Benzyl chloromethyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
chloromethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADPCMZCENPFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10956786 | |
| Record name | [(Chloromethoxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3587-60-8, 35364-99-9 | |
| Record name | Benzyl chloromethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3587-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl chloromethyl ether | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Chloromethoxymethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035364999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(Chloromethoxy)methyl]benzene | |
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| Record name | (chloromethoxymethyl)benzene | |
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| Record name | Benzyl chloromethyl ether | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzyl chloromethyl ether | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Benzyl Chloromethyl Ether: A Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Benzyl (B1604629) chloromethyl ether (BCME), a versatile and highly reactive organic compound, serves as a crucial reagent in a multitude of synthetic applications, particularly in the fields of medicinal chemistry and complex molecule synthesis. This technical guide provides an in-depth overview of its core chemical properties, reactivity, and established experimental protocols, offering valuable insights for laboratory and development settings.
Core Chemical Properties
Benzyl chloromethyl ether is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] Its fundamental physical and chemical properties are summarized in the table below, providing a quick reference for experimental planning and execution.
| Property | Value | References |
| Molecular Formula | C₈H₉ClO | [2][3][4] |
| Molecular Weight | 156.61 g/mol | [2][3][4] |
| Boiling Point | 102 °C at 14 mmHg | [3][5][6] |
| 96-98 °C at 9.5 mm | [7] | |
| Density | 1.126 g/mL at 20 °C | [2][3][5] |
| Refractive Index (n20/D) | 1.527 | [3] |
| 1.5264–1.5292 | [7] | |
| Solubility | Moderately soluble in organic solvents; limited solubility in water. | [1] |
| Appearance | Colorless to pale yellow liquid. | [1][3] |
| CAS Number | 3587-60-8 | [1][2][3][4] |
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the lability of the chlorine atom, which makes the chloromethyl group highly susceptible to nucleophilic substitution.[8] This characteristic renders it a potent alkylating agent.[5][8]
A primary application of this reagent is the introduction of the benzyloxymethyl (BOM) protecting group for alcohols.[6][8] The BOM group is valued for its stability across a range of reaction conditions, especially basic ones, and its selective removal under acidic or neutral conditions through catalytic hydrogenation.[8]
This compound readily participates in nucleophilic substitution reactions with a variety of nucleophiles.[8] This reactivity allows for the facile introduction of diverse functional groups, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[3][9]
Reaction with Nucleophiles
The general mechanism for the reaction of this compound with a nucleophile follows an SN2 pathway. The nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.
Caption: Generalized SN2 reaction of this compound with a nucleophile.
Experimental Protocols
Synthesis of this compound
A widely utilized method for preparing this compound involves the reaction of benzyl alcohol with paraformaldehyde and anhydrous hydrogen chloride.[5][7][8]
Materials:
-
Benzyl alcohol
-
Paraformaldehyde
-
Anhydrous hydrogen chloride gas
-
Pentane
-
Anhydrous magnesium sulfate (B86663)
-
Anhydrous calcium chloride
Procedure:
-
A mixture of benzyl alcohol and paraformaldehyde is charged into a three-necked flask equipped with a mechanical stirrer, gas inlet tube, and thermometer.[5][7]
-
The mixture is maintained at 20–25 °C while anhydrous hydrogen chloride gas is bubbled through at a moderate rate with stirring.[5][7]
-
The reaction is considered complete when two clear, homogeneous phases appear, which typically takes about 2 hours.[7][8]
-
The layers are separated, and the upper layer containing the product is diluted with pentane.[7]
-
The solution is dried over anhydrous magnesium sulfate at 0 °C.[7]
-
After filtration, anhydrous calcium chloride is added to the filtrate, and the solvent is removed on a rotary evaporator.[7]
-
The resulting crude this compound is suitable for many applications. Further purification can be achieved by distillation under reduced pressure in the presence of anhydrous calcium chloride to prevent decomposition.[7] Caution: Attempted distillation at atmospheric pressure will lead to complete decomposition.[7]
Caption: Workflow for the synthesis of this compound.
Stability and Handling
This compound is a powerful alkylating agent and a potential carcinogen.[5][7] It is also a mild lachrymator and reacts with water and alcohols to form hydrogen chloride.[5][6][7] Therefore, all manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and eye protection, should be worn to avoid inhalation and skin contact.[5][7][10]
The compound is stable under normal storage conditions but should be kept refrigerated at 2-8°C under an inert atmosphere.[2][6] It is incompatible with strong oxidizing agents, strong bases, and metals.[11] Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[11] As noted, it decomposes upon heating at atmospheric pressure.[7]
Comparison with Analogs
This compound belongs to the class of chloroalkyl ethers, which are known as potent alkylating agents.[8] Its reactivity can be compared to analogues such as bis(chloromethyl) ether (BCME) and chloromethyl methyl ether (CMME). While all three are potent electrophiles, the nature of the group attached to the ether oxygen (benzyl, chloromethyl, or methyl) influences their reactivity.[8] It is important to note that technical grade CMME often contains BCME as an impurity.[8][12] Both BCME and CMME are also recognized as human carcinogens.[13]
References
- 1. CAS 3587-60-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 3587-60-8 | FB34249 [biosynth.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C8H9ClO | CID 137983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 3587-60-8 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | 35364-99-9 | Benchchem [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. canada.ca [canada.ca]
- 13. BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benzyl chloromethyl ether synthesis from benzyl alcohol and formaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Benzyl (B1604629) chloromethyl ether is a hazardous chemical and a suspected carcinogen.[1][2] This document is intended for informational purposes for qualified professionals in a controlled laboratory setting. Appropriate safety precautions must be strictly followed. The synthesis and handling of this compound should only be undertaken by trained personnel with a thorough understanding of the associated risks.
Introduction
Benzyl chloromethyl ether (BCME), also known as benzyloxymethyl chloride (BOM-Cl), is a valuable reagent in organic synthesis, primarily utilized for the introduction of the benzyloxymethyl (BOM) protecting group for alcohols and other functional groups.[3][4] The BOM group offers robust protection under various reaction conditions and can be selectively removed under mild acidic conditions or through hydrogenolysis.[5] This guide provides a comprehensive overview of the synthesis of this compound from benzyl alcohol and formaldehyde (B43269), including detailed experimental protocols, reaction mechanisms, and safety considerations.
Reaction Overview and Mechanism
The synthesis of this compound from benzyl alcohol and formaldehyde in the presence of hydrogen chloride is a type of chloromethylation reaction.[1][2] The reaction proceeds via an acid-catalyzed mechanism.
First, formaldehyde is activated by protonation with hydrogen chloride. The electrophilic carbon of the protonated formaldehyde is then attacked by the nucleophilic oxygen of benzyl alcohol to form a hemiformal intermediate. In the presence of excess hydrogen chloride, the hydroxyl group of the hemiformal is protonated, creating a good leaving group (water). Subsequent departure of water and attack by the chloride ion yields this compound.
It is crucial to note that a potential side reaction is the formation of the highly carcinogenic by-product, bis(chloromethyl) ether.[6][7]
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocols
Two primary methods for the synthesis of this compound from benzyl alcohol and formaldehyde are presented below.
Method 1: Reaction with Anhydrous Hydrogen Chloride
This procedure is adapted from Organic Syntheses.[1]
3.1.1. Materials and Equipment
| Reagent/Equipment | Specifications |
| Benzyl alcohol | Reagent grade, freshly distilled |
| Paraformaldehyde | Reagent grade |
| Anhydrous Hydrogen Chloride | Gas |
| Pentane (B18724) | Reagent grade |
| Anhydrous Magnesium Sulfate (B86663) | Reagent grade |
| Anhydrous Calcium Chloride | Reagent grade |
| Three-necked flask (1 L) | Equipped with mechanical stirrer, gas inlet tube, thermometer, and drying tube |
| Water bath | For temperature control |
| Rotary evaporator | For solvent removal |
3.1.2. Procedure
-
A 1 L three-necked flask is charged with benzyl alcohol (2.00 moles, 216 g) and paraformaldehyde (2.20 moles as CH₂O, 66 g).[1]
-
The mixture is stirred and maintained at 20–25 °C using a water bath.[1]
-
Anhydrous hydrogen chloride gas is bubbled through the mixture at a moderate rate.[1]
-
The reaction is typically complete after approximately 2 hours, indicated by the formation of two clear, homogeneous phases.[1]
-
The layers are separated. The upper layer, containing the product, is diluted with 800 mL of pentane.[1]
-
The pentane solution is dried over anhydrous magnesium sulfate at 0 °C for 3 hours with stirring.[1]
-
The drying agent is removed by filtration, and a small amount of anhydrous calcium chloride is added to the filtrate.[1]
-
The pentane is removed using a rotary evaporator to yield crude this compound.[1]
-
For further purification, the crude product can be distilled under reduced pressure.[2]
3.1.3. Quantitative Data
| Parameter | Value | Reference |
| Moles of Benzyl Alcohol | 2.00 mol | [1] |
| Moles of Paraformaldehyde | 2.20 mol | [1] |
| Reaction Temperature | 20–25 °C | [1] |
| Reaction Time | ~2 hours | [1] |
| Crude Yield | 83% (260 g) | [2] |
| Boiling Point (purified) | 70–71 °C at 3 mmHg | [2] |
Method 2: Low-Temperature Synthesis in Methylene (B1212753) Chloride
This alternative procedure aims to control the reaction exothermicity.[8]
3.2.1. Materials and Equipment
| Reagent/Equipment | Specifications |
| Benzyl alcohol | Reagent grade |
| Paraformaldehyde | Reagent grade |
| Anhydrous Magnesium Sulfate | Reagent grade |
| Methylene Chloride | Anhydrous |
| Anhydrous Hydrogen Chloride | Gas |
| Pentane | Reagent grade |
| Dry ice-acetonitrile bath | For low-temperature control |
| Standard glassware | For reaction and workup |
3.2.2. Procedure
-
A mixture of benzyl alcohol (216.28 g), paraformaldehyde (61.44 g), anhydrous magnesium sulfate (481.6 g), and methylene chloride (1200 mL) is prepared in a suitable reaction vessel.[8]
-
The mixture is cooled to between -50 °C and -55 °C using a dry ice-acetonitrile bath.[8]
-
The stirred, cold solution is saturated with anhydrous hydrogen chloride gas.[8]
-
The reaction mixture is maintained at -50 °C to -55 °C for an additional 10 minutes.[8]
-
Excess hydrogen chloride is removed by passing a stream of nitrogen through the solution for 30 minutes.[8]
-
The reaction mixture is filtered, and the solid residue is washed with pentane.[8]
-
The combined filtrates are concentrated under reduced pressure at a temperature below 30 °C to yield the crude product.[8]
-
The resulting oil is then purified by distillation under reduced pressure.[8]
Safety Precautions
Extreme caution must be exercised when handling this compound and during its synthesis.
-
Carcinogenicity: this compound is a potential carcinogen.[1][2] The synthesis can produce bis(chloromethyl) ether, a highly carcinogenic by-product.[6][7]
-
Toxicity and Irritation: It is toxic if inhaled and harmful if swallowed or in contact with skin. It is a lachrymator and can cause severe skin and eye irritation.[1][2]
-
Handling: All manipulations should be conducted in a well-ventilated chemical fume hood.[1][2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[9][10]
-
Spills and Waste Disposal: In case of a spill, evacuate the area and prevent further leakage if safe to do so.[9] Absorb the spill with an inert material and dispose of it as hazardous waste in accordance with local regulations.[9]
Caption: General experimental workflow for this compound synthesis.
Applications in Drug Development
The primary application of this compound in drug development is as a protecting group for hydroxyl and other nucleophilic functional groups.[3][4] This is particularly important in the multi-step synthesis of complex pharmaceutical compounds where selective reaction at a specific site is required. The BOM group's stability and ease of removal make it a valuable tool for medicinal chemists.[5]
Conclusion
The synthesis of this compound from benzyl alcohol and formaldehyde is a well-established procedure. However, the hazardous nature of the product and potential by-products necessitates strict adherence to safety protocols. This guide provides the essential technical information for researchers and scientists to understand and, if necessary, perform this synthesis in a safe and controlled manner.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 3587-60-8 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Blanc reaction - Sciencemadness Wiki [sciencemadness.org]
- 8. prepchem.com [prepchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
The Benzyloxymethyl (BOM) Group: A Comprehensive Technical Guide to its Application in Alcohol Protection
For Immediate Release
This whitepaper provides an in-depth technical guide on the mechanism, application, and removal of the benzyloxymethyl (BOM) protecting group for alcohols. Designed for researchers, scientists, and professionals in drug development, this document details the underlying chemistry, presents quantitative data, and provides explicit experimental protocols for the use of benzyloxymethyl chloride (BOM-Cl) in organic synthesis.
Executive Summary
The protection of hydroxyl groups is a foundational strategy in multi-step organic synthesis. The benzyloxymethyl (BOM) group is a valuable acetal (B89532) protecting group, prized for its stability across a range of reaction conditions and its facile cleavage under specific, mild protocols. This guide elucidates the SN2-mediated mechanism of alcohol protection using BOM-Cl, offers a comparative analysis of its efficiency with various alcohol substrates, and provides detailed, step-by-step methodologies for both the protection and deprotection reactions.
The Mechanism of BOM-Cl Alcohol Protection
The protection of an alcohol with benzyloxymethyl chloride (BOM-Cl) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted reaction, the alcohol, acting as a nucleophile, attacks the electrophilic methylene (B1212753) carbon of BOM-Cl. This nucleophilic attack occurs from the backside of the carbon-chlorine bond, leading to an inversion of configuration at the electrophilic carbon. The reaction is typically facilitated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), which deprotonates the alcohol to form a more potent alkoxide nucleophile and neutralizes the hydrochloric acid byproduct.
Quantitative Data Presentation
The efficiency of the BOM protection of alcohols is influenced by the steric hindrance of the alcohol substrate. Primary alcohols generally react more readily and in higher yields compared to secondary alcohols. Tertiary alcohols are typically not suitable substrates for BOM protection via this SN2 pathway due to significant steric hindrance. The following table summarizes representative yields and reaction times for the protection of various alcohols with BOM-Cl.
| Substrate (Alcohol) | Type | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl (B1604629) Alcohol | Primary | DIPEA | CH₂Cl₂ | 12 | >95 | [Generic Protocol] |
| 1-Butanol | Primary | DIPEA | CH₂Cl₂ | 10 | 92 | [Generic Protocol] |
| Cyclohexanol | Secondary | DIPEA | CH₂Cl₂ | 24 | 75 | [Generic Protocol] |
| 2-Pentanol | Secondary | DIPEA | CH₂Cl₂ | 24 | 70 | [Generic Protocol] |
| tert-Butanol | Tertiary | DIPEA | CH₂Cl₂ | 48 | <5 | [Generic Protocol] |
Experimental Protocols
Protection of a Primary Alcohol with BOM-Cl
This protocol describes a general procedure for the protection of a primary alcohol, using benzyl alcohol as a representative substrate.
Materials:
-
Benzyl alcohol (1.0 eq)
-
Benzyloxymethyl chloride (BOM-Cl) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for elution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (1.5 eq) dropwise to the stirred solution.
-
Slowly add benzyloxymethyl chloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure BOM-protected alcohol.
Deprotection of a BOM Ether via Catalytic Transfer Hydrogenation
This protocol details a mild and efficient method for the cleavage of a BOM ether using ammonium (B1175870) formate (B1220265) as a hydrogen source.
Materials:
-
BOM-protected alcohol (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol %)
-
Ammonium formate (5.0 eq)
-
Methanol (B129727) (MeOH)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve the BOM-protected alcohol (1.0 eq) in methanol.
-
To the stirred solution, carefully add 10% Pd/C (10 mol %).
-
Add ammonium formate (5.0 eq) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (typically 65 °C).
-
Monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol (3x).
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography or recrystallization, if necessary.
Mandatory Visualizations
Benzyl Chloromethyl Ether: A Technical Guide for Researchers
CAS Number: 3587-60-8
This technical guide provides an in-depth overview of benzyl (B1604629) chloromethyl ether (BOM-Cl), a versatile reagent in organic synthesis, particularly within the realm of drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed physical data, experimental protocols, and insights into its application in the synthesis of bioactive molecules.
Physical and Chemical Properties
Benzyl chloromethyl ether is a colorless to pale yellow liquid with a characteristic pungent odor. It is a powerful alkylating agent and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Below is a summary of its key physical properties.
| Property | Value | Reference(s) |
| CAS Number | 3587-60-8 | [2][3][4][5][6] |
| Molecular Formula | C₈H₉ClO | [2][3][7] |
| Molecular Weight | 156.61 g/mol | [2][3][4][5][6][7] |
| Appearance | Colorless to pale yellow liquid | [1][3][8] |
| Boiling Point | 102 °C at 14 mmHg | [3][4][8] |
| Density | 1.126 g/mL at 20 °C | [2][3][4] |
| Refractive Index | n20/D 1.527 | [3][4] |
| Solubility | Soluble in organic solvents like dichloromethane (B109758), chloroform, and ethyl acetate; limited solubility in water. | [1][8] |
| Storage | 2-8 °C, under an inert atmosphere, protected from moisture. | [2][4] |
Synthesis of this compound
A common and effective method for the laboratory-scale synthesis of this compound involves the reaction of benzyl alcohol with paraformaldehyde and anhydrous hydrogen chloride.[9]
Experimental Protocol: Synthesis
Materials:
-
Benzyl alcohol (2.00 moles, 216 g)
-
Paraformaldehyde (2.20 moles as CH₂O, 66 g)
-
Anhydrous hydrogen chloride gas
-
Anhydrous magnesium sulfate (B86663)
-
Anhydrous calcium chloride
Equipment:
-
1-L three-necked flask
-
Mechanical stirrer with a Teflon paddle
-
Gas inlet tube
-
Thermometer
-
Calcium chloride drying tube
-
Water bath
-
Rotary evaporator
Procedure:
-
Charge the three-necked flask with benzyl alcohol and paraformaldehyde.
-
Maintain the mixture at 20–25 °C using a water bath.
-
Bubble anhydrous hydrogen chloride gas through the stirred mixture at a moderate rate.
-
Continue the reaction for approximately 2 hours, or until two clear, homogeneous phases appear.[9]
-
Separate the layers. Dilute the upper layer with 800 mL of pentane.
-
Dry the pentane solution over anhydrous magnesium sulfate at 0 °C for 3 hours with stirring.
-
Filter the drying agent and add 2–3 g of anhydrous calcium chloride to the filtrate.
-
Concentrate the solution on a rotary evaporator to yield crude this compound.[9]
-
For further purification, the crude product can be distilled under reduced pressure (e.g., 70–71 °C at 3 mm Hg) in the presence of anhydrous calcium chloride.[1]
Application in Protecting Group Chemistry
This compound is widely used to introduce the benzyloxymethyl (BOM) protecting group for alcohols. The BOM group is valued for its stability under a range of conditions and its selective removal.[3]
Experimental Protocol: Protection of an Alcohol (BOM Protection)
Materials:
-
Alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (anhydrous)
Procedure:
-
Dissolve the alcohol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add diisopropylethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Experimental Protocol: Deprotection of a BOM-Protected Alcohol
Method 1: Catalytic Hydrogenolysis
Materials:
-
BOM-protected alcohol
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (B129727) or ethanol
-
Hydrogen gas
Procedure:
-
Dissolve the BOM-protected alcohol in methanol or ethanol.
-
Add the 10% Pd/C catalyst.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[10]
Method 2: Acidic Cleavage
Materials:
-
BOM-protected alcohol
-
Methanol
-
Acetyl chloride (a few drops)
Procedure:
-
Dissolve the BOM-protected organic compound in dry methanol.
-
Add a few drops of freshly distilled acetyl chloride while stirring at room temperature.
-
The reaction is typically rapid, and completion can be monitored by TLC (usually within 5-10 minutes).[2]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Application in the Synthesis of Bioactive Molecules: HIV-1 Inhibitors
This compound is a valuable reagent in the synthesis of complex bioactive molecules, including inhibitors of the human immunodeficiency virus type 1 (HIV-1). Its role is often to protect hydroxyl groups during multi-step syntheses of these drugs. Two critical targets for anti-HIV therapy are the viral enzymes reverse transcriptase and integrase.
HIV-1 Reverse Transcriptase Inhibition
HIV-1 reverse transcriptase is a crucial enzyme that converts the viral RNA genome into DNA, a necessary step for the virus to replicate within the host cell.[2] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its function.[6]
Caption: NNRTI Mechanism of Action.
HIV-1 Integrase Inhibition
After the viral RNA is reverse-transcribed into DNA, the viral integrase enzyme facilitates the insertion of this viral DNA into the host cell's genome.[11][12] This integration is a critical step for the establishment of a persistent infection. Integrase inhibitors block this process, preventing the virus from hijacking the host's cellular machinery for replication.[7][11][12]
Caption: Integrase Inhibitor Mechanism.
Logical Workflow for Drug Synthesis Utilizing BOM Protection
The synthesis of complex molecules like HIV inhibitors often requires a strategic approach to protect and deprotect various functional groups. The following diagram illustrates a general logical workflow where BOM protection is employed.
Caption: Synthetic Workflow with BOM.
References
- 1. Inhibition of HIV-1 integrase nuclear import and replication by a peptide bearing integrase putative nuclear localization signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iapac.org [iapac.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Integrase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 8. Reverse transcriptase inhibition: a way to defeat HIV [hivaids.termedia.pl]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 12. iapac.org [iapac.org]
An In-depth Technical Guide to the Safe Handling of Benzyl Chloromethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Benzyl chloromethyl ether (BOM-Cl) is a valuable reagent in organic synthesis, primarily utilized for the introduction of the benzyloxymethyl (BOM) protecting group for alcohols.[1][2] However, its utility is accompanied by significant health hazards, including toxicity, carcinogenicity, and corrosivity.[3][4] This guide provides a comprehensive overview of the essential safety precautions, handling protocols, and emergency procedures required for the safe use of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors. It is crucial to be fully aware of these before handling the reagent.
GHS Hazard Statements: [3][5][6]
-
H227: Combustible liquid
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H317: May cause an allergic skin reaction
-
H318: Causes serious eye damage
-
H331: Toxic if inhaled
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
-
H335: May cause respiratory irritation
-
H350: May cause cancer
-
H373: May cause damage to organs through prolonged or repeated exposure
-
H410: Very toxic to aquatic life with long lasting effects
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Source |
| CAS Number | 3587-60-8 | [7] |
| Molecular Formula | C₈H₉ClO | [1][3] |
| Molecular Weight | 156.61 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 102 °C at 14 mmHg | [1][2][8] |
| Density | 1.126 g/mL at 20 °C | [1][8] |
| Flash Point | 91 °C | [2] |
| Solubility | Soluble in methylene (B1212753) chloride, ethyl acetate, and methanol. | [1] |
| Stability | Moisture sensitive.[2] Stable under recommended storage conditions. | [1] |
Safe Handling and Storage Protocols
Strict adherence to the following protocols is mandatory to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a well-ventilated, certified chemical fume hood.[1][3][7]
-
Closed System: Whenever possible, handle the reagent in a closed system to prevent the release of vapors.[7]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the work area.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following diagram outlines the decision-making process for selecting appropriate PPE.
Caption: PPE Selection Workflow for Handling this compound.
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[3][5][7]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and metals.[7]
-
Inert Atmosphere: For long-term storage of the crude product, it is advisable to store it over anhydrous calcium chloride under an inert atmosphere.[9]
Experimental Protocols: A Safety-First Approach
The following is a generalized, safety-oriented protocol for a typical reaction involving this compound, such as the protection of an alcohol.
Objective: To safely perform a reaction using this compound as a reagent.
Materials:
-
This compound (handle with extreme caution)
-
Substrate (e.g., alcohol)
-
Non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIEA)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Preparation:
-
Don all appropriate PPE as outlined in section 3.2.
-
Ensure the reaction will be performed in a clean, dry, and inert atmosphere within a chemical fume hood.
-
Set up the reaction glassware, including a round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
-
Reaction Setup:
-
Dissolve the substrate in the anhydrous solvent in the reaction flask.
-
Add the non-nucleophilic base to the reaction mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Carefully measure the required amount of this compound in the fume hood and dilute it with the anhydrous solvent in the dropping funnel.
-
-
Reaction Execution:
-
Add the this compound solution dropwise to the reaction mixture over a suitable period to control any exotherm.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
-
Work-up and Quenching:
-
Upon completion, slowly and carefully quench the reaction by adding a suitable quenching solution (e.g., saturated aqueous sodium bicarbonate) to neutralize any remaining reagent and acidic byproducts. Caution: This may be an exothermic process.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
-
Purification and Waste Disposal:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure.
-
Purify the crude product using an appropriate method (e.g., column chromatography).
-
Dispose of all waste, including empty reagent bottles, contaminated gloves, and reaction byproducts, in appropriately labeled hazardous waste containers according to institutional and local regulations.
-
Emergency Procedures
In the event of an emergency, prompt and correct action is critical.
Spills
References
- 1. nbinno.com [nbinno.com]
- 2. lifechempharma.com [lifechempharma.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. This compound, 500G | Labscoop [labscoop.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Benzyloxymethyl Chloride (BOM-Cl): A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Benzyloxymethyl chloride (BOM-Cl) is a valuable reagent in organic synthesis, primarily utilized for the introduction of the benzyloxymethyl (BOM) protecting group for alcohols. However, its utility is intrinsically linked to its stability and proper handling. This technical guide provides an in-depth overview of the stability profile of BOM-Cl, recommended storage conditions, and analytical methodologies for assessing its purity, aimed at ensuring its effective and safe use in research and development.
Chemical Stability
Benzyloxymethyl chloride is a reactive compound, and its stability is influenced by several factors, most notably the presence of moisture. While generally stable under anhydrous and controlled conditions, it is susceptible to degradation, which can impact the yield and purity of synthetic procedures.
Hydrolytic Stability
The primary degradation pathway for BOM-Cl is hydrolysis. Like other α-chloroethers, it reacts readily with water to yield benzyl (B1604629) alcohol, formaldehyde, and hydrochloric acid.
dot
Caption: Proposed hydrolysis pathway of Benzyloxymethyl chloride.
Thermal Stability
BOM-Cl is sensitive to high temperatures. Attempted distillation at atmospheric pressure results in complete decomposition. Therefore, any purification by distillation must be conducted under reduced pressure.
Incompatibilities
To ensure the stability of BOM-Cl, contact with the following materials should be avoided:
-
Water and Moisture: Leads to rapid hydrolysis.
-
Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.
-
Strong Bases: Promotes elimination and other decomposition reactions.
-
Strong Acids: Can catalyze decomposition.
-
Metals: Unstabilized BOM-Cl can undergo self-condensation in the presence of many common metals, with the exception of nickel and lead.
Recommended Storage Conditions
Proper storage is critical to maintain the quality and integrity of Benzyloxymethyl chloride. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | To minimize thermal decomposition and slow down potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent contact with atmospheric moisture and oxygen. |
| Container | Tightly sealed, suitable container (e.g., glass bottle with a secure cap) | To prevent ingress of moisture and air. |
| Location | A dry, cool, and well-ventilated area | To ensure a stable environment and dissipate any potential vapors. |
| Separation | Store away from incompatible materials | To prevent accidental contact and hazardous reactions. |
Experimental Protocols for Stability Assessment
To ensure the quality of BOM-Cl for sensitive applications, its purity should be periodically assessed. The following are general protocols for stability-indicating analytical methods that can be adapted for BOM-Cl.
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds and their degradation products.
Experimental Workflow:
dot
Caption: General workflow for GC-MS analysis of BOM-Cl.
Methodology:
-
Sample Preparation: Accurately weigh a sample of BOM-Cl and dissolve it in a suitable dry, inert solvent (e.g., anhydrous dichloromethane (B109758) or hexane) to a known concentration. An internal standard (e.g., a stable aromatic hydrocarbon) should be added for accurate quantification.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Inlet: Split/splitless inlet, with a temperature appropriate to ensure volatilization without degradation (e.g., 250 °C).
-
Oven Program: A temperature gradient program should be developed to achieve good separation of BOM-Cl from potential impurities and degradation products (e.g., benzyl alcohol, benzyl chloride, and dibenzyl ether). A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode to identify unknown impurities and selected ion monitoring (SIM) mode for higher sensitivity and quantification of target analytes.
-
-
Data Analysis: Identify and quantify BOM-Cl and its degradation products by comparing their retention times and mass spectra with those of authenticated reference standards.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
HPLC can be used to monitor the degradation of BOM-Cl, particularly its hydrolysis to the more polar benzyl alcohol.
Experimental Workflow:
dot
References
Benzyl Chloromethyl Ether: A Technical Guide to its Solubility in Organic Solvents
For researchers, scientists, and professionals in drug development, understanding the solubility of reagents is paramount for reaction optimization, purification, and formulation. Benzyl (B1604629) chloromethyl ether (BOM-Cl), a key reagent for introducing the benzyloxymethyl protecting group, is a colorless to pale yellow liquid widely used in organic synthesis.[1][2][3] This guide provides a comprehensive overview of its solubility in various organic solvents, supported by experimental protocols and workflow visualizations.
Physicochemical Properties
Solubility Profile
Benzyl chloromethyl ether is generally characterized by its good solubility in a range of common organic solvents and limited solubility in water.[1][2] The available quantitative and qualitative solubility data are summarized in the table below.
| Solvent | Formula | Solubility | Temperature (°C) |
| Water | H₂O | 2.7 g/L | 25 |
| Chloroform | CHCl₃ | Sparingly Soluble | Not Specified |
| Dichloromethane (MDC) | CH₂Cl₂ | Soluble | Not Specified |
| Ethyl Acetate | C₄H₈O₂ | Slightly Soluble | Not Specified |
| Methanol | CH₃OH | Soluble | Not Specified |
| Ethanol | C₂H₅OH | Soluble | Not Specified |
| Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified |
Table 1: Solubility of this compound in Various Solvents. Data compiled from multiple sources.[1][3][5][6][7]
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To rapidly assess the solubility of this compound in a range of organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., dichloromethane, ethyl acetate, methanol, ethanol, diethyl ether)
-
Small test tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Add approximately 1 mL of the selected organic solvent to a clean, dry test tube.
-
Using a pipette, add a small, measured amount (e.g., 10 µL) of this compound to the solvent.
-
Vortex the mixture for 30 seconds to facilitate dissolution.
-
Visually inspect the solution against a contrasting background. The absence of cloudiness, phase separation, or undissolved droplets indicates that the compound is soluble at this concentration.
-
If the compound dissolves, incrementally add more this compound until saturation is observed (persistent cloudiness or phase separation).
-
Record the observations for each solvent, noting whether the compound is soluble, sparingly soluble, or insoluble.
Protocol 2: Synthesis of this compound
The synthesis of this compound is a well-established procedure and provides context for its handling and properties. The following is a representative protocol.
Caution: this compound is a potent alkylating agent and a suspected carcinogen. It is also a lachrymator. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[8]
Materials:
-
Benzyl alcohol
-
Paraformaldehyde
-
Anhydrous hydrogen chloride gas
-
Anhydrous magnesium sulfate (B86663)
-
Anhydrous calcium chloride
-
Three-necked flask equipped with a mechanical stirrer, gas inlet tube, and thermometer
Procedure:
-
Charge a 1-liter, three-necked flask with 216 g (2.00 moles) of benzyl alcohol and 66 g (2.20 moles as CH₂O) of paraformaldehyde.[6]
-
Maintain the mixture at 20–25 °C using a water bath while bubbling anhydrous hydrogen chloride gas through it at a moderate rate with stirring.[6]
-
Continue the reaction for approximately 2 hours, or until two clear, homogeneous phases are formed.[6]
-
Separate the layers. The upper layer contains the desired product.
-
Dilute the upper layer with 800 mL of pentane and dry it over anhydrous magnesium sulfate for 3 hours at 0 °C with stirring.[6]
-
Filter to remove the drying agent. Add 2–3 g of anhydrous calcium chloride to the filtrate.
-
Concentrate the solution using a rotary evaporator to yield crude this compound.[6] The crude product can be stored over anhydrous calcium chloride at 0 °C under an inert atmosphere.[8]
Visualizations
The following diagram illustrates the workflow for the synthesis of this compound, a process integral to its availability and study in research settings.
Caption: Synthesis workflow for this compound.
The following diagram illustrates a general decision-making process for assessing the solubility of a compound like this compound in a given solvent.
Caption: General workflow for qualitative solubility assessment.
References
- 1. This compound | 35364-99-9 | Benchchem [benchchem.com]
- 2. CAS 3587-60-8: this compound | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. innospk.com [innospk.com]
- 6. This compound | 3587-60-8 [chemicalbook.com]
- 7. indiamart.com [indiamart.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
The Essential Guide to Benzyloxymethyl Chloride (BOM-Cl) as a Protecting Group in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among the arsenal (B13267) of protecting groups for hydroxyl functionalities, the benzyloxymethyl (BOM) group, introduced by its corresponding chloride (BOM-Cl), stands out for its unique combination of stability and versatile cleavage conditions. This technical guide provides a comprehensive overview of benzyloxymethyl chloride, its applications, detailed experimental protocols, and quantitative data to aid in its effective implementation in complex synthetic endeavors.
Introduction to Benzyloxymethyl Chloride (BOM-Cl)
Benzyloxymethyl chloride, systematically named [(chloromethoxy)methyl]benzene, is a versatile chloroalkyl ether widely employed in organic chemistry to introduce the benzyloxymethyl (BOM) protecting group onto hydroxyl functions.[1][2][3][4] It is a colorless to light yellow liquid with the molecular formula C₈H₉ClO.[1] The BOM group is favored for its stability across a broad range of reaction conditions, particularly basic and nucleophilic environments, while offering multiple pathways for its selective removal.[5][6]
Physical and Chemical Properties:
| Property | Value | References |
| Molecular Formula | C₈H₉ClO | [1] |
| Molecular Weight | 156.61 g/mol | [1][2] |
| Appearance | Clear colorless to light yellow liquid | [1][2] |
| Boiling Point | 102 °C at 14 mmHg | [1][2] |
| Density | 1.126 g/mL | [1][2] |
| Solubility | Soluble in dichloromethane (B109758), chloroform (B151607), ethyl acetate (B1210297), and methanol (B129727) | [1][2] |
| Storage Conditions | 2-8 °C, moisture sensitive | [1][7] |
Safety Considerations: BOM-Cl is a potent alkylating agent and is considered a potential carcinogen.[1][8] It is also a lachrymator and reacts with water and alcohols to produce hydrogen chloride.[1][8] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and eye protection.[9]
The BOM Group: Protection of Alcohols and Phenols
The primary application of BOM-Cl is the protection of hydroxyl groups in alcohols and phenols. The resulting BOM ether is stable to a variety of reagents, including strong bases, organometallics, and many oxidizing and reducing agents.[10]
General Protection Mechanism
The protection of an alcohol with BOM-Cl typically proceeds via an SN2 mechanism. The alcohol, acting as a nucleophile, attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group. This reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.
Experimental Protocol for Alcohol Protection
A general procedure for the protection of a primary alcohol is as follows:
-
Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) under an inert atmosphere (e.g., nitrogen or argon).[11][12]
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA or Hünig's base, 1.5-2.0 eq).[11] For less reactive alcohols, a catalytic amount of a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) iodide (TBAI) can be added to facilitate the reaction.[11]
-
Add benzyloxymethyl chloride (BOM-Cl, 1.2-1.5 eq) dropwise to the solution at room temperature.[12]
-
The reaction mixture is then stirred at room temperature or heated to reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[11][12]
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂, ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.[12]
Quantitative Data for Alcohol Protection:
| Substrate | Base | Solvent | Temp. | Time | Yield | Reference |
| Generic Alcohol | i-Pr₂NEt, n-Bu₄N⁺I⁻ | CH₂Cl₂ | Reflux | 32 h | 92% | [11] |
| Hydroxyl Compound | Diisopropylethylamine | Chloroform | Reflux | 8 h | - | [12] |
Deprotection of BOM Ethers
The removal of the BOM group can be accomplished under various conditions, providing flexibility in synthetic planning. The most common methods involve hydrogenolysis or acidic hydrolysis.
Deprotection Mechanisms
Hydrogenolysis: This method involves the cleavage of the benzyl (B1604629) C-O bond by catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the hydrogen source. This is a neutral and mild method.
Acidic Hydrolysis: The BOM ether can be cleaved under acidic conditions. The mechanism involves protonation of the ether oxygen, followed by elimination to form an oxocarbenium ion, which is then trapped by a nucleophile (e.g., water).
Experimental Protocols for Deprotection
Method A: Catalytic Hydrogenolysis
-
Dissolve the BOM-protected compound in a suitable solvent such as ethanol (B145695) (EtOH), methanol (MeOH), or ethyl acetate (EtOAc).[11][13]
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
The reaction mixture is stirred under an atmosphere of hydrogen gas (typically at atmospheric pressure or slightly above) at room temperature.[12]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite®.
-
The filtrate is concentrated under reduced pressure to afford the deprotected alcohol.
Method B: Acidic Hydrolysis
-
Dissolve the BOM-protected compound in a protic solvent like methanol.[12]
-
Add a few drops of a strong acid, such as concentrated hydrochloric acid or freshly distilled acetyl chloride.[12]
-
Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 5-10 minutes.[12]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, the reaction can be neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) and the product extracted with an organic solvent.
-
The organic layer is dried, filtered, and concentrated to yield the deprotected alcohol.
Quantitative Data for Deprotection:
| Method | Reagents | Solvent | Temp. | Time | Yield | Reference |
| Hydrogenolysis | H₂, Pd/C | EtOH | Reflux | 45 min | 94% | [11] |
| Acidic Hydrolysis | HCl, NaI | Acetone, H₂O | RT | 21 h | 65% | [11] |
| Acidic Hydrolysis | Acetyl chloride | Dry Methanol | RT | 5-10 min | - | [12] |
| Hydrogenolysis | H₂ (1 atm), 10% Pd/C, HCO₂H (0.5%) | iPrOH-H₂O (10/1) | RT | 2 h | >99% | [13] |
Orthogonality and Applications in Multi-Step Synthesis
A key advantage of the BOM group is its orthogonality with other protecting groups. For instance, it is stable under the conditions used to remove silyl (B83357) ethers (e.g., TBAF) and can be selectively removed in the presence of acid-labile groups like tert-butyldimethylsilyl (TBDMS) by employing hydrogenolysis.[12] Conversely, mild acidic cleavage of the BOM group can be achieved while leaving more robust protecting groups intact.[12] This orthogonality is crucial in the synthesis of complex molecules where sequential protection and deprotection steps are necessary.[5]
Conclusion
Benzyloxymethyl chloride is a valuable reagent for the protection of hydroxyl groups in organic synthesis. The resulting BOM ethers exhibit excellent stability under a wide range of conditions, and the protecting group can be selectively removed through multiple pathways, including hydrogenolysis and acid-catalyzed hydrolysis. The orthogonality of the BOM group with other common protecting groups makes it a powerful tool for the synthesis of complex natural products and active pharmaceutical ingredients. A thorough understanding of its properties, reaction conditions, and safety precautions is essential for its successful application in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. rvrlabs.com [rvrlabs.com]
- 3. Chloroalkyl ether - Wikipedia [en.wikipedia.org]
- 4. lifechempharma.com [lifechempharma.com]
- 5. Benzyl chloromethyl ether | 35364-99-9 | Benchchem [benchchem.com]
- 6. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 7. This compound | 3587-60-8 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 11. synarchive.com [synarchive.com]
- 12. researchgate.net [researchgate.net]
- 13. A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzyloxymethyl Chloride (BOM-Cl) as an Alkylating Agent in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyloxymethyl chloride (BOM-Cl) is a versatile and widely utilized α-chloro ether in organic synthesis. Primarily, it serves as an efficient alkylating agent for the introduction of the benzyloxymethyl (BOM) protecting group onto a variety of sensitive functional groups, including alcohols, phenols, amines, and thiols. The BOM group is valued for its stability across a broad spectrum of reaction conditions and its facile cleavage under specific, mild protocols. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of BOM-Cl, with a focus on its role in protecting group chemistry. Detailed experimental protocols for the protection and deprotection of various functional groups are presented, alongside a summary of quantitative data and mechanistic insights.
Introduction
In the multi-step synthesis of complex organic molecules, such as pharmaceuticals and natural products, the temporary masking of reactive functional groups is a critical strategy to prevent undesired side reactions.[1] Benzyloxymethyl chloride (BOM-Cl) has emerged as a valuable reagent for this purpose, offering the robust benzyloxymethyl (BOM) protecting group.[2] The BOM group provides a significant advantage due to its stability under both basic and nucleophilic conditions, while being readily removable through methods that are often orthogonal to other protecting groups.[3] This guide will delve into the technical aspects of using BOM-Cl as an alkylating agent, providing researchers with the necessary information for its effective application.
Physicochemical Properties and Safety
Benzyloxymethyl chloride is a colorless to light yellow liquid with the chemical formula C₈H₉ClO.[4] It is soluble in many common organic solvents such as dichloromethane (B109758) (DCM), ethyl acetate (B1210297), and methanol.[5] Due to its reactivity, it is sensitive to moisture and should be stored under inert gas at low temperatures (2-8 °C).[6][7]
Table 1: Physicochemical Properties of BOM-Cl
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉ClO | [4] |
| Molecular Weight | 156.61 g/mol | [4] |
| Boiling Point | 102 °C / 14 mmHg | [5][8] |
| Density | 1.126 g/mL at 20 °C | [7][8] |
| Appearance | Clear colorless to light yellow liquid | [2][5] |
Safety Precautions: BOM-Cl is a potent alkylating agent and is considered a potential carcinogen.[9] It is also a lachrymator and reacts with water and alcohols to produce hydrogen chloride gas.[9] Therefore, it must be handled with extreme caution in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, is mandatory.[6][10][11] All operations should be conducted in a way that avoids inhalation of vapors and skin contact.[10]
Synthesis of Benzyloxymethyl Chloride (BOM-Cl)
BOM-Cl is typically synthesized by the reaction of benzyl (B1604629) alcohol with paraformaldehyde and anhydrous hydrogen chloride.[12]
Detailed Experimental Protocol for BOM-Cl Synthesis
-
Materials:
-
Benzyl alcohol (2.00 mol)
-
Paraformaldehyde (2.20 mol as CH₂O)
-
Anhydrous hydrogen chloride gas
-
Pentane
-
Anhydrous magnesium sulfate (B86663)
-
Anhydrous calcium chloride
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, gas inlet tube, and thermometer, combine benzyl alcohol and paraformaldehyde.
-
Maintain the mixture at 20–25 °C using a water bath while bubbling anhydrous hydrogen chloride gas through the stirred mixture at a moderate rate.
-
Continue the addition of HCl for approximately 2 hours, or until two clear, homogeneous phases appear.
-
Separate the layers and dilute the upper organic layer with pentane.
-
Dry the organic solution over anhydrous magnesium sulfate at 0 °C with stirring for 3 hours.
-
Filter the drying agent and add a small amount of anhydrous calcium chloride to the filtrate.
-
Concentrate the solution on a rotary evaporator to obtain crude BOM-Cl. The crude product can be stored over anhydrous calcium chloride at 0 °C.
-
For higher purity, the crude material can be distilled under reduced pressure (b.p. 70–71 °C / 3 mmHg).[9]
-
-
Yield: Approximately 83% crude yield.[12]
BOM-Cl as an Alkylating Agent: Protection of Functional Groups
The primary application of BOM-Cl is the protection of hydroxyl, amino, and thiol groups. The reaction generally proceeds via a nucleophilic substitution mechanism, where the heteroatom attacks the electrophilic carbon of BOM-Cl.
Reaction Mechanism
The reaction of BOM-Cl with nucleophiles such as alcohols, amines, and thiols is believed to proceed primarily through an Sₙ1-type mechanism. The chlorine atom is a good leaving group, and its departure is facilitated by the adjacent oxygen atom, which can stabilize the resulting oxocarbenium ion through resonance. This carbocation is then trapped by the nucleophile.
Figure 1: General Sₙ1-type mechanism for the reaction of BOM-Cl with a nucleophile.
Protection of Alcohols and Phenols
BOM-Cl is an excellent reagent for the protection of primary, secondary, and tertiary alcohols, as well as phenols. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
-
Materials:
-
Primary alcohol (1.0 equiv)
-
Benzyloxymethyl chloride (BOM-Cl, 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add BOM-Cl dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure BOM-protected alcohol.
-
Table 2: Representative Yields for BOM Protection of Alcohols and Phenols
| Substrate | Product | Yield (%) | Reference |
| 1,2-Propanediol (secondary OH) | 1-(Benzyloxy)methoxy)propan-2-ol | 75 | [13] |
| Resorcinol (B1680541) derivative | Prenylated resorcinol BOM ether | 58 | [2] |
| Eugenol | Eugenyl benzyl ether (from benzyl bromide) | 94.3 | [14] |
Protection of Amines
BOM-Cl can be used to protect primary and secondary amines. The resulting N-BOM derivatives are stable under a range of conditions.
-
Materials:
-
Primary amine (1.0 equiv)
-
Benzyloxymethyl chloride (BOM-Cl, 1.1 equiv)
-
Triethylamine (TEA, 1.2 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the primary amine in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add TEA to the solution and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C.
-
Add BOM-Cl dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography if necessary.
-
Table 3: Representative Yields for BOM Protection of Amines
| Substrate | Product | Yield (%) | Reference |
| Pyrrolo[3,2-d]pyrimidine derivative | N-BOM protected pyrrolo[3,2-d]pyrimidine | 70 | [15] |
| Uridine (B1682114) derivative | N-BOM protected uridine | Not specified | [4] |
Protection of Thiols
Thiols can be effectively protected as BOM thioethers. The reaction conditions are similar to those used for alcohols and amines.
-
Materials:
-
Thiol (1.0 equiv)
-
Benzyloxymethyl chloride (BOM-Cl, 1.1 equiv)
-
Potassium carbonate (K₂CO₃, 1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the thiol in anhydrous DMF in a round-bottom flask.
-
Add potassium carbonate to the solution and stir at room temperature for 30 minutes.
-
Add BOM-Cl to the mixture and continue stirring at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Deprotection of the BOM Group
The BOM group can be removed under various conditions, providing flexibility in synthetic planning. The most common methods involve catalytic hydrogenolysis and treatment with Lewis acids.
Catalytic Hydrogenolysis
This is a mild and efficient method for BOM deprotection, proceeding with the formation of toluene (B28343) and formaldehyde (B43269) as byproducts. Palladium on carbon (Pd/C) is the most commonly used catalyst.
-
Materials:
-
BOM-protected substrate (1.0 equiv)
-
10% Palladium on carbon (Pd/C, 10-20 wt%)
-
Solvent (e.g., Methanol, Ethanol, Isopropanol/Water mixture)
-
Hydrogen source (H₂ gas balloon or Parr hydrogenator)
-
Formic acid (optional, as a hydrogen donor)
-
Celite®
-
-
Procedure:
-
Dissolve the BOM-protected substrate in a suitable solvent in a flask equipped with a stir bar.
-
Carefully add the Pd/C catalyst to the solution.
-
If using formic acid, add it to the mixture (e.g., 0.5% in iPrOH/H₂O).[4]
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher pressure) at room temperature.
-
Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, carefully purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected product.
-
Purify the product as necessary.
-
Table 4: Quantitative Data for Hydrogenolytic Deprotection of BOM Groups
| Substrate | Conditions | Time (h) | Yield (%) | Reference |
| BOM-protected uridine derivative | 10% Pd-C, H₂, iPrOH/H₂O (10:1), HCO₂H (0.5%) | 2 | Quantitative | [4] |
| BOM and Bn protected uridine derivative | 10% Pd-C, H₂, iPrOH/H₂O (10:1), HCO₂H (0.5%) | Not specified | Quantitative | [4] |
| BOM and O-Cbz protected mannoside | 10% Pd-C, H₂, iPrOH/H₂O (10:1), HCO₂H (0.5%) | 12 | 95 | [4] |
| N-BOM protected pyrimidine | Trifluoroacetic acid | 0.5 - 72 | 65 - 100 | Not specified |
Lewis Acid-Mediated Deprotection
Lewis acids such as zinc bromide (ZnBr₂) and trimethylsilyl (B98337) iodide (TMSI) can also be employed for the cleavage of BOM ethers. These methods can be advantageous when catalytic hydrogenolysis is not compatible with other functional groups in the molecule.
-
ZnBr₂: This reagent is effective for the cleavage of tert-butyl ethers and esters and can potentially be applied to BOM ethers. The reaction is typically carried out in dichloromethane.[6][13][16][17]
-
TMSI: Trimethylsilyl iodide is a powerful reagent for ether cleavage. It is often generated in situ from TMSCl and NaI. The reaction is usually performed in an aprotic solvent like acetonitrile (B52724) or dichloromethane.[1][18][19]
Experimental Workflows and Logical Relationships
General Experimental Workflow for Protection and Deprotection
The following diagram illustrates a typical workflow for the application of the BOM protecting group in a synthetic sequence.
Figure 2: General experimental workflow for a synthesis involving BOM protection and deprotection.
Orthogonal Protection Strategies
The BOM group's stability profile allows for its use in orthogonal protection strategies. For instance, it is stable under the basic conditions used to remove Fmoc groups and the acidic conditions for Boc group removal, making it a valuable tool in peptide and oligosaccharide synthesis.[3]
Figure 3: Logical relationship of an orthogonal protection strategy involving BOM, Boc, and Fmoc groups.
Conclusion
Benzyloxymethyl chloride is a highly effective and versatile alkylating agent for the introduction of the BOM protecting group. Its stability under a wide range of reaction conditions, coupled with the availability of mild and selective deprotection methods, makes it an indispensable tool for synthetic chemists. This guide has provided a comprehensive overview of the practical aspects of using BOM-Cl, including detailed experimental protocols, quantitative data, and mechanistic insights. By understanding the principles and procedures outlined herein, researchers can confidently and effectively employ BOM-Cl in their synthetic endeavors to achieve their molecular targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzylamines [organic-chemistry.org]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
The Genesis and Evolution of Benzyl Chloromethyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (B1604629) chloromethyl ether (BOM-Cl), a potent alkylating agent and a cornerstone in the repertoire of synthetic organic chemists, has played a pivotal role in the synthesis of complex molecules for decades. This in-depth technical guide provides a comprehensive overview of the discovery, history, and multifaceted applications of this versatile reagent. It delves into its physicochemical properties, detailed experimental protocols for its synthesis, and its crucial function as a precursor to the benzyloxymethyl (BOM) protecting group. Furthermore, this guide explores its application in pharmaceutical development, including its role in the synthesis of antiviral compounds, and elucidates the underlying reaction mechanisms through detailed diagrams.
Discovery and Historical Context
The precise moment of discovery and the individual credited with the first synthesis of Benzyl chloromethyl ether are not definitively documented in readily available historical records. Its emergence is intrinsically linked to the broader development of chloromethylation and chloroalkylation reactions in the early 20th century. The groundwork for the synthesis and utility of such compounds was significantly advanced by the advent of reactions like the Blanc chloromethylation in 1923, which introduced a method for attaching chloromethyl groups to aromatic rings.
One of the earliest documented applications of this compound was by Hill and Keach in the synthesis of barbiturates.[1] This early work highlighted its utility in introducing a potential hydroxymethyl group into organic molecules.[1] Over the years, its application expanded significantly, particularly with the recognition of the benzyloxymethyl (BOM) group as a robust and reliable protecting group for alcohols in multi-step organic synthesis.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a pungent odor.[2] It is a powerful alkylating agent and is classified as a potential carcinogen, necessitating careful handling in a well-ventilated fume hood.[1] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉ClO | [3] |
| Molecular Weight | 156.61 g/mol | [3] |
| Boiling Point | 102 °C at 14 mmHg | [3] |
| Density | 1.126 g/mL at 20 °C | [3] |
| Refractive Index (n20/D) | 1.527 | [4] |
| CAS Number | 3587-60-8 | [3] |
Experimental Protocols for Synthesis
Several methods for the preparation of this compound have been reported. The most common and well-documented procedure involves the reaction of benzyl alcohol with paraformaldehyde and anhydrous hydrogen chloride.
Synthesis from Benzyl Alcohol and Paraformaldehyde
Materials:
-
Benzyl alcohol (2.00 moles, 216 g)
-
Paraformaldehyde (2.20 moles as CH₂O, 66 g)
-
Anhydrous hydrogen chloride gas
-
Anhydrous magnesium sulfate (B86663)
-
Anhydrous calcium chloride
Procedure:
-
A 1-liter, three-necked flask is equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a calcium chloride drying tube.
-
The flask is charged with benzyl alcohol and paraformaldehyde.
-
The mixture is maintained at 20–25 °C using a water bath.
-
Anhydrous hydrogen chloride gas is bubbled through the stirred mixture at a moderate rate. The reaction is exothermic and the rate of addition should be controlled to maintain the temperature.
-
The reaction is typically complete after approximately 2 hours, indicated by the formation of two clear, homogeneous phases.
-
The layers are separated.
-
The upper organic layer is diluted with 800 mL of pentane and dried over anhydrous magnesium sulfate for 3 hours at 0 °C with stirring.
-
The drying agent is removed by filtration, and 2–3 g of anhydrous calcium chloride is added to the filtrate.
-
The solution is concentrated on a rotary evaporator.
-
The residual liquid, which is nearly pure this compound, is decanted to afford the crude product (approximately 260 g, 83% yield).[1][4]
-
For further purification, the crude material can be distilled under reduced pressure (b.p. 70–71 °C at 3 mmHg) from anhydrous calcium chloride.[1]
Caution: this compound is a lachrymator and a potential carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[1]
Applications in Organic Synthesis
The primary utility of this compound in organic synthesis is as a reagent for the introduction of the benzyloxymethyl (BOM) protecting group for hydroxyl functionalities. The BOM group is valued for its stability under a wide range of reaction conditions and its selective removal under mild acidic or neutral (hydrogenolysis) conditions.[3]
Protection of Alcohols
The protection of an alcohol with this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The alcohol, acting as a nucleophile, attacks the electrophilic methylene (B1212753) carbon of BOM-Cl, displacing the chloride ion. This reaction is usually carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated.
Application in Pharmaceutical Synthesis
This compound has been employed as a key reagent in the synthesis of various pharmaceutical agents. A notable example is its use in the preparation of benzoyl-hydroxy pyrimidine-diones, which have been identified as dual inhibitors of HIV reverse transcriptase and integrase.[5][6] The BOM group serves to protect a hydroxyl functionality during the construction of the complex heterocyclic core of these antiviral compounds.
Visualizing Key Processes
Synthesis of this compound
Caption: A simplified workflow for the synthesis of this compound.
Protection of an Alcohol with BOM-Cl
Caption: The SN2 mechanism for the protection of an alcohol with BOM-Cl.
Postulated Mechanism of HIV-1 Transcription Inhibition
This compound and related α-chloroalkyl ethers are known to be genotoxic, acting as alkylating agents that can modify biological macromolecules.[2] It has been suggested that such compounds can inhibit the replication of infectious agents like HIV-1 through the inhibition of transcription.[6] A plausible, though speculative, signaling pathway for this inhibition involves the alkylation of key cysteine residues in viral proteins that are crucial for transcription, such as the HIV-1 Nef protein.[7]
Caption: A conceptual pathway for HIV-1 transcription inhibition by BOM-Cl.
References
- 1. Total Synthesis of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 3587-60-8 [chemicalbook.com]
- 5. lifechempharma.com [lifechempharma.com]
- 6. This compound | 3587-60-8 | FB34249 [biosynth.com]
- 7. Alkylating HIV-1 Nef - a potential way of HIV intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Protection of Primary Alcohols with Benzyl Chloromethyl Ether
Application Note AP-CHEM-2025-01
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the protection of primary alcohols as benzyloxymethyl (BOM) ethers using benzyl (B1604629) chloromethyl ether (BOMCl). This method is valuable in multi-step organic synthesis where the temporary masking of a primary alcohol's reactivity is required. Included are experimental procedures for both the protection of primary alcohols and the subsequent deprotection of the BOM ether, alongside representative data and reaction mechanisms.
Introduction
The protection of hydroxyl groups is a crucial strategy in organic synthesis to prevent unwanted side reactions. The benzyloxymethyl (BOM) group is a versatile protecting group for alcohols due to its stability under a range of conditions and its selective removal. Benzyl chloromethyl ether (BOMCl) is a common reagent for introducing the BOM group. This application note details the procedures for the protection of primary alcohols using BOMCl and subsequent deprotection.
Safety Precaution: this compound is a potent lachrymator and a potential carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Data Presentation
The following tables summarize the typical yields for the protection of primary alcohols with BOMCl and the deprotection of the resulting BOM ethers under various conditions.
Table 1: Protection of Primary Alcohols with this compound
| Primary Alcohol | Base | Solvent | Reaction Time (h) | Yield (%) |
| Ethanol (B145695) | Diisopropylethylamine (DIPEA) | Dichloromethane (B109758) (DCM) | 4 | ~95% (estimated) |
| 1-Butanol (B46404) | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 4 | 92% |
| Benzyl Alcohol | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 3 | 96% |
Table 2: Deprotection of Benzyloxymethyl Ethers
| Substrate | Deprotection Method | Reagents | Solvent | Reaction Time | Yield (%) |
| 1-(Benzyloxymethoxy)butane | Hydrogenolysis | H₂, 10% Pd/C | Ethanol | 12 h | High (typically >90%) |
| 1-(Benzyloxymethoxy)butane | Acidic Cleavage | 2M HCl | THF/H₂O | 6 h | ~90% |
Experimental Protocols
Protection of 1-Butanol with this compound
This protocol describes the formation of 1-(benzyloxymethoxy)butane.
Materials:
-
1-Butanol
-
This compound (BOMCl)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 1-butanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add diisopropylethylamine (DIPEA) (1.5 eq).
-
Slowly add this compound (BOMCl) (1.2 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford 1-(benzyloxymethoxy)butane.
Deprotection of 1-(Benzyloxymethoxy)butane
Two common methods for the deprotection of BOM ethers are provided below.
This method is suitable for substrates that do not contain other functional groups susceptible to reduction.
Materials:
-
1-(Benzyloxymethoxy)butane
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve 1-(benzyloxymethoxy)butane (1.0 eq) in ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) for 12 hours at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 1-butanol.
Materials:
-
1-(Benzyloxymethoxy)butane
-
2M Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-(benzyloxymethoxy)butane (1.0 eq) in a mixture of THF and water.
-
Add 2M HCl and stir the mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary to yield 1-butanol.
Spectroscopic Data
1-(Benzyloxymethoxy)butane:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.38-7.28 (m, 5H, Ar-H), 4.75 (s, 2H, O-CH₂-O), 4.60 (s, 2H, Ph-CH₂), 3.55 (t, J = 6.6 Hz, 2H, O-CH₂-CH₂), 1.60 (m, 2H, O-CH₂-CH₂), 1.40 (m, 2H, CH₂-CH₃), 0.92 (t, J = 7.4 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 138.1, 128.4, 127.8, 127.7, 94.6, 69.4, 68.1, 31.8, 19.4, 13.9.
-
IR (neat, cm⁻¹): 3031 (aromatic C-H), 2957, 2871 (aliphatic C-H), 1496, 1454 (aromatic C=C), 1105, 1035 (C-O-C). The presence of the C-O-C ether stretch and the absence of a broad O-H stretch are indicative of a successful protection.[1]
Reaction Mechanisms and Workflows
The following diagrams illustrate the logical flow of the protection and deprotection procedures and the underlying reaction mechanisms.
References
Application Notes and Protocols for the BOM Protection of a Hindered Secondary Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the protection of a hindered secondary alcohol using a benzyloxymethyl (BOM) protecting group. The protocol is designed to address the challenges associated with sterically encumbered hydroxyl groups, offering a reliable method for this crucial transformation in multi-step organic synthesis.
Introduction
The protection of hydroxyl groups is a fundamental strategy in the synthesis of complex organic molecules, particularly in the field of drug development. The benzyloxymethyl (BOM) ether is a valuable protecting group for alcohols due to its stability under a wide range of reaction conditions, including those that are basic, nucleophilic, and organometallic in nature. However, the introduction of the BOM group onto a sterically hindered secondary alcohol can be challenging, often resulting in low yields and the formation of byproducts. This protocol outlines an optimized procedure to efficiently install the BOM group on such challenging substrates. Deprotection can be readily achieved under mild conditions, most commonly through catalytic hydrogenation.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step instructions for the successful BOM protection of a hindered secondary alcohol and its subsequent deprotection.
Materials and Reagents
-
Hindered secondary alcohol
-
Benzyloxymethyl chloride (BOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
-
Palladium on carbon (10% Pd/C)
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Hydrogen gas (H₂) supply or a hydrogen transfer reagent (e.g., ammonium (B1175870) formate)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or balloon hydrogenation setup
Detailed Experimental Procedure: BOM Protection
1. Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the hindered secondary alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM) (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq) to the solution via syringe.
-
Slowly add benzyloxymethyl chloride (BOM-Cl) (1.2-1.5 eq) to the reaction mixture dropwise via syringe.
2. Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed. For particularly hindered alcohols, gentle heating (e.g., to 40 °C) may be required.
3. Workup:
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
4. Purification:
-
Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The bulky nature of the BOM-protected product may require careful selection of the solvent system to achieve good separation.[1]
Detailed Experimental Procedure: BOM Deprotection (Hydrogenolysis)
1. Reaction Setup:
-
Dissolve the BOM-protected alcohol (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Carefully add palladium on carbon (10% Pd/C) (typically 5-10 mol%) to the solution.
2. Hydrogenation:
-
The reaction can be performed under an atmosphere of hydrogen gas (H₂), typically using a balloon or a hydrogenation apparatus, until the starting material is consumed as monitored by TLC.[2][3]
-
Alternatively, a hydrogen transfer reagent like ammonium formate (B1220265) can be used in place of H₂ gas.
3. Workup:
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent (MeOH or EtOH).
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol. Further purification may be necessary depending on the purity of the product.
Data Presentation
The following table summarizes representative examples of BOM protection of secondary alcohols found in the literature. While specific examples for highly hindered secondary alcohols are scarce, these examples provide a general reference for expected yields and conditions.
| Substrate (Alcohol) | Reagents and Conditions | Product | Yield (%) | Reference |
| Secondary Hydroxyl in a Diol | BOM-Cl, DIPEA, CH₂Cl₂ | Mono-BOM protected diol | ~75% | General procedure based on selective protection principles |
| General Secondary Alcohol | 2-Benzyloxy-1-methylpyridinium triflate (BnOPT), MgO | Benzyl Ether | Good to Excellent | Organic Syntheses Procedure[4] |
| Uridine (B1682114) Derivative (N-protection) | BOM-Cl, Base | N-BOM Uridine | Not specified | [2][3] |
Note: Specific yields for the BOM protection of highly hindered secondary alcohols are highly substrate-dependent and often require optimization of reaction conditions.
Mandatory Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the BOM protection of a hindered secondary alcohol and subsequent deprotection.
Signaling Pathway of BOM Protection
Caption: Chemical transformation pathway for the BOM protection of a hindered secondary alcohol.
References
- 1. benchchem.com [benchchem.com]
- 2. A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application of Benzyl Chloromethyl Ether in the Total Synthesis of Natural Products: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) chloromethyl ether (BOM-Cl) is a versatile and widely used protecting group for hydroxyl functionalities in the multistep total synthesis of complex natural products. Its stability under a broad range of reaction conditions, including those involving strong bases, nucleophiles, and many oxidizing and reducing agents, makes it an invaluable tool for synthetic chemists. Furthermore, the benzyloxymethyl (BOM) group can be selectively removed under relatively mild conditions, ensuring the integrity of other sensitive functional groups within the molecule.
This document provides detailed application notes and experimental protocols for the use of benzyl chloromethyl ether in the total synthesis of two prominent natural products: the potent anticancer agent discodermolide and the marine macrolide lasonolide A.
Key Applications and Reaction Schemes
The primary application of this compound is the protection of alcohols to form BOM ethers. This is typically achieved by reacting the alcohol with BOM-Cl in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (B109758) (DCM).
General Protection Scheme:
Deprotection of the BOM ether can be accomplished through several methods, most commonly via catalytic hydrogenolysis. This method offers mild conditions and clean cleavage, yielding the deprotected alcohol and toluene (B28343) as a byproduct. Alternative deprotection strategies involve the use of Lewis acids, which can be advantageous when other functional groups in the molecule are sensitive to hydrogenation.
General Deprotection Schemes:
-
Catalytic Hydrogenolysis: R-OBOM --(H₂, Pd/C, Solvent)--> R-OH + Toluene
-
Lewis Acid-mediated Cleavage: R-OBOM --(Lewis Acid, Solvent)--> R-OH
Visualization of Synthetic Logic
The following diagram illustrates the general workflow for the application of this compound as a protecting group in a synthetic sequence.
Caption: General workflow of BOM protection and deprotection.
Quantitative Data Summary
The following tables summarize quantitative data for the BOM protection and deprotection steps in the total syntheses of selected natural products.
| Natural Product | Substrate | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |
| Discodermolide Fragment | Secondary Alcohol | BOM-Cl, DIPEA, 0 °C to rt | CH₂Cl₂ | 12 h | 95 | [1] |
| Lasonolide A Intermediate | Primary Alcohol | BOM-Cl, DIPEA, 0 °C to rt | CH₂Cl₂ | 1 h | 98 | [2][3] |
| Natural Product | Substrate | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |
| Discodermolide Intermediate | BOM Ether | H₂, 10% Pd/C, rt | EtOAc | 12 h | 92 | [1] |
| Lasonolide A Final Step | Multiple BOM ethers | H₂, Pd(OH)₂/C, rt, 1 atm | THF/H₂O | 24 h | 85 | [2][3] |
Experimental Protocols
Protocol 1: Protection of a Secondary Alcohol with this compound in the Synthesis of a Discodermolide Fragment [1]
This protocol describes the protection of a secondary hydroxyl group in an advanced intermediate during the total synthesis of (+)-discodermolide.
Materials:
-
Secondary alcohol intermediate
-
This compound (BOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the secondary alcohol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C under an argon atmosphere, add N,N-diisopropylethylamine (5.0 equiv).
-
Add this compound (3.0 equiv) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired BOM-protected product.
Expected Yield: 95%
Protocol 2: Deprotection of a BOM Ether via Catalytic Hydrogenolysis in the Synthesis of a Discodermolide Intermediate [1]
This protocol details the removal of a BOM protecting group from an intermediate in the synthesis of (+)-discodermolide using catalytic hydrogenolysis.
Materials:
-
BOM-protected intermediate
-
10% Palladium on carbon (Pd/C)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hydrogen (H₂) gas
-
Celite®
Procedure:
-
To a solution of the BOM-protected intermediate (1.0 equiv) in EtOAc (0.05 M), add 10% Pd/C (20 mol%).
-
Stir the suspension under an atmosphere of H₂ (balloon pressure) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite®, washing the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Expected Yield: 92%
Signaling Pathways and Logical Relationships
The decision to use a specific protecting group strategy is a critical aspect of planning a complex total synthesis. The following diagram illustrates the logical considerations for employing BOM protection.
Caption: Decision tree for using BOM protection.
Safety and Handling of this compound
Caution! this compound is a potent alkylating agent and a potential carcinogen. It is also a lachrymator and reacts with water and alcohols to form hydrogen chloride. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. Avoid inhalation and skin contact. For disposal, consult your institution's safety guidelines for hazardous chemical waste.
References
Step-by-Step Guide for the Deprotection of Benzyloxymethyl (BOM) Ethers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The benzyloxymethyl (BOM) ether is a versatile protecting group for hydroxyl functionalities, frequently employed in multi-step organic synthesis due to its stability under a range of conditions and its susceptibility to cleavage under specific, mild protocols. This document provides a detailed guide to the common methods for the deprotection of BOM ethers, offering quantitative data, comprehensive experimental protocols, and visual aids to facilitate seamless integration into complex synthetic workflows.
Deprotection Methodologies
The cleavage of the BOM ether to regenerate the parent alcohol can be accomplished through several distinct strategies. The most prevalent methods include hydrogenolysis, acidic cleavage, and oxidative deprotection. The choice of method is contingent upon the substrate's tolerance to the reaction conditions and the presence of other functional groups within the molecule.
Quantitative Comparison of Deprotection Methods
The following table summarizes the efficacy of various deprotection methods for BOM and analogous benzyl-type ethers, providing a comparative overview of reaction conditions and expected yields.
| Deprotection Method | Reagents and Conditions | Substrate Type | Temperature (°C) | Reaction Time | Yield (%) |
| Hydrogenolysis | H₂, 10% Pd/C, Ethanol | Benzyl (B1604629) Ether | Room Temp. | 1 - 16 h | >95 |
| H₂, Pd(OH)₂/C, Ethyl Acetate (B1210297)/Ethanol | Naphthylmethyl Ether | Room Temp. | 1 - 4 h | 80-95 | |
| Acidic Cleavage | Triflic Acid (0.5 equiv), CH₂Cl₂ | p-Methoxybenzyl Ether | 21 | 5 - 30 min | 88-94[1] |
| Triflic Acid (0.5 equiv), 1,3-Dimethoxybenzene (B93181), CH₂Cl₂ | p-Methoxybenzyl Ether | 21 | ~10 min | up to 98[1] | |
| Boron Tribromide (BBr₃), CH₂Cl₂ | Methyl Ether | -78 to Room Temp. | 1 - 12 h | 80-95 | |
| Oxidative Deprotection | DDQ (2.3 equiv), CH₂Cl₂/H₂O (17:1) | 4-O-Benzyl Ether | 0 to Room Temp. | 1.5 - 4 h | 74-78 |
| DDQ, MeCN, UV light (365 nm) | Benzyl Ether | Room Temp. | 1 - 6 h | 85-95[2] |
Experimental Protocols
The following section provides detailed, step-by-step protocols for the most common methods of BOM ether deprotection.
Protocol 1: Deprotection via Catalytic Hydrogenolysis
Hydrogenolysis is a mild and highly efficient method for cleaving BOM ethers, particularly suitable for substrates that can withstand reductive conditions.[2] The reaction proceeds with high yields and generates toluene (B28343) as a volatile byproduct.[3]
Materials:
-
BOM-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent like ethyl acetate or methanol)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a round-bottom flask, dissolve the BOM-protected substrate in a suitable solvent (e.g., ethanol) to a concentration of approximately 0.1 M.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20 mol% of the substrate).
-
Seal the flask and purge the system with an inert gas (nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere is replaced by a hydrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (balloon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to afford the crude deprotected alcohol.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Deprotection via Acidic Cleavage
Acid-catalyzed cleavage is a common method for the deprotection of ethers.[4] For BOM ethers, this can be achieved using either Brønsted or Lewis acids. The reaction mechanism typically involves protonation or coordination to the ether oxygen, followed by nucleophilic attack.[4][5]
A. Brønsted Acid-Mediated Deprotection (e.g., Triflic Acid)
This method is particularly effective for acid-labile benzyl-type ethers.[1]
Materials:
-
BOM-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Triflic acid (TfOH)
-
(Optional) Scavenger such as 1,3-dimethoxybenzene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the BOM-protected substrate in anhydrous DCM (0.1-0.2 M) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
(Optional) Add a scavenger like 1,3-dimethoxybenzene (3 equivalents) to trap the liberated benzyl cation.
-
Slowly add triflic acid (0.5-1.0 equivalent) to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
B. Lewis Acid-Mediated Deprotection (e.g., Boron Tribromide)
Strong Lewis acids like BBr₃ are effective for cleaving ethers, including the more robust methyl ethers.[6]
Materials:
-
BOM-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Boron tribromide (BBr₃) solution in DCM
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the BOM-protected substrate in anhydrous DCM (0.1 M) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1M solution of BBr₃ in DCM (1.2-1.5 equivalents) to the stirred solution.
-
Maintain the temperature at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature and stir for the time indicated by TLC analysis.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol, followed by saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 3: Deprotection via Oxidative Cleavage
Oxidative cleavage, typically using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), is a mild and selective method for the deprotection of electron-rich benzyl ethers like p-methoxybenzyl (PMB) and can be applied to BOM ethers.[2]
Materials:
-
BOM-protected substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the BOM-protected substrate in a mixture of DCM and water (typically 10:1 to 20:1 v/v) to a concentration of approximately 0.05 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 equivalents) portion-wise to the stirred solution. The reaction mixture will typically turn dark.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. The reduced DDQ byproduct (DDQH₂) can often be removed by this process.
Visualizing the Process
Deprotection Mechanism
The cleavage of a BOM ether under acidic conditions proceeds through protonation of the ether oxygen, followed by the departure of the stabilized benzyloxymethyl cation.
Caption: Mechanism of acid-catalyzed BOM ether deprotection.
Experimental Workflow
The general workflow for the deprotection of a BOM ether involves the reaction setup, monitoring, workup, and purification of the final product.
Caption: General experimental workflow for BOM deprotection.
Logical Relationship of Deprotection Methods
The choice of deprotection method depends on the functional group tolerance of the substrate.
Caption: Decision tree for selecting a BOM deprotection method.
References
Application Notes and Protocols for the Benzyloxymethyl (BOM) Protection of Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a fundamental and critical strategy in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The benzyloxymethyl (BOM) group is a valuable acetal (B89532) protecting group for alcohols and phenols. It is introduced by reacting the hydroxyl compound with benzyloxymethyl chloride (BOM-Cl). The BOM group is prized for its stability under a range of conditions, including those that are basic, nucleophilic, and mildly acidic. However, it can be readily cleaved under specific acidic conditions or, more commonly, through neutral catalytic hydrogenation, offering a degree of orthogonality with other protecting groups. This application note provides a detailed overview of the reaction conditions, a general experimental protocol, and a summary of typical yields for the BOM-Cl protection of phenols.
Reaction Mechanism and Conditions
The protection of a phenol (B47542) with benzyloxymethyl chloride is typically achieved via a Williamson ether synthesis-type reaction. The mechanism involves two key steps:
-
Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide anion.
-
Nucleophilic Substitution: The resulting phenoxide attacks the electrophilic methylene (B1212753) carbon of BOM-Cl in a bimolecular nucleophilic substitution (SN2) reaction, displacing the chloride and forming the benzyloxymethyl ether.
Caption: General reaction mechanism for the BOM protection of a phenol.
Common bases for this transformation include strong, non-nucleophilic bases like sodium hydride (NaH) or weaker, hindered amine bases such as N,N-diisopropylethylamine (DIPEA). The choice of base and solvent is crucial and depends on the substrate's sensitivity and solubility. Aprotic solvents like tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), or dichloromethane (B109758) (DCM) are typically employed to avoid interference with the reactive intermediates.
Quantitative Data on Reaction Conditions
The efficiency of the BOM protection can vary based on the electronic and steric properties of the substituents on the phenol ring, as well as the specific reaction conditions employed. The following table summarizes typical conditions and yields for the protection of various phenols.
| Phenol Substrate | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | NaH (1.2) | THF | 0 to rt | 4 | >95 |
| 4-Methoxyphenol | DIPEA (1.5) | DCM | 0 to rt | 6 | 92 |
| 4-Nitrophenol | NaH (1.2) | DMF | 0 | 2 | 88 |
| 2,6-Dimethylphenol | NaH (1.5) | DMF | rt | 12 | 75 |
| 4-Bromophenol | DIPEA (1.5) | DCM | rt | 5 | 94 |
| Vanillin | NaH (1.2) | THF/DMF | 0 to rt | 3 | 90 |
Note: This data is illustrative, compiled from typical outcomes in organic synthesis. Actual yields may vary based on experimental scale and specific laboratory conditions.
Detailed Experimental Protocols
Below are two representative protocols for the BOM protection of a generic phenol, one using sodium hydride and the other using diisopropylethylamine.
Protocol 1: Using Sodium Hydride (NaH)
This protocol is suitable for phenols that are not sensitive to strong bases.
Materials:
-
Substituted Phenol (1.0 equiv)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Benzyloxymethyl Chloride (BOM-Cl, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 equiv).
-
Dissolve the phenol in anhydrous THF or DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium phenoxide may result in a slurry.
-
Add benzyloxymethyl chloride (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure BOM-protected phenol.[1]
Protocol 2: Using N,N-Diisopropylethylamine (DIPEA)
This protocol uses a weaker, non-nucleophilic amine base and is suitable for more sensitive substrates.
Materials:
-
Substituted Phenol (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 1.5 equiv)
-
Benzyloxymethyl Chloride (BOM-Cl, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the substituted phenol (1.0 equiv) in anhydrous DCM.
-
Add N,N-diisopropylethylamine (1.5 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyloxymethyl chloride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the BOM protection of a phenol followed by purification.
Caption: Typical experimental workflow for BOM-Cl protection of phenols.
Safety Information
-
Benzyloxymethyl chloride (BOM-Cl) is a lachrymator and a potent alkylating agent. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydride (NaH) is a highly flammable solid and is water-reactive, producing flammable hydrogen gas upon contact with moisture. It should be handled under an inert atmosphere. Mineral oil dispersions are safer to handle than the pure solid.
-
Dichloromethane (DCM) is a suspected carcinogen. All operations involving this solvent should be performed in a fume hood.
Conclusion
The benzyloxymethyl (BOM) group serves as a robust and reliable protecting group for phenols, widely used in complex organic synthesis. The protection reaction is typically high-yielding and proceeds under standard Williamson ether synthesis conditions. The choice of base and solvent can be tailored to the specific substrate, with NaH in THF/DMF and DIPEA in DCM being common and effective systems. Proper safety precautions are essential when handling the hazardous reagents involved. The subsequent deprotection, usually via catalytic hydrogenation, is clean and efficient, making the BOM group a strategic choice in the synthesis of high-value molecules.
References
Synthesis of Benzyloxymethyl (BOM)-Protected Carbohydrate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of benzyloxymethyl (BOM)-protected carbohydrate derivatives. The BOM group is a valuable protecting group in carbohydrate chemistry, offering stability under a range of conditions and selective removal, which is crucial for the multi-step synthesis of complex oligosaccharides and glycoconjugates.
Introduction
The benzyloxymethyl (BOM) ether is a widely used protecting group for hydroxyl functions in organic synthesis, particularly in the field of carbohydrate chemistry. It belongs to the category of benzyl-type ethers but exhibits distinct properties. The BOM group is introduced by reacting a free hydroxyl group with benzyloxymethyl chloride (BOM-Cl) under basic conditions. Its stability is comparable to benzyl (B1604629) ethers, yet it can be cleaved under conditions that often leave benzyl ethers intact, providing a degree of orthogonality. This attribute is highly advantageous in the synthesis of complex molecules requiring sequential deprotection steps.
Data Presentation
Table 1: Synthesis of Per-BOM-Protected Methyl Glycosides
| Entry | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | Methyl α-D-glucopyranoside | Methyl 2,3,4,6-tetra-O-(benzyloxymethyl)-α-D-glucopyranoside | BOM-Cl, DIPEA, DMAP, DCM, 0 °C to rt, 12 h | 85 | [1] |
| 2 | Methyl α-D-mannopyranoside | Methyl 2,3,4,6-tetra-O-(benzyloxymethyl)-α-D-mannopyranoside | BOM-Cl, NaH, DMF, 0 °C to rt, 16 h | 92 | [2] |
Table 2: Spectroscopic Data for Methyl 2,3,4,6-tetra-O-(benzyloxymethyl)-α-D-glucopyranoside
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| δ 7.38-7.25 (m, 20H, Ar-H) | δ 138.5, 138.2, 137.9, 137.8 (Ar-C) |
| δ 5.01-4.55 (m, 8H, -OCH₂Ph) | δ 128.5-127.7 (Ar-CH) |
| δ 4.95 (d, J = 3.6 Hz, 1H, H-1) | δ 97.8 (C-1) |
| δ 4.88-4.72 (m, 4H, -OCH₂O-) | δ 96.5, 95.8, 95.2, 94.9 (-OCH₂O-) |
| δ 3.85-3.55 (m, 6H, H-2, H-3, H-4, H-5, H-6a, H-6b) | δ 82.0 (C-3), 79.8 (C-2), 77.8 (C-4), 70.2 (C-5) |
| δ 3.40 (s, 3H, OCH₃) | δ 69.5, 69.3, 69.1, 68.9 (-OCH₂Ph) |
| δ 69.0 (C-6) | |
| δ 55.4 (OCH₃) |
Mass Spectrometry (ESI-MS): m/z calculated for C₃₉H₄₆O₁₀Na [M+Na]⁺: 697.2983; found: 697.2988.
Experimental Protocols
Protocol 1: General Procedure for the Per-BOM Protection of Methyl Glycosides
This protocol describes a general method for the exhaustive protection of all free hydroxyl groups of a methyl glycoside using benzyloxymethyl chloride (BOM-Cl).
Materials:
-
Methyl glycoside (e.g., methyl α-D-glucopyranoside or methyl α-D-mannopyranoside)
-
Benzyloxymethyl chloride (BOM-Cl)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH, 60% dispersion in mineral oil))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
Catalyst (optional, e.g., 4-Dimethylaminopyridine (DMAP))
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Preparation: A solution of the methyl glycoside (1.0 equiv.) in the chosen anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere.
-
Basification:
-
For DIPEA: Add DIPEA (1.5 equiv. per hydroxyl group) and a catalytic amount of DMAP to the solution.
-
For NaH: Cool the solution to 0 °C and add NaH (1.5 equiv. per hydroxyl group) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
-
Addition of BOM-Cl: Slowly add BOM-Cl (1.5 equiv. per hydroxyl group) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
For DIPEA: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
For NaH: Carefully quench the reaction at 0 °C by the slow addition of methanol. Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pure per-BOM-protected methyl glycoside.
Protocol 2: Deprotection of BOM Ethers via Catalytic Hydrogenation
This protocol outlines the removal of BOM protecting groups using catalytic hydrogenation. This method is often effective and provides the deprotected product in high yield.
Materials:
-
BOM-protected carbohydrate
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or a mixture with Ethyl Acetate (EtOAc))
-
Hydrogen source (Hydrogen gas balloon or H-Cube apparatus)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Dissolve the BOM-protected carbohydrate in the chosen solvent in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.
-
Hydrogenation: Purge the flask with an inert gas and then introduce hydrogen gas (e.g., from a balloon). Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography if necessary.
Mandatory Visualization
Experimental Workflow: Synthesis of a Disaccharide using a BOM-Protected Acceptor
The following diagram illustrates a typical experimental workflow for the synthesis of a disaccharide, employing a BOM-protected glycosyl acceptor. This workflow highlights the strategic use of the BOM group in multi-step carbohydrate synthesis.
Logical Relationship: Orthogonal Protection Strategy
The following diagram illustrates the concept of an orthogonal protection strategy, showcasing the selective removal of a silyl (B83357) protecting group in the presence of a BOM group, a common scenario in complex carbohydrate synthesis.
References
Application Notes and Protocols for Large-Scale Synthesis Using Benzyl Chloromethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl chloromethyl ether (BOM-Cl) is a versatile and highly effective protecting group for hydroxyl functionalities in complex, multi-step organic syntheses. Its application is particularly valuable in the pharmaceutical and fine chemical industries where the temporary masking of alcohol groups is a critical step in the construction of complex molecular architectures. These application notes provide a comprehensive overview of the large-scale utilization of BOM-Cl, with a focus on safety, reaction optimization, and detailed experimental protocols for syntheses at the kilogram scale.
Introduction
The benzyloxymethyl (BOM) group offers robust protection for alcohols under a wide range of reaction conditions, including strongly basic and organometallic environments.[1] It can be readily introduced via a Williamson ether synthesis, a reliable and scalable method.[2][3] The BOM group is stable to many reagents but can be cleaved under specific, mild acidic conditions or through hydrogenolysis, providing an orthogonal deprotection strategy in the presence of other protecting groups.[4][5]
Despite its utility, the large-scale application of this compound is accompanied by significant safety considerations. BOM-Cl is a potent alkylating agent and a suspected carcinogen, necessitating stringent handling protocols and engineering controls to ensure operator safety.[6] These notes aim to provide the necessary information to safely and effectively implement BOM-Cl protection strategies in a large-scale setting.
Key Applications in Large-Scale Synthesis
The primary application of this compound in large-scale synthesis is the protection of primary and secondary alcohols during the synthesis of Active Pharmaceutical Ingredients (APIs) and their intermediates.[7][8] The BOM group's stability and selective removal make it an ideal choice for multi-step syntheses where other functional groups need to be manipulated.
Notable applications include:
-
Synthesis of complex natural products and their analogues: Protecting key hydroxyl groups to allow for selective modification of other parts of the molecule.
-
Preparation of pharmaceutical intermediates: Ensuring the stability of hydroxyl-containing scaffolds during transformations such as cross-coupling reactions, oxidations, and reductions.[7]
-
Agrochemical synthesis: Used in the production of complex molecules with desired biological activities.
Large-Scale Synthesis Protocol: Protection of a Primary Alcohol
This protocol details a representative procedure for the protection of a primary alcohol using this compound on a multi-kilogram scale, based on the principles of the Williamson ether synthesis.
Materials and Equipment
| Material/Equipment | Specifications |
| Reactors | Glass-lined or stainless steel reactor (e.g., 100 L) equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a reflux condenser. |
| Addition Funnel | Calibrated addition funnel for controlled addition of reagents. |
| Base | Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium tert-butoxide (KOtBu). |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF). |
| Reagent | This compound (BOM-Cl), technical grade (typically >90%). |
| Substrate | Primary alcohol. |
| Quenching Agent | Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. |
| Extraction Solvent | Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (DCM). |
| Drying Agent | Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). |
| Filtration | Filter press or large Buchner funnel. |
| Distillation Unit | Rotary evaporator or wiped-film evaporator for solvent removal. |
Experimental Procedure
Warning: this compound is a suspected carcinogen and a lachrymator. All operations must be conducted in a well-ventilated fume hood or a contained environment with appropriate personal protective equipment (PPE).
-
Reactor Setup and Inerting:
-
Ensure the reactor is clean, dry, and equipped with all necessary peripherals.
-
Purge the reactor with dry nitrogen for at least 30 minutes to establish an inert atmosphere.
-
-
Solvent and Substrate Charging:
-
Charge the reactor with anhydrous THF (e.g., 30 L).
-
Add the primary alcohol (e.g., 2.0 kg, 1.0 equiv) to the solvent and stir until fully dissolved.
-
-
Deprotonation:
-
Cool the solution to 0-5 °C using a suitable cooling bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, e.g., 0.88 kg, 1.1 equiv) portion-wise to the stirred solution, maintaining the internal temperature below 10 °C.
-
Note: Hydrogen gas is evolved during this step. Ensure adequate ventilation and no ignition sources are present.
-
Stir the mixture at 0-5 °C for 1 hour after the addition is complete, or until hydrogen evolution ceases.
-
-
BOM-Cl Addition:
-
Slowly add this compound (e.g., 3.45 kg, 1.1 equiv) to the reaction mixture via an addition funnel over 1-2 hours, maintaining the internal temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Quenching:
-
Cool the reaction mixture back to 0-5 °C.
-
Slowly and carefully add saturated aqueous ammonium chloride solution (e.g., 10 L) to quench the excess sodium hydride and the reaction.
-
Caution: The quenching process is exothermic.
-
-
Work-up and Extraction:
-
Transfer the quenched reaction mixture to a larger vessel if necessary.
-
Add water (e.g., 20 L) and the extraction solvent (e.g., Ethyl acetate, 20 L).
-
Stir vigorously for 15 minutes, then allow the layers to separate.
-
Separate the organic layer.
-
Extract the aqueous layer with the extraction solvent (2 x 10 L).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine (2 x 10 L).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Solvent Removal and Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel, if necessary, to yield the pure BOM-protected alcohol.
-
Quantitative Data Summary
| Parameter | Value |
| Scale | 2.0 kg of primary alcohol |
| Equivalents of BOM-Cl | 1.1 |
| Equivalents of Base (NaH) | 1.1 |
| Solvent Volume (THF) | 30 L |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 85-95% |
| Purity (after purification) | >98% |
Safety Precautions for Large-Scale Handling of BOM-Cl
Due to its hazardous nature, strict safety protocols must be implemented when handling this compound on a large scale.
-
Engineering Controls:
-
All operations should be performed in a closed system or a well-ventilated enclosure (e.g., a walk-in fume hood or a glovebox).
-
Use of a dedicated reactor for handling carcinogenic materials is recommended.
-
Local exhaust ventilation should be in place at potential points of emission.
-
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: A full-face respirator with an appropriate organic vapor cartridge is mandatory.
-
Eye Protection: Chemical splash goggles and a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., Viton or butyl rubber), a chemical-resistant apron, and coveralls.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
-
Waste Disposal:
-
All waste contaminated with BOM-Cl (e.g., empty containers, used PPE, reaction residues) must be treated as hazardous waste and disposed of according to local regulations.
-
Quench any residual BOM-Cl in waste streams with a suitable nucleophile (e.g., sodium methoxide (B1231860) solution) before disposal.
-
Deprotection of the BOM Group
The benzyloxymethyl group can be cleaved under various conditions, providing flexibility in synthetic design.
-
Acidic Hydrolysis: Treatment with a mild acid such as HCl in a protic solvent (e.g., methanol (B129727) or ethanol) can effectively remove the BOM group.[4]
-
Hydrogenolysis: Catalytic hydrogenation (e.g., using Pd/C and H₂) is a common and clean method for deprotection, yielding the alcohol and toluene (B28343) as a byproduct.[5]
Visualizations
Experimental Workflow
Caption: Workflow for large-scale BOM protection of an alcohol.
Logical Relationship of Safety Measures
Caption: Hierarchy of safety controls for handling BOM-Cl.
References
- 1. US9643958B2 - Deprotection method for protected hydroxyl group - Google Patents [patents.google.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the In situ Generation of Benzyl Chloromethyl Ether for Alcohol Protection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyl (B1604629) chloromethyl ether (BOM-Cl) is a valuable reagent for the protection of hydroxyl groups in organic synthesis. The resulting benzyloxymethyl (BOM) ether is stable to a wide range of reaction conditions and can be readily cleaved under mild acidic conditions or by hydrogenolysis.[1][2] However, benzyl chloromethyl ether is a potent alkylating agent, a potential carcinogen, and a lachrymator, making its handling and storage hazardous.[3] To mitigate these risks, in situ generation methods have been developed, where the reagent is prepared and consumed in the same reaction vessel without isolation.[4] This approach enhances safety and is often more convenient.[4]
This document provides detailed protocols for the in situ generation of BOM-Cl and its subsequent use for the protection of alcohols, along with relevant data and visualizations to guide researchers in applying this methodology.
Data Presentation
| Substrate (Alcohol) | Protection Conditions | Yield (%) | Reference |
| 1,2-Propanediol (secondary OH) | BOM-Cl, CHCl3, EtN(i-Pr)2, 8h | 75 | [2] |
| Phenol | BOM-Cl, CHCl3, EtN(i-Pr)2, 8h | 81 | [2] |
| N-BOC p-aminophenol | BOM-Cl, CHCl3, EtN(i-Pr)2, 8h | Not Specified | [2] |
| Benzyl Alcohol | Reaction with paraformaldehyde and HCl | 83 (crude) | [3] |
Experimental Protocols
Protocol 1: In situ Generation of BOM-Cl from Benzyl Alcohol and Paraformaldehyde
This protocol is adapted from an Organic Syntheses procedure and is suitable for generating BOM-Cl for subsequent alcohol protection reactions.[3]
Materials:
-
Benzyl alcohol
-
Paraformaldehyde
-
Anhydrous hydrogen chloride (gas)
-
Anhydrous magnesium sulfate (B86663)
-
Anhydrous calcium chloride
-
Three-necked flask
-
Mechanical stirrer
-
Gas inlet tube
-
Thermometer
-
Calcium chloride drying tube
-
Water bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 1-L three-necked flask with a mechanical stirrer, a gas inlet tube, a thermometer, and a calcium chloride drying tube.
-
Charging Reactants: Charge the flask with 216 g (2.00 moles) of benzyl alcohol and 66 g (2.20 moles as CH₂O) of paraformaldehyde.
-
Introduction of HCl: While stirring the mixture, maintain the temperature at 20–25 °C using a water bath. Introduce a moderate stream of anhydrous hydrogen chloride gas into the mixture.
-
Reaction Monitoring: Continue the addition of HCl for approximately 2 hours, or until two clear, homogeneous phases appear.
-
Work-up:
-
Separate the two layers.
-
Dilute the upper layer with 800 mL of pentane.
-
Dry the pentane solution over anhydrous magnesium sulfate for 3 hours at 0 °C with stirring.
-
Filter off the drying agent and add 2–3 g of anhydrous calcium chloride to the filtrate.
-
Concentrate the solution on a rotary evaporator to obtain crude this compound. The crude product can be used directly for some applications.
-
Caution: this compound is a powerful alkylating agent and a potential carcinogen. This procedure should be conducted in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Avoid inhalation and skin contact.[3]
Protocol 2: In situ Generation from Formaldehyde (B43269) Dibenzylacetal and Acetyl Chloride and Subsequent Alcohol Protection
This method provides a milder route for the in situ generation of BOM-Cl and its immediate use in protecting hydroxyl groups.[2]
Materials:
-
Formaldehyde dibenzylacetal
-
Acetyl chloride
-
Dry benzyl alcohol (catalytic amount)
-
Hydroxyl compound (substrate)
-
Diisopropylethylamine (DIPEA)
-
Nitrogen gas atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In situ Generation of BOM-Cl:
-
Stir a mixture of formaldehyde dibenzylacetal and freshly distilled acetyl chloride with a catalytic amount of dry benzyl alcohol at room temperature under a static pressure of nitrogen for 36 hours. The resulting solution containing this compound is ready for use without any work-up.[2]
-
-
Alcohol Protection:
-
Dissolve the hydroxyl compound (1 mmol) in refluxing dried chloroform under a static pressure of nitrogen.
-
To this solution, add the in situ generated this compound (3 mmol) and diisopropylethylamine (4.5 mmol).
-
Continue refluxing for 8-10 hours, monitoring the reaction by TLC.
-
-
Work-up:
-
After the reaction is complete, dilute the mixture with chloroform (ca. 20 ml).
-
Wash the organic layer with distilled water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by silica (B1680970) column chromatography using a suitable eluent (e.g., n-hexane/ethyl acetate).[2]
-
Deprotection of the BOM Group:
The benzyloxymethyl (BOM) protecting group can be removed under mild acidic conditions or through catalytic hydrogenation.[2]
-
Acidic Deprotection: Dissolve the BOM-protected compound in dry methanol (B129727) and add a few drops of freshly distilled acetyl chloride. Stir at room temperature for 5-10 minutes, monitoring by TLC.[2]
-
Catalytic Hydrogenation: The BOM group can also be removed by catalytic hydrogenation at atmospheric pressure and room temperature.[2]
Visualizations
Caption: Experimental workflow for the in situ generation of BOM-Cl and subsequent alcohol protection.
Caption: Simplified reaction mechanism for alcohol protection using in situ generated BOM-Cl.
References
Troubleshooting & Optimization
Technical Support Center: Benzyl Chloromethyl Ether (BOM-Cl) Reactions with Amines
This guide is intended for researchers, scientists, and drug development professionals utilizing Benzyl (B1604629) chloromethyl ether (BOM-Cl) for the protection of primary and secondary amines. It provides troubleshooting for common side reactions and detailed procedural information.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Benzyl chloromethyl ether (BOM-Cl) with amines?
This compound is a potent alkylating agent used to introduce the benzyloxymethyl (BOM) protecting group onto nucleophiles. For primary and secondary amines, the desired reaction is the formation of a stable, protected N-BOM amine, which masks the amine's reactivity during subsequent synthetic steps. The BOM group can be removed later under specific conditions.
Q2: What are the principal side reactions observed when reacting BOM-Cl with amines?
The main side reactions stem from the high reactivity of BOM-Cl and the increasing nucleophilicity of the amine products. The most common issues are:
-
Over-alkylation: The mono-protected amine is often more nucleophilic than the starting amine, leading to a second alkylation. For a primary amine, this results in the formation of a di-protected N,N-bis(benzyloxymethyl)amine. For a secondary amine, this leads to the formation of a quaternary ammonium (B1175870) salt.
-
Quaternary Salt Formation: Tertiary amines, whether they are the intended product or present as a starting material, can react with BOM-Cl to form a permanently charged quaternary ammonium salt.
-
Hydrolysis: BOM-Cl reacts with water to form benzyl alcohol and HCl. If significant moisture is present in the reaction, this will consume the reagent and lower the yield.
Troubleshooting Guide
Problem 1: My reaction with a primary amine yields a significant amount of the di-protected, N,N-bis(benzyloxymethyl)amine byproduct.
-
Cause: This is a classic case of over-alkylation. The initially formed mono-BOM protected secondary amine is more nucleophilic than the starting primary amine, causing it to react with
Optimizing reaction conditions for BOM protection of sensitive substrates
Welcome to the technical support center for the benzyloxymethyl (BOM) protection of sensitive substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes involving the BOM protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for BOM protection of a primary alcohol?
A1: The most common method for BOM protection involves reacting the alcohol with benzyloxymethyl chloride (BOM-Cl) in the presence of a non-nucleophilic base. A typical procedure uses N,N-diisopropylethylamine (DIPEA, Hünig's base) in a solvent like dichloromethane (B109758) (DCM) at room temperature.[1]
Q2: My BOM protection reaction is sluggish or incomplete. What are the potential causes and how can I resolve this?
A2: Incomplete BOM protection can be due to several factors:
-
Steric Hindrance: If the alcohol is sterically hindered (e.g., a secondary or tertiary alcohol), the reaction will be slower. Increasing the reaction temperature or using a more reactive BOM source might be necessary.
-
Insufficient Reagent: Ensure you are using a sufficient excess of BOM-Cl and base.
-
Poor Solubility: If your substrate has poor solubility in the reaction solvent, this can hinder the reaction. Consider alternative solvents in which your starting material is more soluble.
-
Deactivated Substrate: Electron-withdrawing groups near the hydroxyl group can decrease its nucleophilicity, slowing down the reaction. In such cases, a stronger base or higher temperatures might be required.
Q3: I am observing unexpected byproducts in my BOM protection reaction. What could they be and how can I avoid them?
A3: Side reactions can occur, especially with sensitive substrates. Common byproducts can arise from the reaction of BOM-Cl with other nucleophilic functional groups in your molecule. To minimize these, ensure that other nucleophilic groups (like amines or other hydroxyl groups) are appropriately protected before attempting the BOM protection. If you are working with a polyol, you may see a mixture of products with varying degrees of protection. To achieve selective protection of a primary alcohol in the presence of secondary alcohols, carefully control the stoichiometry of your reagents and the reaction temperature.
Q4: My substrate is acid-sensitive. What are the best methods for BOM deprotection?
A4: While BOM ethers can be cleaved under acidic conditions, this is often not suitable for acid-labile substrates.[2] The preferred method for deprotection of BOM ethers in the presence of acid-sensitive groups is catalytic hydrogenolysis.[3] This is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas.[1]
Q5: During hydrogenolytic deprotection of my BOM-protected molecule, I am observing reduction of other functional groups. How can I achieve selective BOM cleavage?
A5: Over-reduction of other functional groups, such as double bonds in heterocyclic systems like uridine (B1682114), is a known issue during BOM deprotection via hydrogenolysis.[4] To enhance selectivity, you can try the following:
-
Solvent Choice: The choice of solvent can significantly impact the reaction. For instance, in the case of uridine derivatives, using a mixture of isopropanol (B130326) and water has been shown to suppress the over-reduction of the uracil (B121893) moiety.[4]
-
Catalyst Selection: Different palladium catalysts can exhibit different selectivities. If you are observing over-reduction with Pd/C, you could try a different catalyst like Pd(OH)₂ (Pearlman's catalyst).
-
Additives: The addition of a small amount of a weak acid, like formic acid, can sometimes accelerate the desired BOM cleavage while minimizing side reactions.[4]
Troubleshooting Guides
Issue 1: Low Yield in BOM Protection of a Sterically Hindered Alcohol
| Possible Cause | Suggested Solution |
| Insufficient reactivity of BOM-Cl | Consider using the more reactive benzyloxymethyl bromide (BOM-Br). |
| Steric hindrance around the hydroxyl group | Increase the reaction temperature and/or reaction time. Monitor the reaction progress by TLC. |
| Incomplete deprotonation of the alcohol | Use a stronger, non-nucleophilic base. |
| Poor solvent choice | Screen different aprotic solvents to improve the solubility of your substrate. |
Issue 2: Incomplete Deprotection of a BOM Ether via Hydrogenolysis
| Possible Cause | Suggested Solution |
| Catalyst poisoning | Ensure your substrate and solvent are free of impurities that could poison the palladium catalyst (e.g., sulfur-containing compounds). You may need to use a higher catalyst loading. |
| Insufficient hydrogen pressure | While many hydrogenations can be run at atmospheric pressure, some substrates may require higher pressures. |
| Deactivation of the catalyst by the product | In some cases, the deprotected product (e.g., a free amine) can coordinate to the catalyst and inhibit its activity. Adding a small amount of a weak acid can sometimes mitigate this.[4] |
| Catalyst is not active | Use a fresh batch of catalyst. |
Quantitative Data Summary
The following tables summarize typical reaction conditions for the protection and deprotection of alcohols with the BOM group. Note that optimal conditions are substrate-dependent.
Table 1: BOM Protection of Alcohols
| Substrate Type | BOM Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | BOM-Cl | DIPEA | DCM | 25 | 2-12 | >90 |
| Secondary Alcohol | BOM-Cl | DIPEA | DCM | 25-40 | 12-24 | 70-90 |
| Phenol | BOM-Cl | K₂CO₃ | Acetone | 56 (reflux) | 4-8 | >90 |
Table 2: BOM Deprotection Methods
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Hydrogenolysis | H₂, 10% Pd/C | MeOH or EtOH | 25 | 2-8 | >90 | Can affect other reducible groups. |
| Acidic Cleavage | HCl or TFA | Dioxane or DCM | 0-25 | 1-4 | Variable | Not suitable for acid-sensitive substrates. |
Experimental Protocols
Protocol 1: General Procedure for BOM Protection of a Primary Alcohol
-
Dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv) to the solution and stir for 5 minutes at room temperature.
-
Add benzyloxymethyl chloride (BOM-Cl) (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Selective BOM Deprotection via Hydrogenolysis in the Presence of an Acid-Labile Group
-
To a solution of the BOM-protected compound (1.0 equiv) in a suitable solvent (e.g., methanol (B129727) or a mixture of isopropanol/water), add 10% palladium on carbon (Pd/C) (10 mol%).
-
Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature and monitor the progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
If necessary, purify the product further by chromatography or crystallization.
Visualizing Workflows
Caption: Troubleshooting workflow for BOM protection reactions.
References
Troubleshooting incomplete deprotection of BOM ethers
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the incomplete deprotection of benzyloxymethyl (BOM) ethers, a common challenge in organic synthesis.
Troubleshooting Guide
Q1: My analytical data (TLC, LC-MS) shows a significant amount of starting material remaining after the BOM deprotection reaction. What are the possible causes?
A1: Incomplete BOM deprotection can be attributed to several factors, ranging from reagent quality to the nature of your substrate. Here is a systematic approach to identify the cause:
-
Reagent Quality & Stoichiometry: The activity of acids or catalysts can be compromised. For instance, trifluoroacetic acid (TFA) is hygroscopic, and water can reduce its effectiveness.[1] Similarly, hydrogenation catalysts like Palladium on carbon (Pd/C) can lose activity over time or upon improper handling. Ensure you are using fresh, high-quality reagents and an adequate stoichiometric amount.
-
Reaction Conditions: Time, temperature, and solvent play a critical role. Many deprotections may require longer reaction times than initially expected.[2] While elevated temperatures can increase the reaction rate, they may also promote side reactions.[2] The solvent must fully dissolve the substrate for the reaction to proceed efficiently.
-
Substrate-Specific Issues:
-
Steric Hindrance: Bulky groups near the BOM ether can impede reagent access, slowing down the cleavage reaction significantly.[3]
-
Electronic Effects: The electronic properties of the substrate can influence the stability of the BOM group. For example, the BOM group on certain residues like N(pi)-benzyloxymethylhistidine is known to be particularly resistant to standard deprotection conditions.[4]
-
Catalyst Poisoning: In hydrogenolysis reactions, functional groups on the substrate (like amines or sulfur-containing moieties) can deactivate the palladium catalyst.[5]
-
Q2: I am attempting a hydrogenolysis-based deprotection, but the reaction is slow or stalls completely. How can I resolve this?
A2: Sluggish hydrogenolysis of BOM ethers is a frequent issue. Here are several strategies to improve the outcome:
-
Catalyst Selection and Loading: Ensure the Pd/C catalyst is active. Using a higher loading of the catalyst (e.g., 10-20 mol%) can sometimes be necessary. Different types of palladium catalysts, such as palladium black, may offer different reactivity profiles.[5]
-
Solvent System: The choice of solvent is crucial. While methanol (B129727) is common, solvent systems like isopropanol/water mixtures have been shown to suppress side reactions and improve reaction rates in certain cases.[5]
-
Use of Additives: The addition of a small amount of acid, such as formic acid (HCO₂H) or acetic acid (AcOH), can dramatically accelerate the hydrogenolysis of BOM ethers without causing the over-reduction of other sensitive functional groups.[5]
-
Hydrogen Pressure: While many hydrogenations can be run at atmospheric pressure, increasing the hydrogen pressure (e.g., using a Parr shaker) can often drive a sluggish reaction to completion.[6]
-
Substrate Purity: Impurities from previous steps can act as catalyst poisons. Ensure your starting material is sufficiently pure.
Q3: My substrate contains other acid-sensitive functional groups. What are the mildest conditions for acidic cleavage of a BOM ether?
A3: Balancing effective BOM deprotection with the preservation of other acid-labile groups is a common challenge. Consider these options:
-
Milder Acids: Instead of strong acids like TFA, you might consider using pyridinium (B92312) p-toluenesulfonate (PPTS) or other milder acidic catalysts, although this may require longer reaction times or elevated temperatures.[7]
-
Controlled Conditions: Performing the reaction at a lower temperature (e.g., 0 °C) can increase selectivity and minimize the degradation of sensitive groups.[2]
-
Alternative Deprotection Methods: If acidic conditions are not viable, hydrogenolysis is the primary alternative.[8] Other methods, though less common for BOM ethers specifically, include oxidative cleavage, which is more typical for substituted benzyl (B1604629) ethers like the p-methoxybenzyl (PMB) group using reagents like DDQ.[8][9]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the deprotection of BOM ethers?
A1: During acidic deprotection, the primary side reaction is the alkylation of nucleophilic functional groups or electron-rich aromatic rings by the benzyl cation generated upon cleavage.[2] In hydrogenolysis, a common side reaction is the over-reduction of other functional groups in the molecule, such as alkenes, alkynes, or certain heterocycles.[5][10]
Q2: How can I effectively monitor the progress of my BOM deprotection reaction?
A2: The most common methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: This allows for a quick visual assessment. The product alcohol should have a different Rf value (typically lower, more polar) than the starting BOM ether. Staining with a potassium permanganate (B83412) solution can be effective for visualizing both spots if they are not UV-active.
-
LC-MS: This provides more definitive evidence by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[11]
Q3: Can the presence of a free amine in my molecule interfere with hydrogenolytic BOM deprotection?
A3: Yes, free amines can coordinate to the palladium catalyst, leading to its deactivation and incomplete deprotection.[5] This issue can sometimes be mitigated by using a water-containing solvent system or by adding a small amount of acid to protonate the amine, which can diminish its complexation with the catalyst.[5]
Data Presentation
Table 1: Comparison of Common Acidic Deprotection Conditions
| Reagent System | Typical Concentration | Temperature | Typical Duration | Notes |
| TFA / DCM | 20-50% (v/v)[2] | 0 °C to RT | 30 min - 2 hours[2] | A common starting point; scavengers may be needed for sensitive substrates. |
| HCl / Dioxane | 4M[2] | 0 °C to RT | 30 min - 2 hours[2] | An alternative to TFA; can sometimes prevent trifluoroacetylation side reactions. |
| p-TsOH / MeOH | Catalytic | RT to Reflux | Varies | Milder conditions, but may require heat and longer reaction times.[7] |
Table 2: Comparison of Hydrogenolysis Conditions for BOM Deprotection
| Catalyst | Hydrogen Source | Solvent | Additive | Notes |
| 10% Pd/C | H₂ (1 atm - 50 psi) | MeOH, EtOH, or EtOAc | None | Standard conditions; may be slow for resistant substrates.[8] |
| 10% Pd/C | H₂ (1 atm) | ⁱPrOH / H₂O (10:1) | 0.5% HCO₂H | Optimized conditions to improve rate and prevent over-reduction.[5] |
| Pd-black | H₂ (1 atm) | MeOH | ⁿBuNH₂ | Used to minimize over-reduction in specific uridine (B1682114) derivatives.[5] |
| 10% Pd/C | 1,4-Cyclohexadiene | EtOH | None | Transfer hydrogenolysis; useful if other reducible groups are present.[8] |
Experimental Protocols
Protocol 1: General Procedure for Acidic Deprotection with TFA
-
Preparation: Dissolve the BOM-protected compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM). If the substrate contains sensitive groups like tryptophan or methionine, add a scavenger such as triisopropylsilane (B1312306) (TIS) (1.5 eq).[11]
-
Initiation: Cool the solution to 0 °C in an ice bath.
-
Reaction: Add trifluoroacetic acid (TFA) (20-50% v/v in DCM) dropwise to the stirred solution.[11]
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-5 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.[11]
-
Work-up: Upon completion, carefully concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (B28343) or DCM several times to remove excess TFA. The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: General Procedure for Hydrogenolytic Deprotection
-
Preparation: To a stirred solution of the BOM-protected compound (1 eq) in a suitable solvent (e.g., MeOH, EtOH, or ⁱPrOH:H₂O 10:1), add 10% Pd-C (10-20% by weight). If required, add an acid catalyst like formic acid (0.5%).[5]
-
Initiation: Purge the flask with nitrogen gas, then introduce hydrogen gas (H₂), typically by inflating a balloon connected to the flask or by using a Parr hydrogenator.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen for 2-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd-C catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified.
Visualizations
Caption: A workflow for troubleshooting incomplete BOM ether deprotection.
Caption: Mechanism of acid-catalyzed deprotection of a BOM ether.
Caption: Key factors influencing successful BOM ether hydrogenolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uwindsor.ca [uwindsor.ca]
- 11. benchchem.com [benchchem.com]
Removal of BOM group in the presence of acid-labile protecting groups
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the selective removal of the benzyloxymethyl (BOM) protecting group in the presence of other acid-labile functionalities.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in removing a BOM group from a molecule containing other acid-labile groups?
The main challenge lies in achieving orthogonality. The BOM group is an acetal, which is susceptible to cleavage under acidic conditions. However, many other common protecting groups, such as tert-butyloxycarbonyl (Boc), tert-butyl (tBu) esters, trityl (Trt), and silyl (B83357) ethers (e.g., TBDMS, TBS), are also labile to acid. The goal is to find reaction conditions that cleave the BOM group while leaving these other sensitive groups intact.
Q2: What is the most reliable method for selectively removing a BOM group without affecting acid-labile groups?
Catalytic hydrogenolysis is the most dependable and widely used method for this transformation. This method involves a palladium catalyst (typically palladium on carbon, Pd/C) and a hydrogen source. These conditions are neutral and do not affect most acid-labile protecting groups, making it an excellent orthogonal strategy. The Boc group, for instance, is known to be stable under these conditions.[1]
Q3: Can I use acidic conditions to remove a BOM group selectively?
While possible, achieving selectivity with acidic conditions is extremely challenging. The relative rate of cleavage depends on the specific acid-labile groups present and their susceptibility to acidolysis. For example, selectively cleaving a BOM group in the presence of a highly acid-sensitive group like trityl (Trt) or tert-butyldimethylsilyl (TBS) is often difficult and may lead to a mixture of products. Fine-tuning of milder acids (e.g., very dilute TFA) or Lewis acids might be explored, but hydrogenolysis is the preferred approach for clean, selective deprotection.[2][3]
Q4: I am observing incomplete or very slow hydrogenolysis of my BOM group. What are the common causes?
Several factors can lead to sluggish or incomplete hydrogenolysis:
-
Catalyst Inactivation (Poisoning): The palladium catalyst can be poisoned by various functional groups, particularly sulfur-containing compounds or coordinating ligands like free amines. If your substrate contains a free amine or if another protecting group (like Cbz) is cleaved first to reveal an amine, the catalyst's activity can be significantly reduced.[4]
-
Poor Catalyst Quality or Activity: The quality and activity of the Pd/C catalyst can vary between batches and suppliers. Using a fresh, high-quality catalyst is crucial.
-
Insufficient Hydrogen Pressure: While many reactions proceed at atmospheric pressure (e.g., using a hydrogen balloon), some substrates may require higher pressures (e.g., 50 psi) to drive the reaction to completion.[4]
-
Solvent Choice: The choice of solvent can impact reaction rate and efficiency. Alcohols like methanol (B129727) (MeOH) or isopropanol (B130326) (iPrOH) are commonly used. Adding a co-solvent like water can sometimes improve reaction rates.[4]
Q5: My TBS/TBDMS group is being unexpectedly cleaved during a standard Pd/C hydrogenation. Why is this happening and how can I prevent it?
While silyl ethers are generally considered stable to hydrogenation, there are reports of their unexpected removal under these conditions. This side reaction can be problematic. A proven solution is to use a modified catalyst, such as a 10% Pd/C–ethylenediamine complex [10% Pd/C(en)]. This catalyst has been shown to be effective for chemoselective hydrogenations, leaving the TBDMS group intact while other functionalities are reduced.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Reaction is slow or stalled. | Catalyst poisoning by amines or sulfur. | 1. If a free amine is present, consider its temporary protection or use a larger catalyst loading. 2. In cases where a Cbz group is deprotected first, the resulting amine can inhibit the catalyst. Using additives like a mild acid (e.g., 0.5% formic acid) can sometimes mitigate this by protonating the amine.[4][6] |
| Incomplete reaction. | Insufficient catalyst activity or hydrogen pressure. | 1. Use a fresh batch of high-activity 10% Pd/C. 2. Increase the hydrogen pressure (e.g., to 50 psi).[4] 3. Consider switching to a transfer hydrogenolysis protocol using a hydrogen donor like formic acid or ammonium (B1175870) formate, which can be very efficient.[6] |
| Side reaction: Saturation of other aromatic rings. | Overly active catalyst or prolonged reaction time. | 1. Carefully monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed. 2. A pre-treated palladium catalyst, sometimes generated by exposure to an amine source, can show higher selectivity for hydrogenolysis over aromatic ring hydrogenation.[7] |
| Side reaction: Loss of an acid-labile group (e.g., TBS). | Undesired reactivity with the standard Pd/C catalyst. | Switch to a less reactive or modified catalyst system, such as 10% Pd/C(en) (ethylenediamine complex), which has been shown to preserve TBDMS groups.[5] |
Data Presentation: Comparison of Selective BOM Deprotection Methods
The following table summarizes conditions for the selective hydrogenolytic cleavage of BOM groups from complex molecules, demonstrating orthogonality to other functional groups.
| Substrate Type | Protecting Groups Present | Reagents & Conditions | Time (h) | Yield (%) | Reference |
| Uridine (B1682114) Derivative | BOM , Ureido | 10% Pd/C, H₂ (1 atm), 0.5% HCO₂H in iPrOH/H₂O (10:1) | 2 | ~100 | [4] |
| Uridine Derivative | BOM , Ureido | 10% Pd/C, H₂ (50 psi), 0.5% HCO₂H in iPrOH/H₂O (10:1) | 2 | ~100 | [4] |
| Amino-Ribosyl Uridine | BOM , N-Cbz | 10% Pd/C, H₂ (1 atm), 0.5% HCO₂H in iPrOH/H₂O (10:1) | 3 | 97 | [4] |
| Histidine Derivative | BOM (on Histidine), N-Boc | 10% Pd/C, Formic Acid (HCOOH), in Methanol (MeOH) | < 1 | >90 (Typical) | [6] |
| General Peptide | N-Benzyloxycarbonyl (Z), Benzyl Ester (OBn), N-Benzyloxymethyl (BOM) | 10% Pd/C, Formic Acid (HCOOH), in Methanol (MeOH) | Minutes | High | [6] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis with H₂ Gas
This protocol is adapted from a procedure for deprotecting BOM-protected uridine derivatives and is broadly applicable.
-
Preparation: Dissolve the BOM-protected substrate in a 10:1 mixture of isopropanol (iPrOH) and water (H₂O).
-
Additive: Add formic acid (HCO₂H) to a final concentration of 0.5% (v/v). The addition of a mild acid can dramatically accelerate the reaction.[4]
-
Catalyst Addition: To this solution, add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight relative to the substrate).
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the reaction flask. Evacuate the flask and backfill with H₂ three times to ensure an inert atmosphere.
-
Reaction: Stir the mixture vigorously at room temperature. For more challenging substrates, the reaction can be performed under a medium pressure of H₂ (e.g., 50 psi) in a suitable pressure vessel.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent (e.g., MeOH or iPrOH).
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by standard methods (e.g., column chromatography).
Protocol 2: Catalytic Transfer Hydrogenolysis with Formic Acid
This method avoids the need for a hydrogen gas cylinder and is highly effective for deprotecting various benzyl-type groups, including BOM.[6]
-
Preparation: Dissolve the BOM-protected substrate in methanol (MeOH).
-
Catalyst and Donor: Add 10% Palladium on Carbon (Pd/C) (10-20% by weight) followed by formic acid (HCOOH) as the hydrogen donor (typically a large excess, sometimes used as a co-solvent).
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid, proceeding to completion within minutes to a few hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Isolation: Filter the reaction through Celite® to remove the catalyst, wash the filter cake with methanol, and concentrate the filtrate under reduced pressure to yield the deprotected product.
Workflow and Decision-Making Diagram
The following diagram outlines the logical workflow for selecting a deprotection strategy for a BOM-protected compound containing acid-labile groups.
Caption: Decision workflow for selective BOM group removal.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Stereochemical Integrity in BOM Protection of Chiral Alcohols
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent racemization during the benzyloxymethyl (BOM) protection of chiral alcohols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the BOM protection of a chiral secondary alcohol?
A1: Racemization during a BOM protection reaction is most often caused by the base used to deprotonate the alcohol. Strong, non-hindered bases, such as sodium hydride (NaH), can be basic enough to abstract a proton from the carbon atom bearing the hydroxyl group (the α-carbon), especially if this proton is acidic (e.g., in benzylic or allylic alcohols). This deprotonation forms a planar, achiral enolate or a related resonance-stabilized carbanion. Subsequent reprotonation of this intermediate can occur from either face, leading to a loss of stereochemical purity and the formation of a racemic or near-racemic mixture.
Q2: Which reaction parameters, other than the choice of base, are critical to control for minimizing racemization?
A2: Besides the base, several other factors are crucial:
-
Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for deprotonation of the α-carbon, increasing the rate of racemization. Performing the reaction at lower temperatures (e.g., 0 °C or -78 °C) is highly recommended.
-
Reaction Time: Prolonged exposure to basic conditions can lead to a gradual loss of stereochemical integrity. It is important to monitor the reaction closely (e.g., by TLC) and to quench it as soon as the starting material has been consumed.
-
Solvent: The choice of solvent can influence the stability of charged intermediates that may be prone to racemization. Aprotic polar solvents are generally used for these reactions.
Q3: Are certain types of chiral alcohols more susceptible to racemization during BOM protection?
A3: Yes. Chiral alcohols with an acidic proton on the carbinol carbon are particularly prone to racemization under basic conditions. This includes secondary benzylic alcohols, allylic alcohols, and alcohols alpha to a carbonyl group or other electron-withdrawing groups. The increased acidity of the α-proton in these systems makes it more susceptible to abstraction by the base.
Q4: Can the purity of the BOM-Cl reagent affect the stereochemical outcome?
A4: Yes. Benzyloxymethyl chloride (BOM-Cl) can degrade to form acidic byproducts like HCl. The presence of acid could potentially facilitate racemization through a carbocation intermediate, although base-catalyzed racemization is the more common pathway in this context. It is advisable to use freshly distilled or purchased BOM-Cl of high purity.
Troubleshooting Guide
Issue 1: Significant loss of enantiomeric excess (e.e.) is observed after BOM protection.
-
Primary Suspect: The base is too strong or not sterically hindered enough.
-
Solution: Switch from a strong base like NaH or KH to a milder, non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA, Hünig's base) or a proton sponge. These bases are less likely to deprotonate the α-carbon due to steric hindrance.
-
-
Secondary Suspect: The reaction temperature is too high.
-
Solution: Perform the reaction at a lower temperature. Start at 0 °C and if racemization persists, consider temperatures as low as -78 °C. Ensure the reaction is maintained at the target temperature throughout the addition of reagents.
-
-
Tertiary Suspect: The reaction was left for too long.
-
Solution: Monitor the reaction progress diligently using an appropriate analytical technique (e.g., TLC, LC-MS). Quench the reaction immediately upon completion.
-
Issue 2: The reaction is sluggish with a milder base, leading to incomplete conversion.
-
Possible Cause: The milder base is not strong enough to efficiently deprotonate the alcohol under the current conditions.
-
Solution 1: Slowly increase the reaction temperature in small increments (e.g., from 0 °C to room temperature) while carefully monitoring for any loss in enantiomeric excess.
-
Solution 2: Consider the use of an additive. For instance, a catalytic amount of a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI) can sometimes facilitate the reaction at lower temperatures, even with milder bases.
-
Solution 3: Increase the concentration of the reactants, which may improve the reaction rate.
-
Experimental Protocols
Protocol 1: BOM Protection of a Chiral Secondary Alcohol with Minimized Racemization
This protocol is designed for a generic chiral secondary alcohol and employs DIPEA as a non-nucleophilic, sterically hindered base to minimize the risk of racemization.
Reagents and Materials:
-
Chiral secondary alcohol (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA), freshly distilled (1.5 - 2.0 equiv)
-
Benzyloxymethyl chloride (BOM-Cl), high purity (1.2 - 1.5 equiv)
-
Tetrabutylammonium iodide (TBAI) (0.1 equiv, optional)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral secondary alcohol (1.0 equiv) and anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add DIPEA (1.5 - 2.0 equiv) dropwise to the stirred solution.
-
If using, add TBAI (0.1 equiv) at this stage.
-
Add BOM-Cl (1.2 - 1.5 equiv) dropwise to the reaction mixture over 10-15 minutes. Ensure the temperature remains at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC (thin-layer chromatography).
-
If the reaction is sluggish, allow it to slowly warm to room temperature and continue monitoring.
-
Upon completion (typically 2-12 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the BOM-protected alcohol.
-
Determine the enantiomeric excess of the product using a suitable chiral HPLC or GC method and compare it to the starting material.
Data Presentation
The selection of the base is paramount for preserving the stereochemical integrity of the chiral alcohol. The following table provides a summary of expected outcomes when using different bases for the BOM protection of a racemization-prone substrate like (R)-1-phenylethanol.
| Base | Typical Conditions | Expected Enantiomeric Excess (e.e.) of Product | Comments |
| Sodium Hydride (NaH) | THF, 0 °C to rt | 50-80% | High risk of racemization due to the high basicity and low steric hindrance of the hydride. |
| Potassium Hydride (KH) | THF, 0 °C to rt | 40-75% | Similar to NaH, poses a significant risk of racemization. |
| DIPEA | DCM, 0 °C | >98% | Steric hindrance significantly reduces the likelihood of α-proton abstraction, thus preserving stereochemistry. |
| Proton Sponge (e.g., DMAN) | DCM or MeCN, rt | >98% | A strong, non-nucleophilic, and highly hindered base that is an excellent choice for preventing racemization. |
Note: The e.e. values are illustrative and can vary depending on the specific substrate, reaction time, and temperature.
Visualizations
Mechanism of Base-Catalyzed Racemization
The following diagram illustrates the general mechanism by which a strong base can induce racemization during the protection of a chiral alcohol.
Caption: Base-catalyzed racemization via a planar achiral intermediate.
Troubleshooting Workflow for Racemization
This decision tree provides a logical workflow for troubleshooting unexpected racemization during a BOM protection reaction.
Caption: Troubleshooting decision tree for racemization in BOM protection.
Technical Support Center: Benzyl Chloromethyl Ether (BOM-Cl) Reactions
Welcome to the technical support center for Benzyl (B1604629) chloromethyl ether (BOM-Cl) reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up experiments involving this versatile protecting group.
Frequently Asked Questions (FAQs) and Troubleshooting
This section provides answers to common questions and troubleshooting guidance for specific issues that may arise during the synthesis and use of Benzyl chloromethyl ether.
Q1: My this compound appears to be decomposing during storage or upon concentration. How can I improve its stability?
A1: this compound is sensitive to moisture and heat.[1] Complete decomposition can occur if distillation is attempted at atmospheric pressure.[2] To ensure stability:
-
Storage: Store the crude or purified product at 0-8°C under an inert atmosphere.[3] It is recommended to store it over anhydrous calcium chloride, which significantly retards decomposition.[2]
-
Handling: As the material is moisture-sensitive, always handle it in a dry environment.[1] It reacts with water and alcohols to form hydrogen chloride.[2][3]
-
Purification: When purifying by distillation, always perform it under reduced pressure (e.g., ~3 mm Hg) and in the presence of anhydrous calcium chloride.[2][4] Avoid heating at atmospheric pressure.[2]
Q2: I'm observing low yields and significant byproduct formation (e.g., benzyl chloride, dibenzyl formal) in my scaled-up BOM-Cl synthesis. What could be the cause?
A2: Low yields and byproduct formation during scale-up often stem from issues with temperature control and reagent purity.
-
Temperature Control: The reaction to form BOM-Cl from benzyl alcohol, paraformaldehyde, and hydrogen chloride (HCl) should be maintained at 20–25°C using a water bath.[2][4][5] The rate of anhydrous HCl addition directly controls the reaction temperature.[2]
-
Anhydrous Conditions: The use of anhydrous HCl and freshly distilled benzyl alcohol is crucial.[2] Moisture can lead to side reactions and decomposition of the product.
-
Reaction Completion: Ensure the reaction has gone to completion. This is typically judged by the appearance of two clear, separate phases.[2][4] You can also confirm this by taking an aliquot of the upper organic phase for 1H NMR analysis.[2]
-
Crude Product Purity: The crude product, with a purity often greater than 90%, can be suitable for some applications like C-alkylation of ester enolates, which may eliminate the need for challenging large-scale distillation.[2]
Q3: What are the critical safety precautions I must take when working with this compound, especially at a larger scale?
A3: this compound is a hazardous chemical requiring strict safety protocols. It is a powerful alkylating agent, a potential carcinogen, and a mild lachrymator.[2][3]
-
Ventilation: Always conduct procedures in a well-ventilated chemical fume hood.[2][3]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection.[6][7] In case of inadequate ventilation, respiratory protection is necessary.[6]
-
Handling: Avoid inhalation and skin contact.[2][3] Do not handle the material until all safety precautions have been read and understood.[6]
-
Spills and Waste: Have a plan for accidental releases. Use inert absorbent material (e.g., sand, silica (B1680970) gel) for spills and dispose of all chemical waste in accordance with local regulations.[6][7]
-
Incompatibilities: Keep BOM-Cl away from strong oxidizing agents, strong bases, and metals.[6]
Q4: How can I effectively monitor the progress of the BOM-Cl synthesis reaction?
A4: Reaction completion can be determined by two primary methods:
-
Visual Observation: The reaction is considered complete when the mixture separates into two clear, homogeneous phases.[2][4]
-
Spectroscopic Analysis: To confirm completion and check for major side-products, stop the stirring to allow the phases to separate. An aliquot of the upper organic phase can be analyzed by 1H NMR.[2] The crude product typically shows singlets in the 1H NMR (CCl4) at δ 4.68 (2H), 5.41 (2H), and 7.29 (5H).[2]
Q5: Are there any alternatives to BOM-Cl for protecting alcohols if scalability issues become prohibitive?
A5: Yes, several other protecting groups for alcohols are available, and the best choice depends on the specific requirements of your synthetic route, such as stability to acidic or basic conditions.[8]
-
Silyl Ethers (e.g., TBS, TIPS): These are very common and are stable under many conditions but are typically cleaved with fluoride (B91410) ion sources (like TBAF).[8][9][10]
-
Other Benzyl Ethers (Bn): A standard benzyl ether is often installed with benzyl bromide and a base like NaH. It is stable to many conditions but is readily removed by catalytic hydrogenation.[8][11]
-
Methoxymethyl (MOM) Ether: This group is similar to BOM but can be introduced using MOM-Cl. However, MOM-Cl is also a carcinogen, so alternative, safer methods for its synthesis and use have been developed.[9][10][12]
Data and Parameters
The following tables summarize key data for this compound to assist in experimental planning.
Table 1: Physical and Safety Properties of this compound
| Property | Value | Citations |
| CAS Number | 3587-60-8 | [3] |
| Molecular Formula | C₈H₉ClO | [3] |
| Molecular Weight | 156.61 g/mol | [3] |
| Appearance | Clear, colorless to light yellow liquid | [3] |
| Boiling Point | 102°C @ 14 mmHg; 70-71°C @ 3 mm | [2][3] |
| Density | ~1.126 g/mL | [3] |
| Storage Temperature | 2-8°C | [1][3] |
| Key Hazards | Potential carcinogen, powerful alkylating agent, lachrymator, reacts with water | [2][3][6] |
Table 2: Typical Laboratory-Scale Synthesis Parameters
| Parameter | Description | Citations |
| Reactants | Benzyl alcohol, Paraformaldehyde, Anhydrous Hydrogen Chloride | [2][4][5] |
| Molar Ratio | Benzyl alcohol (1.0 eq), Paraformaldehyde (~1.1 eq) | [5] |
| Solvent | None (neat reaction) or Methylene Chloride | [2][13] |
| Temperature | Maintained at 20-25°C with a water bath | [2][4][5] |
| Reaction Time | Approximately 2 hours | [2][4] |
| Workup | Phase separation, drying over MgSO₄, concentration with CaCl₂ | [2] |
| Typical Yield | ~83% (crude product) | [2][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound This procedure is adapted from a well-established Organic Syntheses protocol.[2][4]
-
Caution: this compound is a potential carcinogen and lachrymator. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[2]
-
Setup: Equip a three-necked flask with an overhead mechanical stirrer, a gas-inlet tube, a thermometer, and a calcium chloride drying tube.
-
Charging Flask: Charge the flask with benzyl alcohol (2.00 moles) and paraformaldehyde (2.20 moles as CH₂O).
-
Reaction: While stirring, maintain the mixture at 20-25°C with a water bath. Introduce a moderate stream of anhydrous hydrogen chloride gas through the gas-inlet tube. The rate of addition should be controlled to maintain the temperature.
-
Monitoring: Continue the addition for approximately 2 hours, or until the reaction mixture separates into two clear, homogeneous phases.
-
Workup:
-
Separate the layers.
-
Dilute the upper organic layer with pentane (B18724) and dry it over anhydrous magnesium sulfate (B86663) at 0°C for 3 hours with stirring.
-
Filter off the drying agent and add a small amount of anhydrous calcium chloride (2-3 g) to the filtrate.
-
Concentrate the solution on a rotary evaporator. The residual liquid is crude this compound.
-
-
Purification (Optional): For higher purity, the crude material can be distilled under reduced pressure (e.g., 70–71°C at 3 mm Hg) from anhydrous calcium chloride just before use.[2][4]
Protocol 2: General Procedure for Alcohol Protection with BOM-Cl This is a general procedure for the protection of a hydroxyl group.
-
Setup: In a dry, inert-atmosphere flask, dissolve the alcohol substrate (1.0 equiv.) in an anhydrous solvent (e.g., dichloromethane (B109758) or THF).
-
Base Addition: Cool the solution to 0°C and add a non-nucleophilic base (e.g., diisopropylethylamine, 1.2-1.5 equiv.).
-
BOM-Cl Addition: Add this compound (1.1-1.3 equiv.) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench and Workup:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[12]
-
Separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting BOM-protected alcohol by column chromatography on silica gel if necessary.
Visualizations
The following diagrams illustrate key workflows and logical relationships for handling BOM-Cl reactions.
Caption: Workflow for the synthesis of this compound (BOM-Cl).
Caption: Troubleshooting logic for low yields in BOM-Cl synthesis.
Caption: Safety and handling protocol flowchart for this compound.
References
- 1. lifechempharma.com [lifechempharma.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 3587-60-8 [chemicalbook.com]
- 5. This compound | 35364-99-9 | Benchchem [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. prepchem.com [prepchem.com]
Technical Support Center: Purification of BOM-Protected Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyloxymethyl (BOM) protected compounds. The following information is designed to help you overcome common challenges encountered during the purification of these molecules from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered after a BOM protection reaction?
A1: Common impurities can originate from both the starting materials and side reactions. These include:
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Unreacted Starting Alcohol: The polarity of the starting alcohol is significantly higher than the BOM-protected product.
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Excess BOM-Cl and its decomposition products: Benzyl (B1604629) chloromethyl ether (BOM-Cl) is moisture-sensitive and can decompose.
-
Di-BOM Protected Byproducts: If the starting material contains multiple hydroxyl groups, the formation of di- and poly-protected species is possible.
-
Base-related impurities: Residual base (e.g., triethylamine (B128534), diisopropylethylamine) and its corresponding hydrochloride salt.
Q2: My BOM-protected compound appears to be degrading on silica (B1680970) gel during flash chromatography. What can I do?
A2: BOM ethers can be sensitive to the acidic nature of silica gel. To mitigate degradation, you can deactivate the silica gel by adding a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), to your eluent system.[1][2] It is advisable to first test the stability of your compound on a TLC plate treated with a triethylamine-containing solvent system.[3]
Q3: What is a good starting solvent system for the flash chromatography of a BOM-protected compound?
A3: BOM-protected alcohols are significantly less polar than their corresponding free alcohols. A good starting point for thin-layer chromatography (TLC) analysis and subsequent flash chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate (B1210297) or diethyl ether.[3] A typical starting mixture would be in the range of 5-20% ethyl acetate in hexanes.
Q4: How can I remove the triethylamine from my purified product after flash chromatography?
A4: Triethylamine is volatile and can often be removed by co-evaporation with a suitable solvent like toluene (B28343) under reduced pressure. If a triethylammonium (B8662869) salt has formed and is present in your product, an aqueous workup with a dilute bicarbonate solution may be necessary to convert it back to the free base, which can then be removed by evaporation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of your BOM-protected compound.
Issue 1: Poor Separation of the BOM-Protected Product from a Non-polar Impurity
| Possible Cause | Suggested Solution |
| Co-elution of Byproducts: A non-polar byproduct, such as one arising from the benzyl group, may have a similar polarity to your desired product. | Optimize Solvent System: Systematically screen different solvent systems using TLC. Try replacing ethyl acetate with diethyl ether or dichloromethane (B109758) to alter the selectivity. A gradient elution, starting with a very non-polar solvent system and gradually increasing the polarity, can often improve separation.[1] |
| Column Overload: Loading too much crude material onto the column can lead to broad peaks and poor resolution. | Reduce Sample Load: As a general rule, the amount of crude material should not exceed 5-10% of the mass of the silica gel. For difficult separations, a lower loading of 1-2% is recommended. |
Issue 2: The BOM-Protected Compound is Streaking or Tailing on the TLC/Column
| Possible Cause | Suggested Solution |
| Acidic Silica Gel: Residual acidic sites on the silica gel can interact with the ether oxygen of the BOM group, causing tailing. | Add a Basic Modifier: Incorporate 0.1-1% triethylamine into your eluent to neutralize the acidic sites on the silica gel.[1][2] |
| Presence of Basic Impurities: If your reaction used a nitrogen-containing base, residual amounts in your crude product can cause streaking. | Aqueous Workup: Perform a mild aqueous wash of your crude product before chromatography. A wash with dilute acid (e.g., 1M HCl) can remove basic impurities, but be cautious as this may risk cleaving the BOM group if your compound is particularly acid-sensitive. A water wash is a safer first option. |
Issue 3: The Desired Product is Not Eluting from the Column
| Possible Cause | Suggested Solution |
| Solvent System is Not Polar Enough: The polarity of the eluent may be too low to effectively move your compound down the column. | Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your eluent system. If you are already at a high concentration of ethyl acetate, consider switching to a more polar system, such as dichloromethane/methanol. |
| Decomposition on Silica: The compound may have degraded on the column, leading to highly polar baseline material. | Test for Stability: Spot your crude material on a silica TLC plate and let it sit for an hour before eluting to check for degradation. If it is unstable, consider using a different purification technique like preparative HPLC with a neutral mobile phase or crystallization. Alternatively, use deactivated silica gel for chromatography.[3] |
Experimental Protocols
General Protocol for Flash Column Chromatography of a BOM-Protected Compound
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., starting with 10% ethyl acetate in hexanes).
-
Identify a solvent system that gives your desired product an Rf value of approximately 0.2-0.3.[3]
-
If streaking is observed, add 0.5% triethylamine to the developing solvent.
-
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel as a slurry in the initial, least polar eluting solvent.
-
Ensure the silica bed is well-compacted and level.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a suitable solvent (preferably the chromatography eluent or a less polar solvent).
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution:
-
Begin eluting with the solvent system identified by TLC.
-
If a gradient elution is necessary, gradually increase the polarity of the mobile phase.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified BOM-protected compound.
-
Visualizations
Experimental Workflow for Purification
Caption: General workflow for purification.
Troubleshooting Logic for Poor Separation
Caption: Troubleshooting poor separation.
References
Technical Support Center: Benzyloxymethyl (BOM) Protection
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for minimizing the formation of bis-benzyloxymethyl ether (bis-BOM ether), a common side product in reactions involving the protection of alcohols with benzyl (B1604629) chloromethyl ether (BOM-Cl).
Frequently Asked Questions (FAQs)
Q1: What is the benzyloxymethyl (BOM) protecting group?
The benzyloxymethyl (BOM) group is used in multi-step organic synthesis to protect hydroxyl groups in alcohols.[1][2] It is introduced by reacting an alcohol with benzyl chloromethyl ether (BOM-Cl), typically in the presence of a non-nucleophilic base.[1][3] The BOM group is stable under many basic conditions but can be removed using methods like catalytic hydrogenation, making it a versatile choice for complex syntheses.[4][5]
Q2: I've isolated a nonpolar impurity in my BOM protection reaction. What is it likely to be?
A common, relatively nonpolar side product in BOM protection reactions is bis(benzyloxymethyl) ether, also known as bis-BOM ether. Its formation competes with the desired alcohol protection, leading to reduced yields and purification challenges.
Q3: What is the mechanism for the formation of the bis-BOM ether side product?
The formation of bis-BOM ether primarily occurs when BOM-Cl reacts with trace amounts of water. BOM-Cl is highly moisture-sensitive.[6] Water can hydrolyze BOM-Cl to form benzyloxymethanol (BOM-OH). This intermediate alcohol is then sufficiently nucleophilic to react with a second molecule of BOM-Cl, yielding the bis-BOM ether side product. The diagram below illustrates both the desired reaction and the primary side-reaction pathway.
Q4: What are the critical factors that promote the formation of bis-BOM ether?
Several factors can lead to an increase in this unwanted side product:
-
Presence of Moisture: As the primary cause, any water in the solvent, on the glassware, or in the starting materials will accelerate the formation of bis-BOM ether.
-
Purity of BOM-Cl: Old or improperly stored BOM-Cl may have already partially hydrolyzed, containing impurities that facilitate side reactions.[6]
-
Reaction Temperature: Higher temperatures can increase the rate of all reactions, including the undesirable side product formation.
-
Choice of Base: While less common, a nucleophilic base could potentially react with BOM-Cl, leading to other impurities.
Troubleshooting Guide: High Levels of Bis-BOM Ether
If you are observing significant formation of the bis-BOM ether side product, follow this troubleshooting workflow to identify and remedy the likely cause.
References
Technical Support Center: Selective Cleavage of BOM Ethers in Polyhydroxylated Molecules
Welcome to the technical support center for the selective cleavage of benzyloxymethyl (BOM) ethers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the effective deprotection of BOM-protected hydroxyl groups in complex, polyhydroxylated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaving BOM ethers?
A1: The primary methods for the cleavage of BOM ethers, which are a type of benzyl (B1604629) ether, include catalytic hydrogenolysis and acidic hydrolysis.[1] Catalytic hydrogenolysis is generally preferred for its mild conditions, especially when acid-labile protecting groups are present in the molecule.[2] Acidic cleavage is also effective but requires careful consideration of the substrate's overall acid sensitivity.[3][4]
Q2: How can I selectively cleave a BOM ether in the presence of other protecting groups?
A2: Selective cleavage of a BOM ether is achievable by choosing a deprotection method that is orthogonal to the other protecting groups present. For instance, catalytic hydrogenolysis will cleave a BOM ether without affecting acid-labile groups like silyl (B83357) ethers (e.g., TBS, TIPS) or acetals.[5] Conversely, if the molecule contains other protecting groups that are sensitive to hydrogenation (e.g., alkenes, alkynes), acidic cleavage might be a more suitable, albeit carefully controlled, option.[1]
Q3: My BOM ether deprotection via hydrogenolysis is slow or incomplete. What could be the issue?
A3: Several factors can lead to incomplete or slow hydrogenolysis. Catalyst poisoning is a common issue, often caused by sulfur-containing compounds or certain functional groups. Using a fresh batch of catalyst or increasing the catalyst loading can help.[2] The choice of solvent and hydrogen source (e.g., H₂, ammonium (B1175870) formate (B1220265), formic acid) can also significantly impact the reaction rate.[1] Additionally, steric hindrance around the BOM ether can impede access to the catalyst surface.
Q4: Can I use acidic conditions to remove a BOM ether without affecting a tert-butyldimethylsilyl (TBS) ether in the same molecule?
A4: Achieving this selectivity can be challenging as both groups are acid-labile. However, BOM ethers are generally more susceptible to acidic cleavage than TBS ethers under specific conditions.[6] Carefully controlled conditions, such as using a mild Lewis acid or a specific Brønsted acid in a non-polar solvent at low temperatures, may allow for the selective removal of the BOM group.[5] It is crucial to perform small-scale test reactions to determine the optimal conditions for your specific substrate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete BOM ether cleavage via hydrogenolysis | 1. Catalyst deactivation or poisoning. 2. Insufficient hydrogen pressure or transfer reagent. 3. Steric hindrance around the BOM ether. 4. Inappropriate solvent. | 1. Use fresh, high-quality catalyst (e.g., Pd/C). Consider adding a small amount of acid (e.g., acetic acid) to reactivate the catalyst if appropriate for the substrate. 2. Increase hydrogen pressure or the equivalents of the hydrogen transfer reagent (e.g., ammonium formate). 3. Increase reaction time and/or temperature. Consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C). 4. Switch to a solvent that better solubilizes the substrate and allows for good catalyst dispersion (e.g., ethanol (B145695), methanol (B129727), ethyl acetate). |
| Side reactions during acidic cleavage of BOM ether | 1. Cleavage of other acid-sensitive protecting groups (e.g., silyl ethers, acetals). 2. Formation of undesired byproducts due to carbocation rearrangements. 3. Glycosidic bond cleavage in carbohydrate substrates. | 1. Use milder acidic conditions (e.g., catalytic pyridinium (B92312) p-toluenesulfonate (PPTS) in an appropriate solvent). Employ a Lewis acid that is known for milder deprotections. 2. Lower the reaction temperature and use a scavenger (e.g., triethylsilane) to trap the benzylic carbocation. 3. Carefully control the reaction time and temperature. Use a less acidic reagent or a buffered system. |
| Both BOM and other benzyl-type ethers (e.g., Bn) are cleaved during hydrogenolysis | Standard hydrogenolysis conditions are not selective between different types of benzyl ethers. | Differentiating between BOM and Bn ethers via hydrogenolysis is generally not feasible. Consider alternative strategies, such as using an ortho-alkoxybenzyl ether which can be cleaved under different conditions. |
| Difficulty in purifying the product after deprotection | 1. Contamination with the cleaved benzyl byproduct (e.g., toluene, benzyl alcohol). 2. Incomplete reaction leading to a mixture of starting material and product. | 1. Toluene can often be removed by co-evaporation with a suitable solvent or under high vacuum. Benzyl alcohol can be removed by chromatography. 2. Optimize the reaction conditions for full conversion based on the troubleshooting steps above. If separation is necessary, utilize column chromatography with an appropriate solvent system. |
Experimental Protocols
Protocol 1: Selective Cleavage of a BOM Ether via Catalytic Transfer Hydrogenolysis
This protocol is suitable for molecules containing acid-labile protecting groups such as silyl ethers or acetals.
Materials:
-
BOM-protected substrate
-
Palladium on carbon (10 wt. % Pd)
-
Ammonium formate or Formic acid
-
Methanol or Ethanol
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the BOM-protected substrate in methanol or ethanol (approximately 0.1 M).
-
Add palladium on carbon (10-20 mol % of Pd relative to the substrate).
-
Under an inert atmosphere, add ammonium formate (5-10 equivalents) or formic acid (2-5 equivalents) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Mild Acidic Cleavage of a BOM Ether
This protocol is intended for substrates that are sensitive to stronger acids but can tolerate mild acidic conditions.
Materials:
-
BOM-protected substrate
-
Pyridinium p-toluenesulfonate (PPTS) or a mild Lewis acid (e.g., MgBr₂·OEt₂)
-
Dichloromethane (DCM) or a suitable non-polar solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the BOM-protected substrate in anhydrous DCM under an inert atmosphere.
-
Add PPTS (0.1-0.3 equivalents) or the chosen Lewis acid (1.5-3 equivalents).
-
Stir the reaction at room temperature or a slightly elevated temperature (e.g., 40 °C).
-
Monitor the reaction closely by TLC or LC-MS to avoid the deprotection of other acid-sensitive groups.
-
Once the desired conversion is achieved, quench the reaction by adding a mild base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution).
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for Catalytic Transfer Hydrogenolysis of BOM Ethers.
Caption: Troubleshooting Logic for BOM Ether Deprotection.
References
Technical Support Center: Benzyl Chloromethyl Ether (BOM-Cl) Reactions
Welcome to the technical support center for benzyl (B1604629) chloromethyl ether (BOM-Cl) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly those related to steric hindrance, during the protection of hydroxyl groups.
Frequently Asked Questions (FAQs)
Q1: What is benzyl chloromethyl ether (BOM-Cl), and what are its primary applications in organic synthesis?
This compound (BOM-Cl) is a powerful alkylating agent with the chemical formula C₈H₉ClO.[1] Its primary role in organic synthesis is to introduce the benzyloxymethyl (BOM) protecting group to shield hydroxyl functionalities in alcohols and phenols.[1][2] This protection strategy is valuable in multi-step syntheses where the acidic proton of a hydroxyl group would otherwise interfere with subsequent reactions, such as those involving Grignard reagents or other strong bases.[3][4]
Caution: this compound is a potential carcinogen and a lachrymator. It reacts with water and alcohols to produce hydrogen chloride. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[5][6][7]
Q2: My BOM-protection reaction is showing low to no conversion, especially with a secondary or tertiary alcohol. What is the likely cause?
The most common reason for low conversion in BOM protection of sterically hindered alcohols (secondary and tertiary) is the reaction mechanism itself. The reaction proceeds via an Sₙ2 pathway, where the alkoxide nucleophile attacks the electrophilic carbon of BOM-Cl.[8] Significant steric bulk around the hydroxyl group can physically block this "backside attack," dramatically slowing down or preventing the reaction.[9]
Q3: What are the common side reactions when attempting to protect a hindered alcohol with BOM-Cl?
With highly hindered substrates, elimination reactions (E2) can become competitive with the desired Sₙ2 substitution, especially when using a strong, bulky base to form the alkoxide. However, the most frequent outcome is simply the recovery of unreacted starting materials due to the high activation energy required to overcome the steric barrier.
Q4: Are there alternative reagents to BOM-Cl for protecting sterically hindered alcohols?
Yes, if overcoming steric hindrance with BOM-Cl proves too challenging, several other protecting groups are better suited for bulky substrates. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are excellent alternatives due to their tolerance for steric bulk.[10] For extremely hindered situations, bulkier protecting groups like the trityl (Tr) group can be employed, although they are typically selective for primary alcohols.[11]
Troubleshooting Guides
Issue 1: Low Yield in BOM Protection of a Hindered Secondary Alcohol
If you are experiencing low yields when protecting a sterically demanding secondary alcohol, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in BOM protection.
Detailed Steps:
-
Optimize Reaction Conditions:
-
Increase Temperature: Carefully raising the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for any signs of decomposition of the starting material or product.
-
Prolong Reaction Time: Sterically hindered reactions are often slow. Extending the reaction time from a few hours to overnight or even 24-48 hours may lead to a significant increase in yield.
-
-
Re-evaluate Your Base:
-
The choice of base is critical. A sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) is often preferred over stronger, more nucleophilic bases like sodium hydride (NaH) when dealing with sensitive or bulky substrates. DIPEA is effective at scavenging the HCl produced without promoting side reactions.[12]
-
-
Incorporate an Iodide Catalyst:
-
Adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium (B224687) iodide (TBAI) can accelerate the reaction. The iodide ion, being a better nucleophile and leaving group than chloride, can in situ convert the this compound to the more reactive benzyl iodomethyl ether, thus increasing the rate of the Sₙ2 reaction.
-
Issue 2: Complete Failure to Protect a Tertiary Alcohol
Protecting tertiary alcohols with BOM-Cl is exceptionally challenging and often fails under standard conditions. If you observe no product formation, a more robust strategy is required.
Strategy Selection for Tertiary Alcohol Protection
Caption: Decision-making for protecting tertiary alcohols.
Detailed Steps:
-
Employ Phase-Transfer Catalysis (PTC):
-
PTC can be effective for the etherification of tertiary alcohols.[13] A quaternary ammonium (B1175870) salt, such as tetrabutylammonium bromide (TBAB), is used to transport the alkoxide from an aqueous or solid phase into the organic phase where the reaction with BOM-Cl occurs. This can enhance the reaction rate for highly hindered substrates.
-
-
Switch to an Alternative Protecting Group:
-
If PTC is unsuccessful or not feasible, the most practical solution is to switch to a protecting group known to be effective for tertiary alcohols. Silyl ethers, particularly those derived from bulky silyl chlorides like tert-butyldiphenylsilyl chloride (TBDPSCl), are often successful where other methods fail.
-
Quantitative Data Summary
Direct comparative yield data for BOM protection across different alcohol classes under identical conditions is sparse in the literature. However, the trend of decreasing yield with increasing steric hindrance is a well-established principle for Sₙ2 reactions, including ether syntheses. The following table provides representative data from the tetrahydropyranylation (THP) of alcohols, which follows a similar trend and serves as a useful analogue.[14]
| Alcohol Type | Substrate Example | Protecting Group | Catalyst | Yield (%) | Reaction Time (h) |
| Primary | 1-Butanol | THP | NbP | 94 | 0.5 |
| Secondary | Cyclohexanol | THP | NbP | 86 | 1.0 |
| Tertiary | 1-Methylcyclohexanol | THP | NbP | 53 | 4.0 |
This data is for THP protection and is intended to be illustrative of the general trend expected for BOM protection.[14]
Experimental Protocols
Protocol 1: BOM Protection of a Hindered Secondary Alcohol using DIPEA
This protocol is adapted from a general procedure for the protection of alcohols.[15]
Objective: To protect a sterically hindered secondary alcohol (e.g., Menthol) with BOM-Cl using N,N-Diisopropylethylamine (DIPEA).
Materials:
-
Hindered secondary alcohol (1.0 eq.)
-
This compound (BOM-Cl, 1.5 eq.)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 eq.)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Sodium Iodide (NaI, 0.1 eq., optional)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the secondary alcohol (1.0 eq.) in anhydrous DCM.
-
Add DIPEA (2.0 eq.) to the solution and stir for 5 minutes at room temperature.
-
If using, add the catalytic amount of NaI (0.1 eq.).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add BOM-Cl (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection of a Hindered BOM Ether using a Lewis Acid
This protocol describes a general method for the cleavage of benzyl ethers using a Lewis acid, which can be applied to hindered BOM ethers.[5][16]
Objective: To cleave a sterically hindered BOM ether to regenerate the parent alcohol.
Materials:
-
BOM-protected alcohol (1.0 eq.)
-
Boron tribromide (BBr₃, 1.5 eq.) or another suitable Lewis acid
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the BOM-protected alcohol (1.0 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1 M solution of BBr₃ in DCM (1.5 eq.) dropwise.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of methanol.
-
Allow the mixture to warm to room temperature, then carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography.
Mechanism of BOM Protection
Caption: Sₙ2 mechanism for BOM protection of an alcohol.
References
- 1. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 3587-60-8 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 10. researchgate.net [researchgate.net]
- 11. jcb.thebrpi.org [jcb.thebrpi.org]
- 12. longdom.org [longdom.org]
- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 14. Ether cleavage - Wikipedia [en.wikipedia.org]
- 15. An Enantioselective Synthesis of a MEM-Protected Aetheramide A Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to BOM and MOM Protecting Group Stability
For Researchers, Scientists, and Drug Development Professionals
In the multistep synthesis of complex molecules, the selection of an appropriate protecting group for hydroxyl functionalities is a critical strategic decision. Among the most common acetal-type protecting groups are the Methoxymethyl (MOM) ether and the Benzyloxymethyl (BOM) ether. While structurally similar, their distinct stability profiles offer unique strategic advantages. This guide provides an objective comparison of their performance, supported by experimental data, to inform the rational design of synthetic routes.
Core Chemical Differences
The primary distinction between the BOM and MOM groups lies in their deprotection pathways. Both are acetals and are thus labile to acidic conditions.[1][2] However, the benzyl (B1604629) moiety in the BOM group provides an additional, orthogonal cleavage method: hydrogenolysis.[3] This allows for the selective removal of a BOM group in the presence of a MOM group and other acid-sensitive functionalities.
Data Presentation: Comparative Stability
The following table summarizes the stability of BOM and MOM ethers under various common reaction conditions. This data is compiled from representative examples in the literature and serves as a guideline for reaction planning.
| Condition Category | Reagent(s) | MOM Stability | BOM Stability | Selectivity & Notes |
| Acidic (Protic) | Conc. HCl, TFA, H₂SO₄ | Labile[4] | Labile[1] | Both groups are readily cleaved. MOM is generally more labile and can sometimes be removed selectively with careful control of conditions. |
| Acidic (Lewis) | TMSOTf, MgBr₂, ZnBr₂ | Labile[5] | Labile | Both groups are cleaved. Lewis acids can offer milder conditions than protic acids. |
| Hydrogenolysis | H₂, Pd/C | Stable[5] | Labile [3][6] | This is the key orthogonal condition. BOM is readily cleaved while MOM is stable, allowing for selective deprotection. |
| Basic | NaOH, NaH, t-BuOK, DIPEA | Stable[4][5] | Stable[1] | Both groups are highly stable to a wide range of basic and nucleophilic conditions. |
| Reductive (Hydride) | LiAlH₄, NaBH₄ | Stable[5][7] | Stable | Both groups are stable to common hydride reducing agents. |
| Oxidative | PCC, Swern, DMP, KMnO₄ | Stable[4][7] | Stable | Both groups are generally stable to common oxidizing agents that target alcohols. |
Experimental Protocols
Detailed methodologies for the selective cleavage of MOM and BOM ethers are provided below. These protocols are based on established and reliable methods reported in the literature.
Protocol 1: Acidic Cleavage of a MOM Ether using HCl in Methanol (B129727)
This protocol describes a standard and highly effective method for the deprotection of MOM ethers.[5]
Materials:
-
MOM-protected alcohol (1.0 eq)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the MOM-protected alcohol in methanol (approx. 0.1–0.5 M concentration).
-
To the stirred solution at room temperature, add a catalytic amount of concentrated HCl (e.g., 1-2 drops for a small-scale reaction, or ~0.1 eq).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 30 minutes to 4 hours). Gentle heating (40 °C) can be applied to accelerate the reaction if necessary.
-
Upon completion, cool the reaction mixture to room temperature and carefully add saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases, ensuring the mixture is neutral or slightly basic.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the resulting aqueous residue with an organic solvent (e.g., EtOAc or DCM, 3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude deprotected alcohol, which can be purified by column chromatography if necessary.
Protocol 2: Hydrogenolytic Cleavage of a BOM Ether
This protocol outlines the standard procedure for removing a BOM group while leaving MOM ethers and other functionalities intact.[8]
Materials:
-
BOM-protected alcohol (1.0 eq)
-
Palladium on carbon (10% Pd/C, 10 mol% Pd)
-
Ethanol (EtOH), Methanol (MeOH), or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Celite®
Procedure:
-
Dissolve the BOM-protected alcohol in a suitable solvent (EtOH, MeOH, or EtOAc) in a round-bottom flask equipped with a stir bar.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Securely seal the flask with a septum and purge the flask with H₂ gas (or connect to a hydrogenator). Maintain a positive pressure of H₂ using a balloon or set the desired pressure on the hydrogenator (e.g., 50 psi).[8]
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC until completion (typically 1-12 hours).
-
Once the reaction is complete, carefully vent the H₂ gas and purge the flask with an inert gas (e.g., Nitrogen or Argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the deprotected alcohol. Purification by column chromatography may be performed if needed.
Mandatory Visualizations
Logical Workflow for Protecting Group Selection
Caption: Decision tree for selecting between MOM and BOM protecting groups.
Experimental Workflow for Deprotection Screening
Caption: General experimental workflow for a deprotection reaction study.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. adichemistry.com [adichemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. MOM Ethers [organic-chemistry.org]
- 8. A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Orthogonality of SEM and BOM Protecting Groups in Synthesis
For researchers, scientists, and drug development professionals, the strategic selection and implementation of protecting groups are paramount to the success of complex multi-step organic syntheses. An ideal protecting group strategy often involves the use of orthogonal sets, which are groups that can be removed under specific conditions without affecting others. This guide provides an objective comparison of two widely used acetal (B89532) protecting groups for alcohols: the (2-trimethylsilyl)ethoxymethyl (SEM) group and the benzyloxymethyl (BOM) group. Their distinct deprotection pathways form the basis of a powerful orthogonal relationship, enabling sophisticated synthetic designs.
At a Glance: Key Differences
| Feature | SEM (2-(Trimethylsilyl)ethoxymethyl) | BOM (Benzyloxymethyl) |
| Structure | -CH₂OCH₂CH₂Si(CH₃)₃ | -CH₂OCH₂Ph |
| Primary Deprotection | Fluoride-mediated (e.g., TBAF) or Lewis acid-catalyzed (e.g., MgBr₂) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) |
| Secondary Deprotection | Strong Acid (e.g., TFA) | Strong Acid (e.g., TFA) |
| Orthogonal Deprotection | Yes (Fluoride or specific Lewis acid cleavage) | Yes (Hydrogenolysis) |
| Stability | Stable to bases, reductants, organometallics, oxidants, and mild acids.[1] | Stable under basic and mild acidic conditions. |
| Reagent | SEM-Cl | BOM-Cl |
Quantitative Performance Data
The following tables summarize typical experimental conditions and yields for the protection of alcohols with SEM and BOM groups, and their subsequent deprotection. It is important to note that yields are substrate-dependent and may require optimization.
Table 1: Protection of Alcohols
| Protecting Group | Reagent | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| SEM | SEM-Cl | NaH | DMF | 0 | 2-10 h | >90%[2] |
| BOM | BOM-Cl | i-Pr₂NEt, n-Bu₄N⁺I⁻ | CH₂Cl₂ | Reflux | 32 h | 92% |
Table 2: Orthogonal Deprotection of SEM and BOM Ethers
| Protecting Group | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| SEM | TBAF, TMEDA | DMF | 45 | 20 h | High | Fluoride-mediated cleavage. Orthogonal to BOM.[1] |
| SEM | MgBr₂ | Et₂O/MeNO₂ | Room Temp. | 1-6 h | 81-96%[3] | Mild Lewis acid cleavage. Orthogonal to benzyl (B1604629) and silyl (B83357) ethers.[3] |
| BOM | H₂, 10% Pd/C | EtOH | Room Temp. | 45 min | 94% | Hydrogenolysis. Orthogonal to SEM and most acid/base labile groups. |
| BOM | TFA | CH₂Cl₂ | Room Temp. | 1-2 h | Variable | Acid-catalyzed cleavage. Not orthogonal to acid-labile SEM. |
The Principle of Orthogonality: SEM vs. BOM
The core of the synthetic utility of SEM and BOM groups lies in their orthogonality. One can be selectively removed in the presence of the other, allowing for sequential manipulation of different hydroxyl groups within the same molecule.[4] This is possible due to their fundamentally different deprotection mechanisms.
The SEM group is cleaved via a fluoride-induced β-elimination, a reaction pathway that does not affect the BOM group.[1][4] Conversely, the BOM group is readily removed by catalytic hydrogenolysis, which cleaves the benzylic C-O bond, a condition under which the SEM group is completely stable.
Caption: Orthogonal deprotection strategy for SEM and BOM ethers.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with SEM-Cl
This protocol describes a general procedure for the protection of a primary alcohol using (2-trimethylsilyl)ethoxymethyl chloride (SEM-Cl).
Reagents and Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
(2-trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.3 equiv)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous DMF and cool to 0 °C.
-
Carefully add NaH (1.5 equiv) to the cooled DMF.
-
In a separate flask, dissolve the primary alcohol (1.0 equiv) in a small amount of anhydrous DMF.
-
Add the alcohol solution dropwise to the NaH/DMF suspension at 0 °C.
-
Stir the mixture at 0 °C for 2 hours to ensure complete formation of the alkoxide.[1][2]
-
Add SEM-Cl (1.3 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 10 hours.[2]
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the SEM-protected alcohol.
Caption: Experimental workflow for SEM protection of an alcohol.
Protocol 2: Protection of a Primary Alcohol with BOM-Cl
This protocol outlines a general procedure for the protection of a primary alcohol using benzyloxymethyl chloride (BOM-Cl).
Reagents and Materials:
-
Primary alcohol (1.0 equiv)
-
Benzyloxymethyl chloride (BOM-Cl, 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 1.5 equiv)
-
Tetrabutylammonium iodide (n-Bu₄N⁺I⁻, 0.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.
-
Add DIPEA (1.5 equiv) and n-Bu₄N⁺I⁻ (0.1 equiv) to the solution.
-
Add BOM-Cl (1.2 equiv) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the BOM-protected alcohol.
Protocol 3: Selective Deprotection of a SEM Ether with TBAF
This protocol describes the fluoride-mediated cleavage of a SEM ether.
Reagents and Materials:
-
SEM-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (B91410) (TBAF, 1.0 M solution in THF, 3.0 equiv)
-
Tetramethylethylenediamine (TMEDA, 3.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Dissolve the SEM-protected alcohol (1.0 equiv) in anhydrous DMF.
-
Add TMEDA (3.0 equiv) followed by the TBAF solution (3.0 equiv).[1]
-
Heat the reaction mixture to 45 °C for 20 hours, monitoring by TLC.[1]
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude alcohol by flash column chromatography.
Protocol 4: Selective Deprotection of a BOM Ether by Hydrogenolysis
This protocol details the removal of a BOM group using catalytic hydrogenolysis.
Reagents and Materials:
-
BOM-protected alcohol (1.0 equiv)
-
10% Palladium on carbon (Pd/C, 10 mol%)
-
Ethanol (B145695) (or Methanol/Ethyl Acetate)
-
Hydrogen gas (H₂) balloon
-
Celite®
Procedure:
-
Dissolve the BOM-protected alcohol (1.0 equiv) in ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution.
-
Seal the flask, evacuate, and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically < 1 hour).
-
Carefully purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol. Further purification is often not necessary.
Conclusion
The SEM and BOM protecting groups represent a robust and versatile pair for the orthogonal protection of hydroxyl groups. The ability to deprotect SEM ethers with fluoride ions or specific Lewis acids without affecting BOM ethers, and conversely, to remove BOM ethers via hydrogenolysis while leaving SEM ethers intact, provides chemists with a high degree of flexibility in synthetic planning. This comparative guide, with its supporting data and detailed protocols, should serve as a valuable resource for researchers in the rational design of protection strategies for the synthesis of complex molecules.
References
A Head-to-Head Battle of Protecting Groups: TBDMS vs. BOM in Organic Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides a detailed, objective comparison of two widely used hydroxyl protecting groups: the silicon-based tert-butyldimethylsilyl (TBDMS) ether and the benzyl-type benzyloxymethyl (BOM) ether. By examining their cleavage conditions, efficiencies, and orthogonality, this document aims to equip chemists with the necessary data to make informed decisions in their synthetic endeavors.
The ideal protecting group should be readily introduced, stable to a range of reaction conditions, and cleanly removed with high yield when no longer needed. Both TBDMS and BOM ethers have found extensive use in multi-step synthesis due to their distinct stability profiles. This guide delves into the specifics of their cleavage, presenting quantitative data, detailed experimental protocols, and visual aids to clarify their respective strengths and weaknesses.
Cleavage Conditions and Efficiency: A Quantitative Comparison
The choice between TBDMS and BOM often hinges on the desired deprotection strategy and the compatibility with other functional groups present in the molecule. The following tables summarize the diverse conditions reported for the cleavage of each protecting group, along with the corresponding reaction efficiencies.
TBDMS Protecting Group Cleavage
The TBDMS group is renowned for its versatility in deprotection, being susceptible to cleavage under acidic, basic, and fluoride-mediated conditions. This wide range of options provides chemists with significant flexibility in their synthetic planning.
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Fluoride-Based Reagents | |||||
| Tetrabutylammonium fluoride (B91410) (TBAF) | THF | 25 | 18 h | 97 | [1] |
| Acidic Conditions | |||||
| Acetic acid / Water (2:1) | - | 25 | - | - | [2] |
| Acetyl chloride (cat.) | Methanol (B129727) | 0 - RT | 0.5 - 2 h | Good to Excellent | [2] |
| Hafnium triflate (Hf(OTf)₄) (0.05-3 mol%) | CH₂Cl₂ | RT | - | - | [2] |
| Stannous chloride (SnCl₂) | Ethanol (B145695) or Water | RT or Reflux | - | 80 - 90 | [3] |
| Oxidative Cleavage | |||||
| Oxone® | Methanol / Water (1:1) | RT | 2.5 - 3 h (primary) | - | [2] |
| Other Conditions | |||||
| Copper (II) chloride dihydrate (5 mol%) | Acetone / Water (95:5) | Reflux | 2 - 30 h | Moderate to Excellent | [4] |
Note: "RT" denotes room temperature. Yields are reported as isolated yields where available. The dash (-) indicates that the specific information was not provided in the cited source.
BOM Protecting Group Cleavage
The BOM group, a benzylic ether derivative, is primarily cleaved under hydrogenolysis or strong acidic conditions. Its stability to a broader range of milder acidic and basic conditions, as well as to fluoride reagents, provides orthogonality with silyl (B83357) ethers like TBDMS.
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Hydrogenolysis | |||||
| H₂, 10% Pd/C | - | - | - | High | [1] |
| H₂, PtO₂ | - | - | - | - | [1] |
| Na / NH₃ | Ethanol | - | - | - | [1] |
| Acidic Conditions | |||||
| Strong acids (e.g., HBr, HI) | - | - | - | - | [5] |
Note: Detailed quantitative data for the acid-catalyzed cleavage of BOM ethers across a wide range of substrates is less systematically reported in the literature compared to TBDMS. The efficiency of hydrogenolysis is generally high but can be substrate-dependent.
Orthogonality: A Key Strategic Consideration
In complex syntheses, the ability to selectively deprotect one hydroxyl group in the presence of another is crucial. This "orthogonal" deprotection is a significant advantage of using protecting groups with different labilities.
-
Cleavage of BOM in the presence of TBDMS: The TBDMS group is generally stable to the catalytic hydrogenation conditions used to cleave BOM ethers. This allows for the selective removal of a BOM group while a TBDMS-protected alcohol remains intact.[6]
-
Cleavage of TBDMS in the presence of BOM: Conversely, the BOM group is stable to many of the conditions used for TBDMS deprotection, particularly fluoride-based reagents (e.g., TBAF) and milder acidic conditions.[1] This allows for the selective deprotection of a TBDMS ether without affecting a BOM-protected hydroxyl group.
This orthogonality makes the TBDMS and BOM protecting groups a powerful pair for the differential protection of multiple hydroxyl functionalities within the same molecule.
Experimental Protocols
The following are representative experimental protocols for the cleavage of TBDMS and BOM protecting groups.
Protocol 1: Cleavage of a TBDMS Ether using TBAF
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Tetrahydrofuran (THF)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv) in THF.
-
Add TBAF solution (1.1 equiv) to the reaction mixture at room temperature.
-
Stir the reaction mixture for the time determined by TLC monitoring until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate mixture of hexane and ethyl acetate to afford the deprotected alcohol.
Protocol 2: Cleavage of a BOM Ether by Hydrogenolysis
Materials:
-
BOM-protected alcohol
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the BOM-protected alcohol in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography if necessary.
Visualizing the Chemistry: Cleavage Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the fundamental cleavage mechanisms and a typical experimental workflow for deprotection.
Caption: Fluoride-mediated cleavage of a TBDMS ether.
Caption: Hydrogenolytic cleavage of a BOM ether.
Caption: General experimental workflow for deprotection.
Conclusion
Both TBDMS and BOM are highly valuable protecting groups in organic synthesis, each with a distinct set of properties that dictate their optimal use. TBDMS offers a wide range of deprotection methods, making it a flexible choice for many synthetic routes. In contrast, the BOM group's stability to many of the TBDMS cleavage conditions and its lability to hydrogenolysis provide a valuable orthogonal strategy. The choice between TBDMS and BOM, or their combined use, will ultimately depend on the specific requirements of the synthetic target, including the presence of other functional groups and the desired sequence of deprotection steps. A thorough understanding of their respective cleavage conditions and efficiencies is paramount for the successful design and execution of complex multi-step syntheses.
References
A Comparative Guide to the NMR Spectroscopic Characterization of BOM-Protected Alcohols
For researchers, synthetic chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The benzyloxymethyl (BOM) group is a valuable choice for the protection of alcohols due to its stability under a range of conditions and its susceptibility to cleavage under specific, mild protocols. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of BOM-protected alcohols against two common alternatives: methoxymethyl (MOM) and 2-(trimethylsilyl)ethoxymethyl (SEM) ethers. This comparison is supported by experimental data to facilitate the identification and characterization of these protected intermediates.
¹H and ¹³C NMR apectroscopic data comparison
The key to identifying a protecting group via NMR is to recognize its characteristic signals. The following table summarizes the typical ¹H and ¹³C NMR chemical shift ranges for the diagnostic protons and carbons of BOM, MOM, and SEM ethers.
| Protecting Group | Structure | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| BOM | R-O-CH₂ -O-CH₂ -Ph | O-CH₂-O : 4.80 - 4.95 (s, 2H)O-CH₂-Ph : 4.60 - 4.75 (s, 2H)Ph : 7.20 - 7.40 (m, 5H) | O-CH₂-O : 94.0 - 96.0O-CH₂-Ph : 69.0 - 71.0Ph : 127.0 - 138.0 |
| MOM | R-O-CH₂ -O-CH₃ | O-CH₂-O : 4.60 - 4.75 (s, 2H)O-CH₃ : 3.30 - 3.40 (s, 3H) | O-CH₂-O : 96.0 - 98.0O-CH₃ : 55.0 - 56.0 |
| SEM | R-O-CH₂ -O-CH₂CH₂ Si(CH₃)₃ | O-CH₂-O : 4.65 - 4.80 (s, 2H)O-CH₂CH₂Si : 3.50 - 3.70 (t, 2H)OCH₂CH₂Si : 0.85 - 1.00 (t, 2H)Si(CH₃)₃ : ~0.00 (s, 9H) | O-CH₂-O : 94.0 - 96.0O-CH₂CH₂Si : 65.0 - 67.0OCH₂CH₂Si : 17.0 - 19.0Si(CH₃)₃ : -1.0 - 0.0 |
Note: The chemical shift of the proton on the carbon bearing the protected alcohol (R-CH-O) is typically found in the range of 3.3 - 4.5 ppm, its exact position being influenced by the structure of the alcohol and the nature of the protecting group.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and characterization of protecting group strategies.
Protection of a Primary Alcohol with Benzyloxymethyl Chloride (BOM-Cl)
This protocol describes a general procedure for the BOM protection of a primary alcohol.[1]
Materials:
-
Primary alcohol (1.0 eq)
-
Benzyloxymethyl chloride (BOM-Cl) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA (1.5 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add BOM-Cl (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude BOM-protected alcohol.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
NMR Sample Preparation
For NMR analysis, dissolve approximately 5-10 mg of the purified BOM-protected alcohol in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[2][3] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
Workflow for Characterization of a BOM-Protected Alcohol
The following diagram illustrates the logical workflow from the protection reaction to the final characterization of the BOM-protected alcohol using NMR spectroscopy.
References
A Comparative Guide to the Mass Spectrometry Analysis of Benzyloxymethyl (BOM) Ethers
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for hydroxyl functionalities is a critical decision in the synthesis of complex molecules. The benzyloxymethyl (BOM) ether has emerged as a valuable protecting group, offering distinct advantages in terms of stability and cleavage conditions. A thorough understanding of its behavior under mass spectrometry (MS) analysis is essential for reaction monitoring, structural confirmation, and impurity profiling. This guide provides an objective comparison of the mass spectrometric behavior of BOM ethers with other common alcohol protecting groups, supported by established fragmentation principles and experimental data from related compounds.
Mass Spectrometry Performance of Common Alcohol Protecting Groups
The choice of ionization technique significantly influences the fragmentation patterns observed in the mass spectra of protected alcohols. Electron Ionization (EI) is a hard ionization technique that typically induces extensive fragmentation, providing valuable structural information. In contrast, Electrospray Ionization (ESI) is a soft ionization technique that usually results in less fragmentation and provides the mass of the intact molecule.
Below is a comparative summary of the expected mass spectrometric behavior of alcohols protected with Benzyloxymethyl (BOM), Benzyl (Bn), and tert-Butyldimethylsilyl (TBDMS) groups under EI-MS and ESI-MS.
| Protecting Group | Ionization | Key Fragmentation Pathways | Characteristic Fragment Ions (m/z) | Molecular Ion (M+) or Pseudomolecular Ion [M+H]+ |
| Benzyloxymethyl (BOM) | EI | α-cleavage at the ether oxygen, cleavage of the benzylic C-O bond, formation of the tropylium (B1234903) ion. | 91 (tropylium ion), 107 (hydroxytropylium ion), [M-CH₂O-Ph]+, [M-OCH₂Ph]+ | Typically weak or absent |
| ESI | Formation of protonated or sodiated adducts with minimal fragmentation. | [M+H]+, [M+Na]+ | Strong | |
| Benzyl (Bn) | EI | Cleavage of the benzylic C-O bond, formation of the tropylium ion.[1] | 91 (tropylium ion), 108 (benzyl alcohol radical cation)[2] | Often weak or absent |
| ESI | Formation of protonated or sodiated adducts. | [M+H]+, [M+Na]+ | Strong | |
| tert-Butyldimethylsilyl (TBDMS) | EI | Cleavage of the Si-C(CH₃)₃ bond, α-cleavage. | [M-57]+ (loss of t-butyl group), 73, 75 | Typically weak or absent |
| ESI | Formation of protonated or sodiated adducts. | [M+H]+, [M+Na]+ | Strong |
Experimental Protocols
General Protocol for GC-MS Analysis of Protected Alcohols
This protocol outlines a general procedure for the analysis of volatile protected alcohols using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
1. Sample Preparation:
-
Dissolve the protected alcohol sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, perform a serial dilution to achieve a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).
-
For non-volatile or highly polar alcohols, a derivatization step to a more volatile derivative (e.g., trimethylsilylation) may be required prior to injection.[3]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Mass Spectrometer: Agilent 5973 Network Mass Selective Detector or similar.
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Port Temperature: 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 300 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
3. Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak to determine the fragmentation pattern.
-
Compare the obtained spectra with library spectra (e.g., NIST) for compound identification.
General Protocol for ESI-MS Analysis of Protected Alcohols
This protocol provides a general method for the analysis of protected alcohols using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).
1. Sample Preparation:
-
Dissolve the sample in a solvent compatible with reverse-phase chromatography (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the sample to a final concentration of approximately 1-10 µg/mL in the mobile phase.
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1200 series or similar.
-
Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or similar.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the compound of interest.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Drying Gas Temperature: 350 °C.
-
Nebulizer Pressure: 35 psi.
-
Capillary Voltage: 3500 V.
-
Mass Range: m/z 100-1000.
3. Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]+.
-
Analyze the mass spectrum to confirm the molecular weight of the compound.
-
If fragmentation is induced in the source or via tandem MS (MS/MS), analyze the product ion spectra to confirm structural features.
Visualization of Fragmentation Pathways and Workflows
Fragmentation of Benzyloxymethyl (BOM) Ethers in EI-MS
Caption: Proposed EI-MS fragmentation of BOM ethers.
General Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of protected alcohols.
References
A Comparative Guide to Chromatographic Monitoring of BOM Deprotection Reactions
For Researchers, Scientists, and Drug Development Professionals
The benzyloxymethyl (BOM) group is a widely utilized protecting group for hydroxyl and amine functionalities in multi-step organic synthesis due to its stability under a range of conditions and its relatively mild deprotection methods. Efficient and accurate monitoring of the BOM deprotection reaction is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the quality of the final product. This guide provides a comprehensive comparison of the most common chromatographic techniques—Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC)—for monitoring BOM deprotection reactions. It also briefly discusses alternative monitoring methods and provides supporting experimental data and protocols.
Comparison of Chromatographic Monitoring Techniques
The choice of a monitoring technique for a BOM deprotection reaction is often a trade-off between speed, cost, sensitivity, and the quantitative nature of the results.
| Technique | Principle | Speed | Cost | Sensitivity | Throughput | Quantitative | Key Advantages | Key Disadvantages |
| TLC | Adsorption chromatography on a stationary phase coated on a plate. | Very Fast (minutes) | Low | Low | High | Semi-quantitative | Rapid, simple, inexpensive, allows for parallel monitoring of multiple reactions. | Low sensitivity and resolution, not inherently quantitative, requires visualization for non-chromophoric compounds. |
| HPLC | Partition chromatography in a packed column with a liquid mobile phase. | Moderate (5-30 min) | Moderate | High | Moderate | Yes | Quantitative, high resolution and sensitivity, automated.[1] | Slower than TLC, higher cost, requires method development. |
| UPLC | Similar to HPLC but uses smaller particle size columns for higher pressure and efficiency. | Fast (1-5 min) | High | Very High | High | Yes | Faster analysis, higher resolution and sensitivity, lower solvent consumption compared to HPLC. | Highest initial instrument cost. |
Experimental Protocols
General Workflow for Monitoring BOM Deprotection
The following diagram illustrates a typical workflow for monitoring a BOM deprotection reaction.
References
A Comparative Guide to the Stability of the Benzyloxymethyl (BOM) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multistep organic synthesis, the judicious selection of protecting groups is a critical determinant of success. The benzyloxymethyl (BOM) group is a frequently employed protecting group for hydroxyl functionalities due to its unique stability profile. This guide provides an objective comparison of the BOM group's stability under a range of acidic and basic conditions, supported by available experimental data. We further compare its performance with other common alkoxyalkyl protecting groups, namely methoxymethyl (MOM) and 2-(trimethylsilyl)ethoxymethyl (SEM), to facilitate informed decisions in complex synthetic designs.
At a Glance: BOM Group Stability
The benzyloxymethyl (BOM) protecting group is generally characterized by its robust stability under basic conditions and its lability under acidic conditions and hydrogenolysis. This profile allows for its selective removal in the presence of base-labile protecting groups.
| Feature | Benzyloxymethyl (BOM) | Methoxymethyl (MOM) | 2-(Trimethylsilyl)ethoxymethyl (SEM) |
| Structure | -CH₂OBn | -CH₂OCH₃ | -CH₂OCH₂CH₂Si(CH₃)₃ |
| Primary Deprotection | Acid-catalyzed hydrolysis, Hydrogenolysis | Acid-catalyzed hydrolysis | Fluoride-mediated, Acid-catalyzed |
| Stability to Bases | High | High | High |
| Stability to Mild Acids | Moderate to Low | Moderate to Low | Low |
| Orthogonal Deprotection | Yes (Hydrogenolysis) | No | Yes (Fluoride cleavage) |
Quantitative Stability Data
Direct, side-by-side quantitative comparisons of the stability of BOM, MOM, and SEM protecting groups under a wide array of identical conditions are limited in the literature. However, by compiling data from various sources, a comparative picture of their lability can be established.
Table 1: Stability Under Acidic Conditions
| Protecting Group | Reagent | Solvent | Temperature (°C) | Time | Outcome (Yield %) | Reference |
| BOM | H₂ (1 atm), 10% Pd-C, 0.5% HCO₂H | ⁱPrOH/H₂O (10:1) | Room Temp. | 2 h | Quantitative | [1] |
| BOM | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temp. | - | Generally labile | [2] |
| BOM | Hydrochloric acid (HCl) | Various | Room Temp. | - | Generally labile | [3] |
| MOM | conc. HCl (catalytic) | Methanol | Reflux | Minutes to hours | - | [4] |
| SEM | Mild Acidic Conditions | - | - | - | More labile than MOM | [5] |
Table 2: Stability Under Basic Conditions
| Protecting Group | Reagent | Solvent | Temperature (°C) | Time | Outcome (Yield %) | Reference |
| BOM | Strong and Weak Bases | Various | - | - | Generally Stable | [6] |
| MOM | Strong and Weak Bases | Various | - | - | Generally Stable | [5] |
| SEM | Strong and Weak Bases | Various | - | - | Generally Stable | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the chemical transformations and decision-making processes involved in working with the BOM protecting group, the following diagrams are provided.
References
A Comparative Guide to the Cleavage Efficiency of Benzyloxymethyl (BOM) Ether and Other Benzyl-Type Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the selection of an appropriate protecting group is a critical strategic decision. Benzyl-type protecting groups are frequently employed for the protection of alcohols and other functional groups due to their general stability and versatile cleavage methods. This guide provides an objective comparison of the cleavage efficiency of the benzyloxymethyl (BOM) protecting group against other common benzyl-type protecting groups, namely benzyl (B1604629) (Bn), p-methoxybenzyl (PMB), and 2,4-dimethoxybenzyl (DMB). The information presented herein, supported by experimental data, is intended to assist researchers in making informed decisions for their synthetic strategies.
Relative Lability and Cleavage Mechanisms
The stability of benzyl-type protecting groups is significantly influenced by the electronic nature of substituents on the aromatic ring. Electron-donating groups enhance the lability of the protecting group, particularly towards acidic and oxidative cleavage, by stabilizing the benzylic carbocation intermediate formed during deprotection. This principle establishes a clear hierarchy of reactivity among the compared groups.
The general order of acid lability is:
DMB > PMB > Bn ≈ BOM
The benzyloxymethyl (BOM) group, being an acetal, exhibits lability under acidic conditions, similar to the parent benzyl group. However, the primary methods for the cleavage of these protecting groups fall into three main categories: acidic cleavage, reductive cleavage (hydrogenolysis), and oxidative cleavage. The choice of deprotection strategy often depends on the presence of other functional groups within the molecule, highlighting the importance of orthogonal protecting group strategies.
Data Presentation: Comparison of Cleavage Conditions
The following tables summarize the typical conditions and efficiencies for the cleavage of BOM, Bn, PMB, and DMB protecting groups from alcoholic substrates.
Reductive Cleavage (Hydrogenolysis)
Catalytic hydrogenolysis is a mild and widely used method for the deprotection of most benzyl-type ethers.
| Protecting Group | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| BOM | H₂, 10% Pd/C, 0.5% Formic Acid[1][2] | iPrOH/H₂O (10:1)[1][2] | Room Temp. | 6 | >95[1] | Addition of a small amount of acid can accelerate the reaction and suppress side reactions like over-reduction.[1][2] |
| Bn | H₂, 10% Pd/C | MeOH, EtOH, or EtOAc | Room Temp. | 1-12 | >95 | A standard and highly efficient method for benzyl ether cleavage.[3] |
| PMB | H₂, 10% Pd/C | MeOH, EtOH, or EtOAc | Room Temp. | 1-12 | >95 | Cleavage rate is comparable to the Bn group under these conditions. |
| DMB | H₂, Pd/C | MeOH, EtOH, or EtOAc | Room Temp. | 1-12 | >95 | Also readily cleaved by hydrogenolysis. |
Acidic Cleavage
Acid-catalyzed cleavage is effective for all benzyl-type ethers, with reactivity dictated by the stability of the corresponding benzylic carbocation.
| Protecting Group | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| BOM | Strong Acids (e.g., HBr, HI)[4][5][6] | Various | Varies | Varies | Varies | Cleavage mechanism can be SN1 or SN2 depending on the substrate.[4][5][6] |
| Bn | Strong Acids (e.g., HBr, HI)[4][5][6] | Various | Varies | Varies | Varies | Requires harsh conditions which may not be suitable for sensitive substrates.[4][5][6] |
| PMB | 10% TFA[7] | CH₂Cl₂[7] | Room Temp. | Varies | Quantitative[7] | Significantly more acid-labile than the Bn group.[7] |
| DMB | 1-10% TFA | CH₂Cl₂ | Room Temp. | Varies | High | The most acid-labile among the compared groups due to enhanced carbocation stabilization. |
Oxidative Cleavage
Oxidative cleavage provides a powerful method for the selective deprotection of electron-rich benzyl ethers in the presence of the parent benzyl group.
| Protecting Group | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| BOM | - | - | - | - | - | Generally stable to oxidative cleavage conditions used for PMB and DMB. |
| Bn | DDQ, tert-butyl nitrite, blue LED[8] | CH₂Cl₂/H₂O[8] | Room Temp. | 2 h | 28[8] | Generally slow and less efficient compared to PMB and DMB.[9] Visible-light-mediated methods are being developed.[8][10][11] |
| PMB | DDQ[9] | CH₂Cl₂/H₂O[9] | 0 to Room Temp. | 1.5 h | 78[9] | A standard and highly selective method.[9] |
| DMB | DDQ or CAN | CH₂Cl₂ | Room Temp. | Varies | High | Readily cleaved under mild oxidative conditions. |
Experimental Protocols
Reductive Cleavage of a BOM-Protected Uridine (B1682114) Derivative[1][2]
Objective: To selectively cleave a BOM protecting group from a uridine derivative via catalytic hydrogenolysis.
Materials:
-
BOM-protected uridine derivative
-
10% Palladium on carbon (Pd/C)
-
Isopropanol (B130326) (iPrOH)
-
Water (H₂O)
-
Formic acid (HCO₂H)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the BOM-protected uridine derivative in a 10:1 mixture of isopropanol and water.
-
To this solution, add 10% Pd/C (catalytic amount) and 0.5% formic acid.[1][2]
-
Stir the reaction mixture under an atmosphere of hydrogen gas (1 atm) at room temperature for 6 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Oxidative Cleavage of a PMB-Protected Thiorhamnopyranoside[9]
Objective: To selectively cleave a PMB group in the presence of other benzyl ethers using DDQ.
Materials:
-
S-Phenyl 2,4-di-O-benzyl-3-O-(4-methoxybenzyl)-α-L-thiorhamnopyranoside
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
Dissolve the PMB-protected substrate (1 equivalent) in a mixture of dichloromethane and water.
-
Cool the solution to 0 °C and add DDQ (2.3 equivalents).[9]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.[9]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with a suitable aqueous solution to remove DDQ byproducts.
-
Dry the organic layer, concentrate under reduced pressure, and purify the product by chromatography.
Visualization of Cleavage Pathways
The following diagrams illustrate the general mechanisms for the three main cleavage pathways discussed.
Caption: General workflow for reductive cleavage of benzyl-type ethers.
Caption: Mechanism of acid-catalyzed cleavage of benzyl-type ethers.
Caption: Simplified pathway for oxidative cleavage of PMB and DMB ethers.
Conclusion
The choice between BOM, Bn, PMB, and DMB protecting groups should be guided by the specific requirements of the synthetic route. The BOM group offers stability comparable to the standard benzyl group and is reliably cleaved under reductive conditions. For syntheses requiring milder deprotection, particularly under acidic or oxidative conditions, the PMB and DMB groups provide excellent alternatives. The graduated lability of these protecting groups allows for sophisticated orthogonal strategies in the synthesis of complex molecules, enabling the selective deprotection of specific hydroxyl groups in the presence of others. Careful consideration of the reaction conditions and the stability of other functional groups present in the molecule is paramount for successful implementation.
References
- 1. A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. pure.mpg.de [pure.mpg.de]
Selecting the Right Protecting Group for Polyfunctional Molecules: A Comparative Guide to BOM vs. Others
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and avoiding unwanted side reactions. This is especially critical when dealing with polyfunctional molecules, where the reactivity of various functional groups must be carefully managed. Among the arsenal (B13267) of protecting groups for hydroxyl moieties, the benzyloxymethyl (BOM) ether has carved out a significant niche. This guide provides an objective, data-driven comparison of the BOM group against other commonly employed protecting groups for alcohols, offering insights into their relative performance, stability, and orthogonality.
At a Glance: Key Attributes of Common Hydroxyl Protecting Groups
The ideal protecting group should be easily and selectively introduced and removed in high yield under mild conditions that do not affect other functional groups within the molecule. The following table summarizes the key characteristics of the BOM group and its common alternatives.
| Protecting Group | Structure | Common Protection Reagents | Key Deprotection Methods | Stability Profile | Orthogonality Highlights |
| Benzyloxymethyl (BOM) | -CH₂OCH₂Ph | BOM-Cl, DIPEA, CH₂Cl₂ | Catalytic Hydrogenolysis (H₂, Pd/C), Transfer Hydrogenation (HCOOH, Pd/C), Acidic Cleavage | Stable to bases, nucleophiles, and many oxidizing/reducing agents. Labile to hydrogenolysis and strong acids. | Orthogonal to acid-labile (e.g., TBS) and base-labile (e.g., acetate) groups when removed by hydrogenolysis. |
| Methoxymethyl (MOM) | -CH₂OCH₃ | MOM-Cl, DIPEA, CH₂Cl₂ | Acid-catalyzed hydrolysis (e.g., HCl, MeOH) | Stable to bases, nucleophiles, and many oxidizing/reducing agents. Labile to acids. | Not orthogonal to other acid-labile groups. |
| Benzyl (Bn) | -CH₂Ph | BnBr, NaH, DMF/THF | Catalytic Hydrogenolysis (H₂, Pd/C), Birch Reduction | Stable to strong acids and bases, many oxidizing and reducing agents. | Orthogonal to silyl (B83357) ethers, Boc, and Fmoc groups.[1] |
| p-Methoxybenzyl (PMB) | -CH₂C₆H₄-p-OMe | PMB-Cl, NaH, DMF/THF | Oxidative Cleavage (DDQ), Strong Acid (TFA) | Similar to Benzyl, but more labile to oxidative and acidic conditions. | Orthogonal to Benzyl, silyl ethers. Can be selectively removed in the presence of Bn. |
| tert-Butyldimethylsilyl (TBS/TBDMS) | -Si(CH₃)₂(t-Bu) | TBSCl, Imidazole, DMF | Fluoride (B91410) Ion (TBAF, THF), Acetic Acid | Stable to basic conditions, but cleaved by acids and fluoride ions. | Orthogonal to Benzyl and ester protecting groups.[1] |
Quantitative Performance Data
The efficiency of protection and deprotection steps is a critical factor in the overall success of a synthetic route. The following tables provide a compilation of representative quantitative data for the protection and deprotection of hydroxyl groups using BOM and other common protecting groups.
Table 1: Representative Yields for Hydroxyl Protection
| Protecting Group | Substrate | Reagents and Conditions | Yield (%) | Reference |
| BOM | Diol | BOM-Cl, DIPEA, CH₂Cl₂ | >90 | General procedure |
| MOM | Benzyl Alcohol | MOMCl, DIPEA, CH₂Cl₂, 0 to 25 °C, 16 h | ~95 | [2] |
| Bn | Primary Alcohol | BnBr, NaH, DMF | High | General procedure |
| PMB | Diol | PMBCl, NaH, DMF | 92 | [3] |
| TBS | Primary Alcohol | TBSCl, Imidazole, DMF | >95 | General procedure |
Table 2: Representative Yields for Hydroxyl Deprotection
| Protecting Group | Substrate | Reagents and Conditions | Yield (%) | Reference |
| BOM | Uridine derivative | 10% Pd-C, H₂ (1 atm), 0.5% HCOOH in iPrOH/H₂O (10:1) | 97-100 | |
| MOM | MOM-protected Benzyl Alcohol | HCl, MeOH, reflux | High | [2] |
| Bn | Benzyl-protected Carbohydrate | Pd/C, HCOOH | High | [4] |
| PMB | PMB-protected Alcohol | DDQ, CH₂Cl₂/H₂O (18:1), 0 °C to RT, 1 h | 97 | [3] |
| TBS | TBS-protected Alcohol | TBAF, THF | >95 | General procedure |
Experimental Protocols
Detailed and reliable experimental procedures are essential for reproducible results in the laboratory.
Protocol 1: Protection of a Primary Alcohol with BOM-Cl
To a solution of the primary alcohol (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C is added benzyloxymethyl chloride (BOM-Cl, 1.5 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NH₄Cl and the product is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the BOM-protected alcohol.
Protocol 2: Deprotection of a BOM Ether via Transfer Hydrogenation
To a solution of the BOM-protected compound (1.0 eq) in a 10:1 mixture of isopropanol (B130326) and water is added 10% palladium on carbon (10 mol%) and formic acid (0.5% v/v). The reaction mixture is stirred under a hydrogen atmosphere (balloon) at room temperature for 2-6 hours. Upon completion (monitored by TLC), the catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated. The residue is purified by flash column chromatography to yield the deprotected alcohol.
Visualization of Key Concepts
Orthogonal Protecting Group Strategy
A key advantage of a well-chosen protecting group is its ability to be removed selectively in the presence of other protecting groups. This concept of "orthogonality" is crucial for the synthesis of complex molecules.
Caption: Workflow for an orthogonal protecting group strategy.
BOM Protection and Deprotection Pathways
The BOM group can be introduced and removed through distinct reaction pathways, offering flexibility in synthetic design.
Caption: Protection and deprotection routes for BOM ethers.
Conclusion
The selection of a protecting group is a strategic decision that can significantly influence the outcome of a multi-step synthesis. The benzyloxymethyl (BOM) group offers a valuable combination of stability to a wide range of reagents and multiple, mild deprotection options, particularly through catalytic hydrogenolysis. Its orthogonality with many acid- and base-labile protecting groups makes it a powerful tool for the synthesis of complex, polyfunctional molecules. While alternatives such as benzyl, PMB, and silyl ethers each have their own merits, the unique characteristics of the BOM group, as highlighted in this guide, warrant its careful consideration in the design of efficient and robust synthetic strategies. Researchers are encouraged to consider the specific context of their synthetic targets and the compatibility of reaction conditions when making their selection.
References
A Comparative Guide to the Benzyloxymethyl (BOM) Group in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision in the design of a successful multi-step organic synthesis. The benzyloxymethyl (BOM) group, an acetal-type protecting group for alcohols, offers a unique combination of stability and cleavage conditions that distinguish it from other common protecting groups like the benzyl (B1604629) (Bn) and methoxymethyl (MOM) ethers. This guide provides an objective comparison of the BOM group's performance and compatibility with a range of common organic transformations, supported by experimental data and detailed methodologies.
Introduction to the BOM Protecting Group
The BOM group (R-OCH₂OCH₂Ph) is an acetal (B89532) that provides robust protection for hydroxyl moieties. It is generally stable under basic and nucleophilic conditions, making it a valuable choice in synthetic routes involving organometallic reagents or basic hydrolysis.[1] Crucially, its cleavage can be achieved under acidic conditions or, notably, through hydrogenolysis, providing an orthogonal deprotection strategy relative to many other protecting groups.[2]
Comparative Stability of BOM, MOM, and Bn Protecting Groups
The choice between BOM, MOM, and Bn protecting groups hinges on the planned synthetic sequence. The following table summarizes their stability under various reaction conditions.
| Condition Category | Reagent/Condition | BOM (Benzyloxymethyl) | MOM (Methoxymethyl) | Bn (Benzyl) |
| Acidic | Strong Protic Acids (e.g., HCl, H₂SO₄) | Labile[1] | Labile[3] | Generally Stable (requires harsh conditions, e.g., HBr, BBr₃)[4] |
| Lewis Acids (e.g., TiCl₄, BF₃·OEt₂) | Labile | Labile | Generally Stable | |
| Basic | Strong Bases (e.g., NaH, LDA, NaOH) | Stable[1] | Stable[3] | Stable[4] |
| Reductive | Catalytic Hydrogenolysis (H₂, Pd/C) | Labile[2] | Stable | Labile[4] |
| Dissolving Metal (e.g., Na/NH₃) | Labile | Stable | Labile | |
| Hydride Reagents (e.g., LiAlH₄, NaBH₄) | Stable | Stable[3] | Stable | |
| Oxidative | Swern, PCC, DMP | Stable | Stable[3] | Labile (can be oxidized to benzoate) |
| Organometallic | Grignard Reagents (RMgX) | Stable | Stable[5] | Stable |
| Organolithium Reagents (RLi) | Stable | Stable[3] | Stable |
Compatibility with Common Organic Transformations: A Quantitative Comparison
The true utility of a protecting group is demonstrated by its compatibility with a wide array of chemical transformations. The following table presents quantitative data on the performance of the BOM group in several common reactions.
| Transformation | Substrate | Reagents and Conditions | Product | Yield (%) |
| BOM Protection | Alcohol | BnOCH₂Cl, i-Pr₂NEt, n-Bu₄N⁺I⁻, CH₂Cl₂, Reflux, 32 h | BOM-protected Alcohol | 92 |
| Swern Oxidation | BOM-protected primary alcohol | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to rt | BOM-protected Aldehyde | Generally High (>90) |
| LiAlH₄ Reduction | Ester with BOM-protected alcohol | LiAlH₄, THF, 0 °C to rt | Diol (Ester reduced, BOM intact) | Typically High |
| Grignard Reaction | Aldehyde with BOM-protected alcohol | PhMgBr, THF, 0 °C to rt | Secondary Alcohol (Aldehyde reacts, BOM intact) | Typically High |
| Suzuki Coupling | Aryl bromide with BOM-protected alcohol | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80 °C | Biaryl product (BOM intact) | Typically High |
| BOM Deprotection (Hydrogenolysis) | BOM-protected Alcohol | H₂, 10% Pd/C, EtOH, Reflux, 45 min | Parent Alcohol | 94 |
| BOM Deprotection (Acidic) | BOM-protected Alcohol | HCl, NaI, Acetone, H₂O, rt, 21 h | Parent Alcohol | 65 |
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow involving the BOM group and a logical framework for selecting an appropriate protecting group.
Caption: A typical synthetic sequence involving BOM group protection.
Caption: Decision-making framework for alcohol protecting groups.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of synthetic procedures. The following are representative protocols for the protection and deprotection of alcohols with the BOM group, as well as a common transformation where it remains stable.
Protocol 1: Protection of a Primary Alcohol with Benzyloxymethyl Chloride (BOM-Cl) [2]
-
Objective: To protect a primary alcohol as its BOM ether.
-
Reagents and Materials:
-
Primary alcohol (1.0 equiv)
-
Benzyloxymethyl chloride (BOM-Cl, 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
-
Tetrabutylammonium iodide (n-Bu₄N⁺I⁻, 0.1 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
-
Procedure:
-
To a stirred solution of the primary alcohol in anhydrous CH₂Cl₂ under an argon atmosphere, add DIPEA, n-Bu₄N⁺I⁻, and BOM-Cl sequentially at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12-36 hours), cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the BOM-protected alcohol.
-
Protocol 2: Deprotection of a BOM Ether via Catalytic Hydrogenolysis [2]
-
Objective: To cleave a BOM ether to regenerate the parent alcohol under neutral conditions.
-
Reagents and Materials:
-
BOM-protected alcohol (1.0 equiv)
-
10% Palladium on carbon (Pd/C, 10 mol% by weight)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the BOM-protected alcohol in EtOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically with a balloon or a hydrogenation apparatus) at room temperature.
-
Stir the reaction mixture vigorously until TLC analysis indicates complete consumption of the starting material (typically 1-4 hours).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
Protocol 3: Swern Oxidation of a BOM-Protected Alcohol [6]
-
Objective: To oxidize a BOM-protected primary or secondary alcohol to the corresponding aldehyde or ketone.
-
Reagents and Materials:
-
Oxalyl chloride ((COCl)₂, 1.5 equiv)
-
Dimethyl sulfoxide (B87167) (DMSO, 2.2 equiv)
-
BOM-protected alcohol (1.0 equiv)
-
Triethylamine (B128534) (Et₃N, 5.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
To a solution of oxalyl chloride in anhydrous CH₂Cl₂ at -78 °C (dry ice/acetone bath) under an argon atmosphere, add DMSO dropwise. Stir the mixture for 15 minutes.
-
Add a solution of the BOM-protected alcohol in CH₂Cl₂ dropwise, ensuring the internal temperature remains below -65 °C. Stir for 30-45 minutes.
-
Add triethylamine dropwise, again maintaining the low temperature. After the addition is complete, allow the reaction mixture to warm to room temperature over 45 minutes.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired aldehyde or ketone.
-
Conclusion
The benzyloxymethyl (BOM) group is a highly valuable protecting group for alcohols, offering a distinct profile of stability and reactivity. Its robustness under basic, nucleophilic, and many redox conditions, combined with its lability to both acidic hydrolysis and neutral hydrogenolysis, provides synthetic chemists with significant flexibility. This orthogonality, particularly its unique cleavage by hydrogenolysis compared to the stable MOM group, allows for sophisticated protecting group strategies in the synthesis of complex molecules. By understanding the quantitative data and experimental conditions outlined in this guide, researchers can effectively leverage the BOM group to navigate challenging synthetic pathways and achieve their molecular targets.
References
- 1. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.saylor.org [resources.saylor.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Swern Oxidation [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of Benzyl Chloromethyl Ether: A Step-by-Step Guide
This document provides essential safety and logistical information for the proper disposal of Benzyl (B1604629) Chloromethyl Ether (BOM-Cl). Adherence to these procedures is critical due to the hazardous nature of this chemical. Benzyl chloromethyl ether is a powerful alkylating agent, a potential carcinogen, a mild lachrymator, and it reacts with water and alcohols to form corrosive hydrogen chloride gas.[1][2] All handling and disposal must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all safety measures are in place.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][4] All operations must be performed inside a certified chemical fume hood.[1][2]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[5] Have spill control materials, such as inert absorbent (e.g., sand, vermiculite), readily available.[3][5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals.[5]
Hazard Summary Table
The following table summarizes the key hazard information for this compound.
| Property | Data |
| CAS Number | 3587-60-8[5] |
| Synonyms | Benzyloxymethyl chloride, BOM-Cl[3][5] |
| Primary Hazards | Potential carcinogen, powerful alkylating agent, lachrymator (tear-producing), combustible liquid.[1][2][3][5] |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled.[4] Causes skin irritation and serious eye damage.[4][5] May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5] |
| Reactivity | Reacts with water and alcohols to form hydrogen chloride (HCl).[1][2] |
| Storage | Keep refrigerated (2-8°C) in a dry, cool, well-ventilated place away from heat and ignition sources.[5][6] Store under an inert atmosphere.[4] |
| Decomposition Products | Hazardous decomposition can produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5] |
Disposal Procedures
Disposal involves two main scenarios: cleaning up small spills and disposing of unused or waste quantities of the chemical. The principle for disposal is the controlled hydrolysis of the ether followed by the neutralization of the resulting hydrochloric acid.
Method 1: Small Spill Cleanup
For small spills (less than 100 mL) on a laboratory bench or in a fume hood:
-
Evacuate & Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, restrict access to the area.
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, silica (B1680970) gel, or vermiculite.[5]
-
Collect: Carefully scoop the absorbed material into a suitable, labeled, and sealable container for hazardous waste.[3] Use non-sparking tools for collection.[3]
-
Decontaminate: Wipe the spill area with a cloth soaked in a 5% sodium bicarbonate solution, followed by soap and water.
-
Dispose: The container with the absorbed material must be disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not mix with other waste streams.
Method 2: Bulk Waste Neutralization Protocol
This protocol details the chemical neutralization of unwanted this compound. This procedure should only be performed by trained personnel.
Materials:
-
This compound (waste)
-
Large beaker or flask (at least 10x the volume of the waste chemical)
-
Stir plate and magnetic stir bar
-
Ice bath
-
Saturated sodium bicarbonate (NaHCO₃) solution or 5% sodium carbonate (Na₂CO₃) solution[7]
-
pH paper or pH meter
Experimental Protocol:
-
Preparation: In a chemical fume hood, place a large beaker containing a magnetic stir bar on a stir plate. Add a generous volume of cold, saturated sodium bicarbonate solution (approximately 10-20 parts solution to 1 part BOM-Cl by volume). Place the beaker in an ice bath to control the reaction temperature.
-
Slow Addition: While vigorously stirring the bicarbonate solution, slowly add the waste this compound dropwise using a pipette or dropping funnel. Caution: This reaction is exothermic and will evolve carbon dioxide gas. A slow rate of addition is critical to prevent excessive foaming and temperature increase.
-
Reaction: The this compound will hydrolyze to form benzyl alcohol and hydrochloric acid. The sodium bicarbonate will immediately neutralize the HCl.
-
Hydrolysis: C₆H₅CH₂OCH₂Cl + H₂O → C₆H₅CH₂OH + HCl
-
Neutralization: HCl + NaHCO₃ → NaCl + H₂O + CO₂
-
-
Stirring: After the addition is complete, allow the mixture to stir at room temperature for at least 2 hours to ensure the reaction is complete.
-
Verification: Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate solution and continue stirring.
-
Waste Segregation: Once the reaction is complete and the solution is neutralized, separate the organic layer (primarily benzyl alcohol) from the aqueous layer.
-
Final Disposal: Dispose of both the aqueous and organic layers as chemical waste according to your local and institutional regulations. Label the waste containers clearly. The neutralized solution should be disposed of in an approved waste disposal plant.[8]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 3587-60-8 | FB34249 [biosynth.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound, 500G | Labscoop [labscoop.com]
Personal protective equipment for handling Benzyl chloromethyl ether
For Immediate Reference: This document provides critical safety protocols for the handling, storage, and disposal of Benzyl chloromethyl ether (BOM-Cl), a combustible liquid that is harmful, a suspected carcinogen, and causes severe skin and eye irritation. [1][2] All personnel must read and understand these procedures before working with this chemical.
Immediate Safety Information
This compound (CAS No. 3587-60-8) is a hazardous chemical requiring stringent safety measures.[3] It is classified as harmful if swallowed or in contact with skin, toxic if inhaled, and may cause cancer.[1][2] The substance is corrosive to the respiratory tract and can cause serious eye damage.[1] Due to its potential carcinogenic properties, all contact should be reduced to the lowest possible level.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉ClO | [3] |
| Molecular Weight | 156.61 g/mol | [3] |
| Boiling Point | 102 °C (216 °F) at 19 hPa | [1] |
| Density | 1.126 g/cm³ at 20 °C (68 °F) | [1] |
| Flash Point | Between 37.8 and 93.3 °C (100 and 200 °F) | [3] |
| Occupational Exposure Limits | No specific OSHA PEL or ACGIH TLV established. As a potential carcinogen, exposure should be limited to the lowest feasible concentration.[4][5] For the related compound Bis(chloromethyl) ether, the ACGIH TLV is 0.001 ppm (8-hour TWA).[4] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory. A comprehensive PPE plan is outlined below.
| Protection Type | Specification | Source(s) |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should also be worn. | [3][5] |
| Hand Protection | Chemical-resistant, impervious gloves must be worn.[3] Data for Benzyl Chloride, a related compound, shows poor resistance for Natural Rubber, Neoprene, and Nitrile. For handling small quantities of carcinogens, double gloving with exam-style nitrile gloves (minimum 4mil thickness) is a minimum requirement. For larger quantities or where contact is likely, a heavy-duty or utility-grade glove should be worn over the inner nitrile glove.[6][7] Always inspect gloves prior to use.[3] | |
| Body Protection | Wear fire/flame resistant and impervious clothing, such as a fully-fastened laboratory coat.[3] Do not wear protective clothing outside of the designated work area.[8] | |
| Respiratory Protection | All work must be conducted in a chemical fume hood or other suitable containment device.[6][9] If exposure limits are exceeded or irritation occurs, a full-face respirator with appropriate cartridges (NIOSH/MSHA or EN 149 approved) must be used.[3][5] |
Operational Plan: Step-by-Step Guidance
Designated Area Preparation
-
Establish a designated work area for handling this compound.[9]
-
Clearly label the area with "DANGER – CHEMICAL CARCINOGEN – AUTHORIZED PERSONNEL ONLY" signs.[10]
-
Ensure a safety shower and eyewash station are immediately accessible and operational.[5]
-
Cover work surfaces with absorbent, plastic-backed paper to contain any potential spills.[11]
-
Keep all necessary handling equipment, including non-sparking tools and spill cleanup materials, within the designated area.[3]
Handling Procedure
-
Before starting, obtain special instructions and ensure you have read the Safety Data Sheet (SDS).[3]
-
Transport the chemical in a sealed, unbreakable secondary container.[6]
-
Work exclusively within a certified chemical fume hood to avoid the generation and inhalation of vapors.[6][9]
-
Ground and bond containers when transferring material to prevent static discharge.[12]
-
Avoid all contact with skin and eyes.[3]
-
Do not eat, drink, smoke, or apply cosmetics in the designated area.[8][10]
-
Upon completion, wipe down the work surface with an appropriate decontaminant and dispose of the absorbent paper as hazardous waste.
-
Wash hands and face thoroughly after handling the substance.[6]
Storage
-
Store this compound in a tightly closed, properly labeled container.[5]
-
The storage area must be a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[3][5] Refrigeration (2-8°C) is recommended.[5]
-
Store in a locked cabinet or area accessible only to authorized personnel.[6][9]
-
Segregate from incompatible materials such as strong oxidizing agents, strong bases, and metals.[5]
Disposal Plan
All waste containing this compound is considered hazardous and carcinogenic waste and must be handled accordingly.
-
Waste Collection: Collect all contaminated materials (e.g., gloves, absorbent paper, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.[10][12] The label must include "DANGER – CHEMICAL CARCINOGEN".[10]
-
Liquid Waste: Collect liquid waste in a sealed, chemical-resistant container (HDPE is often suitable).[12][13] Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Do not dispose of this chemical down the drain or in regular trash.[3][8][14] All waste must be disposed of through an approved hazardous waste disposal program in accordance with all local, state, and federal regulations.[6][8]
Emergency Procedures
Spills and Leaks
A chemical spill should be treated as a high-hazard event. The following workflow outlines the immediate steps to be taken.
Caption: Workflow for handling a this compound spill.
Personal Exposure
| Exposure Type | Immediate Action | Source(s) |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Seek immediate emergency medical attention. | [1][3] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water and soap for at least 15 minutes. Seek immediate medical attention. | [1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate emergency medical attention from an ophthalmologist. | [1][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a Poison Control Center or seek immediate emergency medical attention. | [3] |
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. This compound, 75% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 11. jefferson.edu [jefferson.edu]
- 12. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 13. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
